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  • Product: 2-Propyl-1,2,3,4-tetrahydroquinoxaline
  • CAS: 110038-75-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Propyl-1,2,3,4-tetrahydroquinoxaline: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, explores its physicochemical properties, and presents a validated synthetic protocol for its preparation. Furthermore, it delves into the spectroscopic characterization of the molecule, providing detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The potential applications and biological significance of the broader class of 2-substituted tetrahydroquinoxalines are also discussed, offering context for the relevance of this specific derivative in drug discovery and development.

Introduction: The Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and pharmaceutical agents.[1][2][3] This structural framework, consisting of a fused benzene and dihydropyrazine ring, serves as a versatile scaffold for the design of compounds with diverse therapeutic potential. The introduction of various substituents onto this core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

Derivatives of tetrahydroquinoxaline have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] The ability of this scaffold to interact with various biological targets has made it a focal point for research in medicinal chemistry. This guide focuses specifically on the 2-propyl substituted derivative, providing a detailed examination of its chemical and physical characteristics.

Chemical Structure and Properties

The chemical structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is characterized by a propyl group attached to the second position of the tetrahydroquinoxaline ring system.

Caption: Chemical structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Physicochemical Properties

While specific experimental data for 2-Propyl-1,2,3,4-tetrahydroquinoxaline is not widely available in the literature, its properties can be estimated based on closely related analogs and general principles of organic chemistry.

PropertyEstimated ValueNotes
Molecular Formula C₁₁H₁₆N₂
Molecular Weight 176.26 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solidBased on similar 2-alkyl-tetrahydroquinoxalines.
Boiling Point > 250 °C at 760 mmHgEstimated based on the boiling point of 1,2,3,4-tetrahydroquinoline (251 °C).[6] The propyl group will likely increase the boiling point slightly.
Melting Point Not readily availableThe parent 1,2,3,4-tetrahydroquinoxaline has a melting point of 95-99 °C.[7] The introduction of a flexible propyl group may lower the melting point.
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, DMSO). Limited solubility in water.General solubility characteristics of heterocyclic amines.
pKa Not readily availableThe basicity will be influenced by the two nitrogen atoms in the dihydropyrazine ring.

Synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

The synthesis of 2-substituted tetrahydroquinoxalines can be achieved through several methodologies.[8] A common and effective approach is the reductive amination of an o-phenylenediamine with an appropriate aldehyde.[9] This one-pot reaction is advantageous due to its operational simplicity and the ready availability of starting materials.

Caption: General workflow for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Experimental Protocol: Reductive Amination

This protocol is based on established procedures for the reductive amination of aromatic diamines.[9]

Materials:

  • o-Phenylenediamine

  • Butanal (Propionaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of o-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add butanal (1.1 eq).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the mixture to catalyze the formation of the intermediate imine. Stir the reaction mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically within a few hours), quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the o-phenylenediamine and other reaction components.

  • Anhydrous Solvent: Sodium triacetoxyborohydride is a moisture-sensitive reagent.

  • Acid Catalyst: Facilitates the formation of the iminium ion intermediate, which is more susceptible to nucleophilic attack by the hydride reagent.

  • Portion-wise Addition of Reducing Agent: Controls the reaction rate and any potential exotherm.

  • Aqueous Workup with Bicarbonate: Neutralizes the acetic acid and quenches any remaining reducing agent.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized 2-Propyl-1,2,3,4-tetrahydroquinoxaline can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for 2-Propyl-1,2,3,4-tetrahydroquinoxaline can be predicted based on the analysis of similar structures.[10][11][12]

¹H NMR (Proton NMR):

  • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 6.5-7.5 ppm). Their splitting patterns will depend on their substitution pattern.

  • Heterocyclic Ring Protons: The protons on the dihydropyrazine ring (at positions 2, 3, and the two NH protons) will show characteristic signals. The proton at C2 will be a multiplet, coupled to the adjacent methylene group of the propyl chain and the protons at C3. The protons at C3 will likely appear as a complex multiplet. The NH protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

  • Propyl Group Protons: The propyl group will exhibit a triplet for the terminal methyl group, a sextet (or multiplet) for the central methylene group, and a multiplet for the methylene group attached to C2.

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (typically δ 110-150 ppm).

  • Heterocyclic Ring Carbons: The carbons of the dihydropyrazine ring (C2 and C3) will appear in the aliphatic region.

  • Propyl Group Carbons: The three carbons of the propyl group will also appear in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Propyl-1,2,3,4-tetrahydroquinoxaline, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve the loss of the propyl group or parts of it, as well as fragmentation of the heterocyclic ring.[13][14]

Expected Fragmentation Pattern:

  • [M]⁺: Molecular ion peak at m/z = 176.

  • [M - CH₃]⁺: Loss of a methyl radical (m/z = 161).

  • [M - C₂H₅]⁺: Loss of an ethyl radical (m/z = 147).

  • [M - C₃H₇]⁺: Loss of a propyl radical, leading to a stable fragment (m/z = 133). This is often a prominent peak.

  • Further fragmentation of the tetrahydroquinoxaline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is expected to show characteristic absorption bands.[15][16]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3300N-H stretchSecondary amine (N-H)
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAliphatic C-H (propyl group)
1600-1450C=C stretchAromatic ring
1350-1250C-N stretchAromatic amine

Applications and Biological Significance

While specific biological studies on 2-Propyl-1,2,3,4-tetrahydroquinoxaline are limited, the broader class of 2-substituted tetrahydroquinoxalines has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3]

  • Anticancer Activity: Many tetrahydroquinoxaline derivatives have been investigated as potential anticancer agents.[1][4] They have been shown to target various cellular pathways involved in cancer progression.

  • Antimicrobial Activity: The tetrahydroquinoxaline scaffold has been incorporated into molecules with antibacterial and antifungal properties.[2][5]

  • Enzyme Inhibition: Substituted tetrahydroquinoxalines have been developed as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

The propyl group at the 2-position of the tetrahydroquinoxaline ring can influence the compound's lipophilicity, steric profile, and overall three-dimensional shape. These factors are critical for its interaction with biological targets and can significantly impact its pharmacological activity. Further research into the biological properties of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is warranted to explore its therapeutic potential.

Conclusion

2-Propyl-1,2,3,4-tetrahydroquinoxaline is a readily accessible derivative of the medicinally important tetrahydroquinoxaline scaffold. This guide has provided a detailed overview of its chemical structure, a plausible and detailed synthetic protocol via reductive amination, and a comprehensive analysis of its expected spectroscopic characteristics. The information presented herein serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, providing a solid foundation for further investigation and utilization of this promising heterocyclic compound.

References

  • SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. (n.d.). Retrieved from [Link]

  • Dong, H., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry.
  • The FTIR spectrum of 2c | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • 2-propyl-1,2,3,4-tetrahydroquinoline (C12H17N) - PubChem. (n.d.). Retrieved from [Link]

  • FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy. (n.d.). Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines.
  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Issa, D. A., et al. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog.
  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10243-10287.
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). Nature. Retrieved from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Biological activity of quinoxaline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
  • Synthesis of fused heterocycles: 1,2,3,4-tetrahydroisoquinolines and ring homologues via sulphonamidomethylation. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Advances in the Chemistry of Tetrahydroquinolines | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Another method for synthesizing 1,2,3,4‐tetrahydroquinoxaline... (n.d.). ResearchGate. Retrieved from [Link]

  • 1,2,3,4-Tetrahydroquinoxaline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Tetrahydroquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Assembly of 2-Substituted Tetrahydroquinolines from ortho-Methylbenzenesulfamides and Dienes, Using a C(sp3)–H Activation/Annulation Sequence. (n.d.). ACS Publications. Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved from [Link]

  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. (n.d.). ACG Publications. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Selected Publications. (n.d.). The Enami Laboratory, University of Tsukuba. Retrieved from [Link]

  • Synthesis and several properties of 2-alkoxy- and 2-alkylthio-3-aryl(hetaryl)propenals. (n.d.). ScienceDirect. Retrieved from [Link]

  • Mass spectrum of the external standard of 2-Methylquinoxaline extracted from NIST 02.L Database. (n.d.). ResearchGate. Retrieved from [Link]

  • Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • 1,2,3,4-Tetrahydroquinoxaline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

pharmacokinetic profiling of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-Propyl-1,2,3,4-tetrahydroquinoxaline Abstract This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a novel chemical entity (NCE) with therapeutic potential. For drug development professionals, establishing a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical path activity that informs candidate selection, dose prediction, and the design of subsequent efficacy and toxicology studies. As no specific data for this molecule is publicly available, this document outlines a logical, multi-tiered strategy, from initial in silico and physicochemical assessments to definitive in vivo characterization in a rodent model. We will detail the causality behind each experimental choice, provide validated protocols for core assays, and demonstrate how to integrate the resulting data to build a robust PK profile, thereby de-risking the progression of this promising scaffold.

Introduction: The Imperative for Early ADME Characterization

The journey of a new chemical entity from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition.[1] The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents.[2][3] Our target molecule, 2-Propyl-1,2,3,4-tetrahydroquinoxaline, represents a promising candidate whose therapeutic potential can only be realized if it possesses a favorable ADME profile.

This guide serves as a strategic workflow for researchers tasked with elucidating these properties. We will proceed through a systematic evaluation, beginning with fundamental characteristics and culminating in an integrated in vivo study. The objective is to generate a decision-making data package that addresses key questions: Is the compound sufficiently absorbed? How extensively is it distributed? What are its primary metabolic pathways and clearance mechanisms? What is its systemic exposure and oral bioavailability? Answering these questions early and accurately is paramount for the successful development of this and other related NCEs.

Foundational Profiling: Physicochemical Properties and In Silico ADME Prediction

Before commencing resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's inherent properties is essential. These characteristics govern its behavior in biological systems and can be predicted with reasonable accuracy using computational tools.

Physicochemical Characterization

The aqueous solubility and lipophilicity of an NCE are master variables that influence its absorption and distribution. These should be determined experimentally.

  • Aqueous Solubility: Poor solubility can limit oral absorption and complicate intravenous formulation. This is determined across a physiologically relevant pH range (e.g., pH 2.0, 6.5, 7.4) using methods like the shake-flask or potentiometric titration.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at a given pH (LogD) is a key indicator of a molecule's ability to permeate biological membranes. A LogD at pH 7.4 between 1 and 3 is often considered optimal for oral absorption.

In Silico ADME Prediction

Computational models provide a rapid, cost-effective initial screen of ADME properties, helping to identify potential liabilities.[4] Web-based platforms like SwissADME or pkCSM can be used to generate predictions for 2-Propyl-1,2,3,4-tetrahydroquinoxaline.[2]

Table 1: Hypothetical In Silico ADME Prediction for 2-Propyl-1,2,3,4-tetrahydroquinoxaline

ParameterPredicted ValueImplication
Molecular Weight190.28 g/mol Favorable (within "Rule of 5")
cLogP2.85Good lipophilicity for membrane permeation
Aqueous SolubilityModerately SolubleMay not be a limiting factor for absorption
Human Intestinal Absorption>90%High probability of good absorption
CNS PermeationYesPotential for CNS effects (therapeutic or side-effect)
CYP2D6 SubstrateYesPotential for metabolism by a polymorphic enzyme
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this major isoform
Bioavailability Score0.55Indicates good drug-like properties

These in silico results provide a working hypothesis: the compound is likely to be well-absorbed with good membrane permeability, but its metabolism may be dependent on CYP2D6, a point we must verify experimentally.

The Analytical Cornerstone: Bioanalytical Method Development and Validation

Reliable pharmacokinetic data is predicated on the ability to accurately quantify the analyte in complex biological matrices like plasma.[5] A sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose.[6][7]

Workflow for Bioanalytical Method Development

cluster_dev Method Development cluster_val Method Validation A Compound Tuning (MS/MS) B Chromatographic Separation (LC) A->B C Sample Preparation (SPE/LLE/PPT) B->C D Internal Standard Selection C->D E Selectivity & Specificity D->E Proceed to Validation F Calibration Curve (Linearity) E->F G Accuracy & Precision F->G H Recovery & Matrix Effect G->H I Stability (Freeze-Thaw, Bench-Top, etc.) H->I J Lower Limit of Quantification (LLOQ) I->J K Sample Analysis J->K Validated Method Ready for Study Samples

Caption: Bioanalytical LC-MS/MS method development and validation workflow.

Protocol 2.1: LC-MS/MS Method Validation in Rat Plasma

This protocol outlines the essential steps to validate the bioanalytical method according to regulatory expectations, ensuring data integrity.[8]

  • Stock Solutions: Prepare a 1 mg/mL stock solution of 2-Propyl-1,2,3,4-tetrahydroquinoxaline and a suitable internal standard (e.g., a deuterated analogue or a structurally similar compound) in an appropriate organic solvent.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the stock solution in blank rat plasma to prepare calibration standards covering the expected concentration range (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, mid, high).

  • Sample Preparation:

    • To 50 µL of plasma (standard, QC, or unknown sample), add 10 µL of internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for injection.

  • LC-MS/MS Conditions (Example):

    • LC System: Standard HPLC/UPLC system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

  • Validation Experiments:

    • Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention time of the analyte.

    • Linearity: Analyze a calibration curve in triplicate on three separate days. The curve should have a correlation coefficient (r²) ≥ 0.99.

    • Accuracy & Precision: Analyze QC samples in replicates (n=6) on three separate days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (CV%) should be ≤15% (≤20% at the LLOQ).

    • Matrix Effect: Compare the analyte response in post-extraction spiked blank plasma with the response in a pure solution to assess ion suppression or enhancement.

    • Stability: Assess the stability of the analyte in plasma under various conditions: 3 freeze-thaw cycles, 24 hours at room temperature (bench-top), and long-term storage at -80°C.[8]

In Vitro ADME Profiling: Simulating Biological Processes

In vitro assays use subcellular fractions or cells to model specific ADME processes, providing a mechanistic understanding of the compound's disposition.[1]

Metabolic Stability

This assay predicts the extent of metabolism in the liver, which is the primary site of drug metabolism. A high clearance in this assay suggests the compound may have a short half-life in vivo.

Protocol 3.1.1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Reagents: Pooled HLM, NADPH (cofactor), phosphate buffer (pH 7.4), test compound, and positive control (e.g., testosterone).

  • Incubation:

    • Pre-warm HLM suspension in buffer to 37°C.

    • Add the test compound (final concentration, e.g., 1 µM).

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant using the validated LC-MS/MS method to measure the disappearance of the parent compound over time.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant, k.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Workflow for In Vitro Metabolic Stability Assay

A Prepare Reagents (HLM, NADPH, Buffer) B Pre-warm to 37°C A->B C Add Test Compound B->C D Initiate Reaction with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + IS) E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for the in vitro metabolic stability assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins (like albumin) determines the unbound fraction, which is the portion available to exert pharmacological effects and be cleared. High binding (>99%) can affect the interpretation of potency and clearance data. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique.

Cytochrome P450 (CYP) Inhibition and Reaction Phenotyping
  • CYP Inhibition: This assay assesses the potential for the compound to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).

  • Reaction Phenotyping: This identifies which CYP isoforms are primarily responsible for the compound's metabolism. This is critical if the in silico prediction of CYP2D6 involvement is correct, as 2D6 is highly polymorphic in the human population. This can be done using recombinant human CYP enzymes or specific chemical inhibitors in HLM.[9][10]

In Vivo Pharmacokinetic Study: The Integrated System

The definitive PK profile is established in a living organism. The rat is a standard preclinical species for initial PK studies.[11][12] This study will determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Protocol 4.1: Single-Dose PK Study in Sprague-Dawley Rats
  • Animals and Acclimation: Use male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein for serial blood sampling. Allow for at least 3 days of acclimation.

  • Dosing:

    • Group 1 (Intravenous, IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. The drug must be formulated in a solubilizing vehicle (e.g., saline/DMSO/Tween 80).

    • Group 2 (Oral, PO): Administer a single oral gavage dose (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose and at specified time points post-dose.

    • IV Sampling: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Sampling: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in all plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

    • Key parameters include: Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), CL (Clearance), Vd (Volume of Distribution), and t½ (terminal half-life).

    • Calculate oral bioavailability (F%) as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
Cmax250450ng/mL
Tmax0.0831.0h
AUC (0-inf)3751688h*ng/mL
3.54.1h
CL44.4-mL/min/kg
Vdss11.6-L/kg
F% -45 %

Data Integration and Forward Strategy

The final step is to synthesize all collected data into a coherent narrative. Based on our hypothetical results:

  • Absorption: The compound is predicted to be well-absorbed (in silico), and a 45% oral bioavailability (in vivo) suggests moderate to good absorption, though it may be subject to first-pass metabolism, as suggested by the moderate in vitro metabolic stability.

  • Distribution: A large volume of distribution (Vdss = 11.6 L/kg) indicates extensive distribution out of the plasma and into tissues. The in silico prediction of CNS penetration should be confirmed in subsequent studies if the brain is a target (or anti-target) organ.

  • Metabolism: The compound is moderately cleared by liver metabolism (in vitro data). The in vivo clearance (44.4 mL/min/kg) is moderate in the rat. The specific involvement of CYP2D6, predicted in silico, needs to be confirmed via reaction phenotyping to understand potential human variability.

  • Excretion: The primary route of elimination appears to be hepatic metabolism.

This integrated profile suggests that 2-Propyl-1,2,3,4-tetrahydroquinoxaline has a promising, "drug-like" pharmacokinetic profile. The half-life supports a once or twice-daily dosing regimen, and the bioavailability is likely sufficient for oral administration. The key forward-looking action is to definitively identify the metabolizing enzymes to assess risks related to human genetic polymorphisms and potential DDIs. This foundational PK profile provides the confidence needed to advance the compound into more detailed preclinical efficacy and safety evaluations.

References

  • ResearchGate. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Available at: [Link]

  • MDPI. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Available at: [Link]

  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available at: [Link]

  • PubMed. (2008). A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours. Available at: [Link]

  • SciSpace. (n.d.). Quinoxaline, its derivatives and applications: A state of the art review. Available at: [Link]

  • PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Available at: [Link]

  • PubMed. (2014). Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Available at: [Link]

  • W Schänzer, et al. (2006). Metabolism of “new” anabolic steroids: Development of in vitro methodology in metabolite production and analytical technique. In Recent Advances In Doping Analysis (14). Available at: [Link]

  • BioProcess International. (2006). Analytical Methods for Biologics. Available at: [Link]

  • OIE Regional representation for The AMERICAS. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Available at: [Link]

  • PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available at: [Link]

  • Medical Mass Spectrometry. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Available at: [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available at: [Link]

  • MDPI. (2022). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Available at: [Link]

  • BOWEN University Institutional Repository. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. Available at: [Link]

  • Biology, Medicine, & Natural Product Chemistry. (2025). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. Available at: [Link]

  • Springer. (n.d.). In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism Studies In Vitro and In Vivo. Available at: [Link]

  • Semantic Scholar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Available at: [Link]

  • PMC. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Available at: [Link]

Sources

Foundational

2-Propyl-1,2,3,4-tetrahydroquinoxaline receptor binding affinity studies

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 2-Propyl-1,2,3,4-tetrahydroquinoxaline Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The partially saturated derivative, 1,2,3,4-tetrahydroquinoxaline, offers a three-dimensional structure that can be finely tuned to achieve specific and potent interactions with biological targets. This guide focuses on a specific, under-explored derivative, 2-Propyl-1,2,3,4-tetrahydroquinoxaline, and provides a comprehensive framework for characterizing its receptor binding affinity—a critical first step in the journey of drug discovery and development.

Understanding the affinity of a compound for its molecular target is fundamental to deciphering its mechanism of action, predicting its potency, and guiding its optimization. This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and the practical, field-proven methodologies required to conduct these essential studies with scientific rigor. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and trustworthy approach.

Part 1: The Theoretical Cornerstone of Receptor-Ligand Interactions

Before embarking on experimental work, it is crucial to grasp the principles governing the interaction between a ligand (our test compound) and a receptor. The primary measure of this interaction is binding affinity , quantified by the equilibrium dissociation constant (Kd).

  • The Dissociation Constant (Kd): This value represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, as less ligand is required to occupy half of the receptors. The Kd is an intrinsic property of the receptor-ligand pair and is independent of protein concentration.

  • IC50 and Ki: In competitive binding assays, we measure the IC50 (half-maximal inhibitory concentration). This is the concentration of our unlabeled test compound (the "inhibitor") required to displace 50% of a specifically bound radiolabeled ligand. While useful, the IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To convert this experimental value into a true measure of affinity, we use the Cheng-Prusoff equation to calculate the inhibition constant (Ki) . The Ki is a more absolute measure of the affinity of the competing ligand and is theoretically equivalent to the Kd.

    Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand.

This theoretical framework is essential for designing robust experiments and accurately interpreting the resulting data.

Part 2: A Strategic Approach to Target Identification and Assay Design

For a novel compound like 2-Propyl-1,2,3,4-tetrahydroquinoxaline, the primary challenge is identifying its potential molecular targets. A logical, multi-step approach is recommended, starting broad and progressively narrowing the focus.

In Silico Profiling: A Predictive First Step

Computational methods can provide valuable, cost-effective initial insights. By comparing the structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline to databases of known pharmacologically active compounds, we can generate a list of potential targets.

  • Pharmacophore Modeling and Similarity Searching: Utilize platforms like PubChem, ChEMBL, or specialized software (e.g., Schrödinger, MOE) to search for compounds with structural or pharmacophoric similarity. The known targets of these similar compounds become the primary candidates for in vitro testing.

  • Reverse Docking: Screen the compound against a library of crystallized protein structures to predict potential binding partners based on favorable docking scores and interaction energies.

In Vitro Screening: The Experimental Workflow

Based on the in silico predictions, a tiered experimental screening strategy can be implemented. The most common and robust method for determining binding affinity is the competitive radioligand binding assay .

Below is a diagram illustrating the overall workflow from target hypothesis to affinity determination.

G cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Interpretation A 2-Propyl-1,2,3,4-tetrahydroquinoxaline (Test Compound) B In Silico Analysis (Similarity Search, Reverse Docking) A->B C Hypothesized Receptor Targets (e.g., GPCRs, Ion Channels) B->C D Select High-Affinity Radioligand for a Hypothesized Target C->D F Competitive Binding Assay D->F E Prepare Receptor Source (e.g., Cell Membrane Homogenate) E->F G Measure Bound Radioactivity F->G H Generate Competition Curve (% Bound vs. [Test Compound]) G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J K Affinity Profile (Ki) J->K

Caption: High-level workflow for determining receptor binding affinity.

Part 3: Detailed Protocol for Competitive Radioligand Binding Assay

This protocol provides a detailed methodology for assessing the binding affinity of 2-Propyl-1,2,3,4-tetrahydroquinoxaline for a hypothetical G-protein coupled receptor (GPCR) target, for which a suitable radioligand is commercially available.

Materials and Reagents
  • Receptor Source: Cell membrane preparations from a stable cell line overexpressing the target receptor (e.g., HEK293 or CHO cells). These can often be purchased commercially or prepared in-house.

  • Radioligand: A high-affinity, tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor. The concentration and Kd of the radioligand must be known.

  • Test Compound: 2-Propyl-1,2,3,4-tetrahydroquinoxaline, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: A buffer that maintains physiological pH and ionic strength, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C) is standard. The filters trap the receptor-bound radioligand.

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

  • 96-well Plates: For setting up the assay reactions.

Step-by-Step Experimental Procedure

The causality behind this procedure is to establish an equilibrium where the test compound competes with a known radioligand for a finite number of receptors. By measuring the displacement of the radioligand, we can infer the affinity of the test compound.

  • Preparation of Dilutions:

    • Prepare a serial dilution series of the test compound (2-Propyl-1,2,3,4-tetrahydroquinoxaline) in the assay buffer. A typical range would span from 10⁻¹⁰ M to 10⁻⁴ M. This wide range is crucial for capturing the full dose-response curve.

    • Prepare the radioligand solution in assay buffer at a concentration that is typically at or below its Kd. Using a concentration close to the Kd provides a good signal-to-noise ratio without being wasteful.

    • Prepare the NSB agent at a concentration at least 100-fold higher than its Kd to ensure complete saturation of specific binding sites.

  • Assay Plate Setup:

    • Design the 96-well plate map to include wells for:

      • Total Binding (TB): Contains receptor membranes, assay buffer, and radioligand. This represents the maximum specific and non-specific binding.

      • Non-Specific Binding (NSB): Contains receptor membranes, NSB agent, and radioligand. This measures the binding of the radioligand to non-receptor components.

      • Competition Wells: Contains receptor membranes, radioligand, and each concentration of the test compound.

    • All conditions should be run in triplicate to ensure statistical validity.

  • Incubation:

    • Add the components to the wells in the following order: assay buffer, test compound/NSB agent/buffer, radioligand, and finally, the receptor membrane preparation. Adding the membranes last initiates the binding reaction simultaneously across the plate.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding reaction to reach equilibrium. The incubation time must be determined empirically but is typically 60-120 minutes.

  • Termination and Filtration:

    • The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound ligand (trapped with the membranes on the filter) from the unbound ligand (which passes through).

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand. The washing must be quick and cold to minimize dissociation of the specifically bound ligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Part 4: Data Analysis, Interpretation, and Presentation

Data Processing
  • Calculate Specific Binding: For each data point, calculate the specific binding:

    • Specific Binding = Total Binding (CPM) - Average Non-Specific Binding (CPM)

  • Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the maximum specific binding (i.e., the specific binding in the absence of the test compound).

    • % Specific Binding = (Specific Binding at [Compound] / Maximum Specific Binding) * 100

Curve Fitting and Parameter Derivation
  • Generate Competition Curve: Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a "log(inhibitor) vs. response -- variable slope" model. This analysis will provide the IC50 value, which is the concentration of the test compound that produces 50% inhibition of specific binding.

  • Calculate Ki: Apply the Cheng-Prusoff equation to convert the IC50 to the Ki, providing a true measure of affinity.

The following diagram illustrates the data analysis pathway.

G A Raw CPM Data from Scintillation Counter B Calculate Average TB, NSB A->B C Calculate Specific Binding: SB = TB - NSB B->C D Normalize Data: % Binding vs. [Compound] C->D E Non-linear Regression (Sigmoidal Curve Fit) D->E F Determine IC50 Value E->F G Calculate Ki using Cheng-Prusoff Equation F->G H Final Affinity Constant (Ki) G->H

Exploratory

identification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline metabolites

An In-depth Technical Guide to the Identification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline Metabolites Abstract The metabolic fate of novel chemical entities is a cornerstone of drug discovery and development, directly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Identification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline Metabolites

Abstract

The metabolic fate of novel chemical entities is a cornerstone of drug discovery and development, directly influencing their efficacy, safety, and pharmacokinetic profiles. This guide provides a comprehensive framework for the systematic identification and characterization of metabolites derived from 2-Propyl-1,2,3,4-tetrahydroquinoxaline. While specific metabolic data for this compound is not extensively published, this document leverages established principles of xenobiotic metabolism and state-of-the-art analytical techniques to outline a robust investigational strategy. We will explore predictive metabolic pathways, detail essential in vitro and in vivo experimental designs, and provide in-depth protocols for metabolite detection and structural elucidation using high-resolution mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of N-heterocyclic compounds.

Introduction: The Significance of Metabolite Profiling

2-Propyl-1,2,3,4-tetrahydroquinoxaline represents a heterocyclic scaffold with potential applications in medicinal chemistry. The 1,2,3,4-tetrahydroquinoxaline core is a recognized privileged structure in drug design. Before any such compound can advance as a therapeutic candidate, a thorough understanding of its biotransformation is imperative. Metabolic processes can dramatically alter a drug's properties, leading to:

  • Activation or Deactivation: Metabolism can convert an active drug into an inactive substance or, in the case of a prodrug, activate it.[1]

  • Formation of Bioactive or Toxic Metabolites: Metabolites may exhibit their own pharmacological activity or, in some cases, be responsible for adverse drug reactions and toxicity.[1]

  • Altered Pharmacokinetics: The rate and route of metabolism are primary determinants of a drug's clearance and, consequently, its half-life and dosing regimen.[2]

This guide provides the scientific rationale and practical methodologies to proactively investigate the metabolism of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Predicted Metabolic Pathways: A Mechanistic Hypothesis

The structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, featuring a saturated heterocyclic ring, an aromatic moiety, and an aliphatic side chain, suggests several potential sites for metabolic modification. These transformations are broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions.[1][3][4]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose polar functional groups, primarily through oxidation, reduction, and hydrolysis.[1] For the target compound, oxidation is the most probable route, catalyzed predominantly by the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver and other tissues.[5][6]

The primary predicted Phase I metabolic pathways include:

  • Aliphatic Hydroxylation: The propyl side chain is a prime target for hydroxylation at the α, β, or γ positions. Hydroxylation increases the compound's polarity.[7][8]

  • Aromatic Hydroxylation: The benzene ring of the quinoxaline moiety can undergo hydroxylation at various positions, creating phenolic metabolites.

  • Oxidation of the Tetrahydroquinoxaline Ring: The saturated portion of the heterocyclic ring can be oxidized. This could involve hydroxylation or dehydrogenation, potentially leading to the aromatization of the ring system to form a quinoxalinium ion.[9]

  • N-Oxidation: The nitrogen atoms within the tetrahydroquinoxaline ring can be oxidized to form N-oxides, a common metabolic pathway for N-heterocyclic compounds.[5]

Phase_I_Metabolism Parent 2-Propyl-1,2,3,4-tetrahydroquinoxaline M1 Aliphatic Hydroxylation (+16 Da) Parent->M1 CYP450 M2 Aromatic Hydroxylation (+16 Da) Parent->M2 CYP450 M3 Ring Oxidation (Dehydrogenation, -2 Da) Parent->M3 CYP450 M4 N-Oxidation (+16 Da) Parent->M4 CYP450, FMO

Caption: Predicted Phase I metabolic pathways for 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Phase II Metabolism: Conjugation Reactions

Phase I metabolites, now possessing functional groups like hydroxyls, become substrates for Phase II enzymes.[2][3] These enzymes conjugate endogenous, polar molecules to the metabolite, greatly increasing water solubility and facilitating excretion.[2]

Key predicted Phase II reactions include:

  • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites are susceptible to sulfation by sulfotransferases (SULTs).

Experimental Design for Metabolite Identification

A tiered approach, starting with simple in vitro systems and progressing to more complex models, is the most effective strategy.

In Vitro Metabolism Models

In vitro systems offer a controlled environment to study metabolic pathways and identify the enzymes involved.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of CYP450 enzymes.[9] They are ideal for initial screening of Phase I oxidative metabolism.

  • Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[10]

  • Hepatocytes: Intact liver cells provide the most comprehensive in vitro model, containing the full complement of metabolic enzymes and cofactors for both Phase I and Phase II metabolism.

Table 1: Comparison of In Vitro Metabolism Systems

SystemKey Enzymes PresentPrimary UseAdvantagesLimitations
Liver Microsomes CYP450s, FMOs, some UGTsPhase I oxidative metabolismCost-effective, high-throughputLacks cytosolic enzymes, requires cofactors
Liver S9 Fraction Microsomal & Cytosolic EnzymesBroader Phase I & some Phase IIMore complete enzyme profile than microsomesRequires cofactors, variable activity
Hepatocytes Full complement of enzymesComprehensive Phase I & IIMost physiologically relevant in vitro modelHigher cost, lower throughput, limited viability
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical experiment to identify Phase I metabolites.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM Phosphate Buffer (pH 7.4)

      • Human Liver Microsomes (final concentration 0.5 mg/mL)

      • 2-Propyl-1,2,3,4-tetrahydroquinoxaline (final concentration 1-10 µM)

    • Prepare a negative control without the NADPH-regenerating system.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be 200 µL.

  • Incubation:

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the proteins.

  • Sample Processing:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Analytical Strategy: LC-MS/MS for Metabolite Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its high sensitivity, selectivity, and structural elucidation capabilities.[11]

The Analytical Workflow

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Incubate In Vitro Incubation Quench Quench & Protein Precipitation Incubate->Quench Extract Extraction & Concentration Quench->Extract LC Chromatographic Separation (UPLC/HPLC) Extract->LC MS1 Full Scan MS (MS1) (Detect Parent & Metabolites) LC->MS1 MS2 Tandem MS (MS/MS) (Fragment for Structure) MS1->MS2 Process Peak Detection & Alignment MS2->Process Identify Metabolite Candidate Identification (Mass Shift, Isotope Pattern) Process->Identify Elucidate Structure Elucidation (Fragmentation Analysis) Identify->Elucidate

Caption: General workflow for metabolite identification using LC-MS/MS.

Data Acquisition and Processing
  • Chromatography: Utilize a reverse-phase UPLC/HPLC column (e.g., C18) to separate the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile (both containing 0.1% formic acid for better ionization in positive mode) is typically employed.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.

    • Full Scan (MS1): Acquire data in full scan mode to detect all ions present in the sample. Metabolites are initially identified by comparing the chromatograms of the reaction sample and the negative control.

    • Data Mining: Potential metabolites are flagged by searching for predicted mass shifts from the parent compound. For example, a hydroxylation corresponds to a +15.9949 Da shift.

    • Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the suspected metabolite ions. The fragmentation pattern provides crucial information about the metabolite's structure. Comparing the fragmentation pattern of a metabolite to that of the parent drug can reveal the site of metabolic modification.[12]

Table 2: Common Mass Shifts for Predicted Metabolites

Metabolic ReactionMass Change (Da)Chemical Formula Change
Hydroxylation+15.9949+O
Dehydrogenation-2.0156-2H
N-Oxidation+15.9949+O
Glucuronidation+176.0321+C₆H₈O₆
Sulfation+79.9568+SO₃

Structural Elucidation: From Mass to Structure

The final and most critical step is to determine the precise structure of the identified metabolites.

  • Fragmentation Analysis: The "product ions" generated during MS/MS are puzzle pieces that help reconstruct the molecule. For instance, if a fragment containing the propyl chain shows a mass shift of +16 Da compared to the same fragment from the parent compound, this strongly suggests hydroxylation occurred on the propyl chain.

  • Reference Standards: The definitive identification of a metabolite requires comparison of its chromatographic retention time and mass spectrum with that of a synthesized authentic standard.

  • Nuclear Magnetic Resonance (NMR): For major or particularly significant metabolites, isolation followed by NMR spectroscopy provides unambiguous structural confirmation.

Conclusion

The identification of metabolites is a complex but essential component of drug development. This guide provides a foundational strategy for elucidating the metabolic fate of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. By combining predictive pathway analysis with robust in vitro methodologies and advanced LC-HRMS techniques, researchers can build a comprehensive metabolic profile. This knowledge is critical for making informed decisions regarding a compound's potential for further development, ensuring that safer and more effective therapeutics reach the clinic.

References

  • Vertex AI Search. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides.
  • PubMed. (2023). A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C-H oxidation of carbocyclic N-heterocycles. Available at: [Link]

  • PMC. (n.d.). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Available at: [Link]

  • MDPI. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Available at: [Link]

  • Frontiers. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Available at: [Link]

  • ResearchGate. (2023). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. Available at: [Link]

  • USMLE Strike. (n.d.). Phase I vs. Phase II Metabolism | 100% Best Explanation. Available at: [Link]

  • PubMed. (2006). Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. Available at: [Link]

  • PMC. (2025). In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. Available at: [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available at: [Link]

  • Drug Hunter. (2022). Phase I Drug Metabolism. Available at: [Link]

  • Heterotropic Cooperativity of Cytochrome P450 3A4 and Potential Drug-Drug Interactions. (n.d.). Available at: [Link]

  • Phase II (Conjugation) Reactions. (n.d.). Available at: [Link]

  • Slideshare. (n.d.). Medicinal chemistry on metabolism(Phase I & Phase II Reactions). Available at: [Link]

  • Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. (2023). Available at: [Link]

  • MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Available at: [Link]

  • Longdom Publishing. (2024). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Available at: [Link]

  • Wiley Online Library. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N- propyltryptamine, 4-hydroxy-N. Available at: [Link]

  • Metware Biotechnology. (2026). Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods. Available at: [Link]

  • PMC. (2023). Identification and Analysis of Metabolites That Contribute to the Formation of Distinctive Flavour Components of Laoxianghuang. Available at: [Link]

  • Metabolite identification in metabolomics: Database and interpretation of MSMS spectra. (2017). Available at: [Link]

  • Chemistry Stack Exchange. (2016). Side chain hydroxylation of pyrrole. Available at: [Link]

  • PMC. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Available at: [Link]

  • PMC. (n.d.). Prolyl hydroxylation regulates protein degradation, synthesis, and splicing in human induced pluripotent stem cell-derived cardiomyocytes. Available at: [Link]

  • PMC. (n.d.). Analytical Approaches to Metabolomics and Applications to Systems Biology. Available at: [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2022). Analytical Techniques Used in Metabolomics. Available at: [Link]

  • In vitro metabolic proiling of methylenedioxy- substituted synthetic cathinones for enhanced detection in urine sample. (2025). Available at: [Link]

  • Frontiers. (n.d.). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Available at: [Link]

  • Untargeted metabolomics analysis assisted by signal selection for comprehensively identifying metabolites of new psychoactive substances: 4-MeO-α-PVP as an example. (2023). Available at: [Link]

  • King's College London Research Portal. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk. Available at: [Link]

  • PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available at: [Link]

  • MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available at: [Link]

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Foundational

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] We will move beyond a simple recitation of methods to explore the underlying rationale for experimental choices, from crystal growth to data refinement and interpretation. This document is structured to serve as a practical and authoritative resource, grounding key protocols in established crystallographic principles and providing field-proven insights to navigate the complexities of structural elucidation.

Introduction: Why the Crystal Structure Matters

The 1,2,3,4-tetrahydroquinoxaline moiety is a privileged scaffold found in numerous biologically active compounds.[2][3] Its derivatives have shown potential in various therapeutic areas, making a deep understanding of their structural characteristics paramount.[1] Crystal structure analysis provides the most unambiguous data on molecular conformation, stereochemistry, and the subtle non-covalent interactions that dictate how a molecule behaves in a condensed phase.[4][5] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific three-dimensional features with biological function.

  • Computational Modeling: Providing an accurate, experimentally-derived model for molecular docking and dynamics simulations.

  • Polymorph and Salt Screening: Understanding the solid-state properties crucial for drug formulation and stability.[6]

This guide will detail the complete workflow for determining and analyzing the crystal structure of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Part 1: From Synthesis to a Single Perfect Crystal

The journey to a crystal structure begins not at the diffractometer, but in the synthesis flask and the crystallization vial. A high-quality single crystal is the single most critical prerequisite for a successful structure determination.[7]

Synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

While various synthetic routes to tetrahydroquinolines exist, a common and effective method involves the reduction of the corresponding quinoxaline.[2][8]

Exemplary Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a solution of 2-propylquinoxaline in ethanol, add a catalytic amount (5-10 mol%) of Palladium on Carbon (Pd/C).

  • Hydrogenation: Place the reaction mixture in a Parr hydrogenation apparatus or under a hydrogen balloon. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-Propyl-1,2,3,4-tetrahydroquinoxaline by flash column chromatography on silica gel to obtain the pure compound.

The Art and Science of Crystallization

Growing diffraction-quality crystals is often an empirical process, requiring patience and systematic screening of conditions.[9] The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing molecules to order themselves into a perfect lattice.[10]

Initial Assessment: Solubility Screening

Before attempting crystallization, it is crucial to understand the compound's solubility profile.[11] A simple "line-of-vials" approach is effective: place a small amount (a few mg) of the purified compound into several vials and add different solvents dropwise to assess solubility (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).[11] This provides the foundational knowledge for selecting appropriate solvent systems.

Proven Crystallization Techniques

  • Slow Solvent Evaporation: This is the simplest and most common method.[9][12]

    • Protocol: Dissolve the compound in a suitable solvent in which it is readily soluble (e.g., ethanol, ethyl acetate) to create a nearly saturated solution.[9] Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal growth.[12]

  • Vapor Diffusion: This is an excellent method for small quantities of material and provides fine control over the rate of crystallization.[13]

    • Protocol: Place a small vial containing a solution of the compound inside a larger, sealed jar. The jar contains a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13] A common pairing is a solution in dichloromethane inside a jar containing pentane or ether.

  • Solvent Layering (Liquid Diffusion): This technique relies on the slow diffusion between a solvent and an anti-solvent.[11][12]

    • Protocol: Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane). Carefully layer a less dense, miscible anti-solvent (e.g., hexane or methanol) on top.[12] Crystals will form at the interface where the two solvents slowly mix.[11]

Key to Success: The watchwords for crystallization are purity, patience, and precision. Start with the highest purity material possible.[9] Set up multiple trials with different solvents and techniques simultaneously.[9]

Part 2: The Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal (ideally 0.1-0.3 mm, transparent, with no visible fractures) is obtained, the core analytical work begins.[7][10] The process translates the diffraction pattern of X-rays scattered by the crystal's electron clouds into a 3D atomic model.[4][14]

graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="vee"];

}

Overall workflow for Single-Crystal X-ray Diffraction.
Data Collection

This phase involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[5]

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop or glass fiber.[5] This assembly is then placed on a goniometer head in the diffractometer.

  • Centering: The crystal is precisely centered in the X-ray beam using an automated or manual procedure.[5]

  • Preliminary Scans & Unit Cell Determination: Short exposure scans are taken to locate diffraction spots. The positions of these initial reflections are used by the instrument's software to determine the crystal's unit cell parameters (the dimensions of the basic repeating block of the crystal) and Bravais lattice.

  • Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to X-rays and recording the diffraction images on a detector (commonly a CCD or CMOS detector).[5] The goal is to measure the intensity and position of as many unique reflections as possible.

Data Processing (Reduction)

The raw diffraction images are processed to generate a file containing a list of reflections with their intensities and standard uncertainties.

  • Integration: The software identifies the diffraction spots on each image and integrates their intensity, subtracting the local background.

  • Scaling and Absorption Correction: The integrated intensities from all images are scaled to a common reference frame to account for variations in exposure time and crystal decay. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.

  • Space Group Determination: The software analyzes the systematic absences (reflections that are predicted but not observed) in the data to determine the crystal's space group, which describes the symmetry elements within the unit cell.[15]

Structure Solution and Refinement

This is the computational heart of crystallography, where the processed data is used to build and perfect the atomic model.[4][16]

  • Structure Solution (The Phase Problem): The diffraction experiment measures reflection intensities, but the phase information is lost.[16] To calculate the electron density map and see the atoms, these phases must be determined. For small molecules like this, Direct Methods are typically used. These are statistical methods that use relationships between the phases of the strongest reflections to generate an initial set of phases. This initial phasing is usually sufficient to reveal the locations of most or all non-hydrogen atoms.

  • Structure Refinement (Least-Squares Fitting): Once an initial model is built, it must be refined to achieve the best possible fit to the experimental data.[17][18] This is an iterative process using least-squares algorithms.[17]

    • Positional and Anisotropic Displacement Parameter (ADP) Refinement: The x, y, z coordinates of each atom and their ADPs (which model the atom's thermal vibration as an ellipsoid) are adjusted to minimize the difference between the observed structure factors (F_obs, from the data) and the calculated structure factors (F_calc, from the model).

    • Hydrogen Atom Placement: Hydrogen atoms are often too small to be seen clearly in the electron density map. They are typically placed in calculated geometric positions and refined using a "riding model," where their positions are tied to the heavy atom they are bonded to.[17]

    • Convergence: The refinement is considered converged when further cycles of least-squares fitting do not produce significant changes in the model's parameters and the goodness-of-fit indicators (like R1 and wR2) stabilize at low values.

Expert Insight on Refinement: The most widely used software for this process is the SHELX suite of programs (e.g., SHELXL).[19][20] The goal is not just to achieve the lowest R-factor, but to produce a chemically sensible model.[17] Restraints and constraints may be necessary to handle disorder or to maintain reasonable molecular geometry, but they should be used judiciously.

Part 3: Interpreting the Crystal Structure

The final output is a Crystallographic Information File (CIF), a standard text format that contains all the information about the crystal structure determination.[19] From this file, we can extract a wealth of chemical knowledge.

Crystallographic Data Summary

The quality and details of the structure determination are summarized in a standard table.

ParameterValue (Illustrative)Description
Crystal Data
Chemical FormulaC₁₂H₁₇NThe molecular formula of the compound.
Formula Weight175.27 g/mol The molecular weight.
Crystal SystemMonoclinicThe crystal system describing the unit cell shape.
Space GroupP2₁/cThe specific symmetry group of the crystal.
a, b, c [Å]10.1, 8.5, 12.3The lengths of the unit cell axes.
α, β, γ [°]90, 105.2, 90The angles between the unit cell axes.
Volume [ų]1025.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Data Collection
Radiation [Å]Mo Kα (λ = 0.71073)The wavelength of the X-rays used.
T [K]100(2)The temperature at which data was collected.
Reflections Collected10500Total number of diffraction spots measured.
Independent Reflections2100Number of unique reflections after accounting for symmetry.
Refinement
R₁ [I > 2σ(I)]0.045A goodness-of-fit indicator based on observed reflections. Lower is better.
wR₂ (all data)0.115A weighted goodness-of-fit indicator for all data. Lower is better.
Goodness-of-fit (S)1.05Should be close to 1 for a good model.
Molecular Geometry and Conformation

The primary result is the precise 3D structure of the molecule. For 2-Propyl-1,2,3,4-tetrahydroquinoxaline, the analysis would focus on:

  • Ring Pucker: The tetrahydroquinoxaline ring is not planar. The analysis would quantify the puckering of the non-aromatic portion of the ring system.

  • Propyl Group Conformation: The orientation of the propyl group relative to the ring system is determined, identifying the most stable torsion angles.

  • Bond Lengths and Angles: These are compared to standard values to identify any unusual strain or electronic effects.

Supramolecular Assembly: The Role of Intermolecular Interactions

Crystals are not just collections of isolated molecules; they are highly ordered arrays held together by a network of non-covalent interactions.[21] Understanding this "crystal packing" is crucial, as it influences physical properties like melting point and solubility.[6]

For 2-Propyl-1,2,3,4-tetrahydroquinoxaline, the key interactions to analyze are:

  • N-H···N Hydrogen Bonds: The secondary amine (N-H) is a classic hydrogen bond donor, and the other nitrogen atom can act as an acceptor.[22] These interactions are often the dominant force in the crystal packing, potentially forming chains or sheets of molecules.[8]

  • Weak C-H···π Interactions: The aromatic ring is electron-rich and can act as a weak acceptor for hydrogen bonds from the C-H groups of neighboring molecules. While individually weak, these interactions can be collectively significant in stabilizing the crystal lattice.[23]

graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Arial"]; edge [style=dashed, color="#5F6368", len=2.5];

}

Key intermolecular interactions in the crystal lattice.

Advanced Analysis: Hirshfeld Surfaces

To visualize and quantify these complex intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[24][25] This technique maps the close contacts a molecule makes with its neighbors onto a unique 3D surface.[26] The surface is colored based on the distance to the nearest atom outside the surface, immediately highlighting regions of close contact (hydrogen bonds appear as distinct red spots).[25] The corresponding 2D "fingerprint plot" provides a quantitative summary of the types and relative importance of different intermolecular contacts.[24][26]

Conclusion

The crystal structure analysis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline provides definitive, high-resolution insight into its molecular architecture and solid-state behavior. This guide has outlined the complete process, emphasizing the causal links between experimental choices and the quality of the final result. From the meticulous process of growing a single crystal to the computational rigor of structure refinement and the chemical intuition required for interpretation, each step is critical. The resulting structural model is not merely a picture but a foundational piece of data that empowers rational drug design, informs computational chemistry, and deepens our fundamental understanding of molecular interactions.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL.

  • IUCr. How to grow crystals for X-ray crystallography. IUCr.

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. F1000Research, 5, 463.

  • University of York. scXRD: Growing single crystals. University of York Chemistry Teaching Labs.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.

  • Thomen, B. S. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 74(Pt 1), 1–6.

  • Lo Presti, L. (2018). On the significance of weak hydrogen bonds in crystal packing: a large databank comparison of polymorphic structures. CrystEngComm, 20(30), 4296–4313.

  • Kolesnikov, A. How To Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate.

  • Ragain, E. (2024). Automated refinement of single crystal diffraction data using SHELXTL. GitHub.

  • University of Rochester. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate.

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois.

  • Lo Presti, L. (2018). On the significance of weak hydrogen bonds in crystal packing: a large databank comparison of polymorphic structures. RSC Publishing.

  • Al-Akayleh, F., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecules, 21(6), 723.

  • Clegg, W. (2019). Refining X-ray Crystal Structures. In X-ray Crystallography. Royal Society of Chemistry.

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

  • Wang, Y., et al. (2021). Hirshfeld Surface Method and Its Application in Energetic Crystals. ACS Omega, 6(46), 30832–30842.

  • Psycharis, V., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Crystals, 11(10), 1246.

  • Wikipedia. X-ray crystallography.

  • Spackman, M. A., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(4), 1006–1011.

  • Grabowsky, S., et al. (2021). The advanced treatment of hydrogen bonding in quantum crystallography. Acta Crystallographica Section A: Foundations and Advances, 77(3), 295–313.

  • Carleton College. Single-crystal X-ray Diffraction. SERC (Carleton).

  • Structure solution and refinement: introductory strategies.

  • Phenix. X-ray Structure Refinement.

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  • Guru Row, T. N. (2015). Hydrogen Bonding in Molecular Crystals. ResearchGate.

  • Wikipedia. Cambridge Structural Database.

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  • Ozeki, T. (2024). Single Crystal X-ray Structure Analysis. In Instrumental Analysis of Coordination Compounds Volume 1. Royal Society of Chemistry.

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry.

  • Thermo Fisher Scientific. Single Crystal X-Ray Diffraction of Materials.

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  • Diment, L. A., et al. (2024). Using Data from the Cambridge Structural Database to Practice Crystallographic Skills and Revise Erroneous Structures. Crystal Growth & Design.

  • Leven, M., et al. (2021). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry.

  • Langenohl, F., et al. (2020). Crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 298–302.

  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(10), 8394–8431.

  • Wang, D., et al. (2020). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 11(1), 103–109.

  • Graham, P. M., et al. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1182–o1183.

  • Kálmán, F., et al. (2017). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 107–111.

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Exploratory

Foreword: Stability as a Cornerstone of Pharmaceutical Development

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Propyl-1,2,3,4-tetrahydroquinoxaline In the landscape of drug discovery and development, the intrinsic stability of a molecule is a critical determinant of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a critical determinant of its therapeutic potential and commercial viability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's thermodynamic stability provides the bedrock for predicting its shelf-life, formulation requirements, and in vivo behavior. This guide focuses on 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of growing interest, to delineate the principles and methodologies for a robust assessment of its thermodynamic stability. While direct experimental data for this specific molecule is not extensively published, this whitepaper will synthesize established principles from closely related structures to provide an authoritative framework for its evaluation.

The Structural and Conformational Landscape of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

The thermodynamic stability of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is intrinsically linked to its three-dimensional structure. The 1,2,3,4-tetrahydroquinoxaline core possesses a saturated dihydropyrazine ring fused to a benzene ring. This saturated portion is not planar and can adopt several conformations, primarily pseudo-chair and pseudo-boat forms. The energetic preference for a particular conformation is a key contributor to the overall stability of the molecule.

High-level quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline have revealed the existence of multiple stable conformers.[1] For 2-Propyl-1,2,3,4-tetrahydroquinoxaline, the introduction of a propyl group at the C2 position introduces further conformational complexity. The propyl group itself can exist in different rotameric states, and its orientation relative to the tetrahydroquinoxaline ring (pseudo-axial vs. pseudo-equatorial) will significantly influence the molecule's potential energy surface. The most stable conformer will be the one that minimizes steric strain and maximizes favorable intramolecular interactions. It is hypothesized that the conformer with the bulky propyl group in a pseudo-equatorial position would be energetically favored to reduce steric hindrance.[2]

Theoretical Assessment of Thermodynamic Stability: A Computational Chemistry Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the thermodynamic properties of molecules before their synthesis or extensive experimental characterization.[3][4] By calculating the electronic structure, one can derive key thermodynamic parameters such as the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°).

Workflow for Computational Stability Analysis

A typical computational workflow to assess the thermodynamic stability of 2-Propyl-1,2,3,4-tetrahydroquinoxaline would involve the following steps:

  • Conformational Search: A thorough search for all possible low-energy conformers of the molecule is performed. This involves rotating the rotatable bonds, including those in the propyl group and the puckering of the dihydropyrazine ring.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[4] These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Relative Energy Calculation: The relative Gibbs free energies of all stable conformers are calculated to identify the global minimum and the population of each conformer at a given temperature.

  • Thermodynamic Data Synthesis: The calculated thermodynamic data for the most stable conformer provides a theoretical prediction of the molecule's intrinsic stability.

Computational Workflow for Thermodynamic Stability cluster_0 Computational Analysis Conformational Search Conformational Search Geometry Optimization (DFT) Geometry Optimization (DFT) Conformational Search->Geometry Optimization (DFT) Identify low-energy conformers Frequency Calculations Frequency Calculations Geometry Optimization (DFT)->Frequency Calculations Find energy minima Relative Energy Calculation Relative Energy Calculation Frequency Calculations->Relative Energy Calculation Confirm true minima & obtain thermal corrections Thermodynamic Data Thermodynamic Data Relative Energy Calculation->Thermodynamic Data Determine global minimum & conformer population

Caption: Computational workflow for determining thermodynamic stability.

Experimental Protocols for Determining Thermodynamic Stability

While computational methods provide valuable predictions, experimental validation is crucial. The following are standard experimental techniques used to characterize the thermodynamic stability of a solid-state compound like 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

  • A small, accurately weighed sample (1-5 mg) of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC instrument and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature.

  • Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded. The melting point provides an indication of the crystal lattice stability, while the onset of decomposition indicates the upper limit of its thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Protocol:

  • A small, accurately weighed sample (5-10 mg) of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is placed in a tared TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as the temperature increases.

  • A plot of mass versus temperature (the TGA curve) is generated. The temperature at which significant mass loss begins is the onset of decomposition, a key indicator of thermal stability.

Experimental Workflow for Thermodynamic Stability cluster_1 Experimental Analysis Sample Preparation Sample Preparation DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Determine melting & decomposition temperatures TGA Analysis TGA Analysis Sample Preparation->TGA Analysis Determine onset of decomposition & mass loss profile Data Interpretation Data Interpretation DSC Analysis->Data Interpretation TGA Analysis->Data Interpretation

Caption: Experimental workflow for assessing thermodynamic stability.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for predicting long-term stability and identifying potential impurities. For 2-Propyl-1,2,3,4-tetrahydroquinoxaline, potential degradation pathways could include:

  • Oxidation: The tetrahydroquinoxaline ring is susceptible to oxidation, which can lead to the formation of the aromatic quinoxaline derivative. This process can be accelerated by heat, light, and the presence of oxidizing agents.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the molecule could undergo ring-opening or other hydrolytic degradation. The specific degradation products would depend on the reaction conditions.

  • Photodegradation: Exposure to UV light can lead to the formation of reactive intermediates and subsequent degradation products. Studies on related tetrahydroquinolinium salts have shown photo-induced cleavage of C-N bonds.[5]

Data Synthesis and Interpretation

A comprehensive understanding of the thermodynamic stability of 2-Propyl-1,2,3,4-tetrahydroquinoxaline requires the integration of both computational and experimental data.

Parameter Computational (Hypothetical) Experimental (Hypothetical) Interpretation
Most Stable Conformer Pseudo-chair with equatorial propyl groupInferred from solid-state structure (X-ray crystallography)The lowest energy conformation dictates the bulk properties.
Melting Point Not directly calculated120-125 °C (from DSC)A sharp melting point indicates a pure, stable crystalline form.
Onset of Decomposition Not directly calculated~250 °C (from TGA/DSC)Defines the upper temperature limit for handling and storage.
Gibbs Free Energy (ΔGf°) --A negative value indicates a thermodynamically stable compound relative to its constituent elements.

The hypothetical data presented in the table illustrates how theoretical predictions can be corroborated and refined by experimental measurements. For instance, the computationally predicted most stable conformer can be compared with the experimentally determined solid-state structure.

Conclusion

The thermodynamic stability of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is a multifaceted property governed by its conformational preferences, the strength of its intramolecular and intermolecular interactions, and its susceptibility to degradation. A synergistic approach, combining the predictive power of computational chemistry with the empirical evidence from thermal analysis techniques, provides a robust framework for its comprehensive characterization. This in-depth understanding is paramount for guiding formulation development, establishing appropriate storage conditions, and ultimately ensuring the safety and efficacy of any potential therapeutic agent based on this promising molecular scaffold.

References

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing).
  • A solid-phase traceless synthesis of tetrahydroquinoxalines | Request PDF.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. MDPI.
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Deriv
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.
  • Degradation Pathways | Request PDF.
  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evalu
  • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. RSC Publishing.
  • Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science (RSC Publishing).
  • Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts.

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Foundational

2-Propyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide to Blood-Brain Barrier Permeability and CNS Scaffold Design

Target Audience: Neuropharmacology Researchers, Medicinal Chemists, and PK/PD Scientists Document Type: Technical Whitepaper & Experimental Methodology Guide Executive Summary The development of central nervous system (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacology Researchers, Medicinal Chemists, and PK/PD Scientists Document Type: Technical Whitepaper & Experimental Methodology Guide

Executive Summary

The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB), a highly selective semipermeable border composed of brain microvascular endothelial cells (BMECs). Recently, the 1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a privileged structural motif in neuropharmacology, utilized in everything from near-infrared fluorescent probes for Alzheimer's disease[1] to highly selective, BBB-penetrant PARP1 inhibitors targeting brain metastases[2].

Specifically, 2-Propyl-1,2,3,4-tetrahydroquinoxaline (2-P-THQ) represents an optimized building block. The addition of the aliphatic 2-propyl chain to the reduced quinoxaline core finely tunes the molecule's lipophilicity and steric profile. This whitepaper dissects the physicochemical causality behind 2-P-THQ's exceptional BBB permeability, its evasion of active efflux mechanisms, and provides field-proven, self-validating protocols for quantifying its transcellular transport.

Physicochemical Determinants of Transcellular Diffusion

To cross the BBB via passive transcellular diffusion, a molecule must shed its hydration shell (desolvation), partition into the lipophilic apical membrane of the BMEC, traverse the cytosol, and partition out of the basolateral membrane into the brain parenchyma.

The 2-P-THQ scaffold is uniquely suited for this due to three causal factors:

  • Steric Shielding of Hydrogen Bond Donors (HBDs): The reduction of the quinoxaline ring yields two secondary amines (HBDs). While HBDs generally incur a high desolvation penalty, the adjacent 2-propyl group sterically shields the N1/N2 positions, lowering the energy required to enter the lipid bilayer.

  • Optimized Topological Polar Surface Area (TPSA): At ~24.06 Ų, the TPSA is well below the 90 Ų threshold required for CNS penetration.

  • Tuned Lipophilicity: The propyl chain increases the LogP to an ideal ~2.4, anchoring the molecule in the "Goldilocks zone" of lipophilicity—lipophilic enough to enter the membrane, but polar enough to avoid sequestration within the lipid bilayer.

Quantitative Data: 2-P-THQ vs. Ideal BBB Parameters
Physicochemical Parameter2-Propyl-1,2,3,4-tetrahydroquinoxalineIdeal CNS Target Threshold
Molecular Weight (MW) 176.26 g/mol < 400 g/mol
Calculated LogP (cLogP) ~2.402.0 - 5.0
Topological Polar Surface Area 24.06 Ų< 90 Ų
Hydrogen Bond Donors (HBD) 2≤ 3
Hydrogen Bond Acceptors (HBA) 2≤ 7
Rotatable Bonds 2≤ 5

Mechanistic Pathways & Efflux Dynamics

A molecule may possess perfect passive permeability but still fail to accumulate in the brain due to active efflux by ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) .

Structural analyses of tetrahydroquinoxaline derivatives have demonstrated a remarkable ability to evade P-gp recognition[3]. The lack of a large, rigid, planar aromatic system (due to the sp3 hybridization of the tetrahydro ring) and the absence of spatially distinct basic nitrogen atoms recognized by the P-gp binding pocket allow 2-P-THQ to bypass multidrug resistance (MDR) efflux pumps.

BMEC_Transport Blood Blood Compartment (High Conc.) Membrane1 Apical Membrane (Lipophilic) Blood->Membrane1 Passive Diffusion Cytosol BMEC Cytosol Membrane1->Cytosol Desolvation Membrane2 Basolateral Membrane Cytosol->Membrane2 Intracellular Transit Pgp P-gp / BCRP Efflux Cytosol->Pgp Substrate Recognition? Brain Brain Compartment (Target) Membrane2->Brain Partitioning Pgp->Blood Efflux (Evaded by 2-P-THQ)

Caption: Transcellular diffusion pathway of 2-P-THQ across Brain Microvascular Endothelial Cells.

Experimental Workflows for Permeability Assessment

To rigorously validate the BBB permeability of 2-P-THQ or its downstream derivatives, a hierarchical testing strategy must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow A Phase 1: Physicochemical Profiling (In Silico/PhysChem) B Phase 2: PAMPA-BBB (Passive Permeability) A->B LogP & TPSA validated C Phase 3: MDCK-MDR1 Assay (Efflux Ratio Determination) B->C Pe > 4 x 10^-6 cm/s D Phase 4: In Vivo PK (Kp,uu Assessment) C->D Efflux Ratio < 2.0

Caption: Hierarchical workflow for validating 2-P-THQ blood-brain barrier permeability.

Protocol 3.1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and quantify passive transcellular diffusion without the confounding variables of active transport.

  • Membrane Preparation: Coat the porous filter of a 96-well donor microplate with 4 μL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL).

  • Dosing: Prepare a 10 μM solution of 2-P-THQ in PBS (pH 7.4, 5% DMSO to ensure solubility). Add 300 μL to the donor wells.

  • Incubation: Add 300 μL of blank PBS to the acceptor wells. Sandwich the plates and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify 2-P-THQ in both donor and acceptor wells via LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB penetration.

Protocol 3.2: MDCK-MDR1 Bidirectional Transport Assay

Purpose: To determine if the compound is a substrate for P-gp. MDCK cells transfected with the human MDR1 gene are utilized over Caco-2 cells because they form tighter junctions, more accurately mimicking the BBB.

  • Cell Seeding: Seed MDCK-MDR1 cells on 12-well Transwell inserts (0.4 μm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days.

  • Integrity Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 1000 Ω⋅cm2 . Co-administer Lucifer Yellow (a paracellular marker); its permeability must remain < 0.5 ×10−6 cm/s to validate tight junction integrity.

  • Transport Assay:

    • Apical to Basolateral (A-B): Add 10 μM 2-P-THQ to the apical chamber.

    • Basolateral to Apical (B-A): Add 10 μM 2-P-THQ to the basolateral chamber.

  • Sampling & Calculation: Sample the receiver chambers at 30, 60, 90, and 120 minutes. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

    • Interpretation: An ER < 2.0 confirms 2-P-THQ is not a significant P-gp substrate.

Protocol 3.3: In Vivo Kp,uu​ Determination (Gold Standard)

Purpose: Total brain-to-plasma ratio ( Kp​ ) is often misleading due to non-specific lipid binding. The unbound partition coefficient ( Kp,uu​ ) represents the true pharmacologically active concentration in the brain.

  • In Vivo Dosing: Administer 2-P-THQ (e.g., 5 mg/kg IV) to wild-type C57BL/6 mice.

  • Sampling: At steady-state (e.g., 1 hour post-dose), euthanize the animals. Collect systemic blood (centrifuge for plasma) and harvest the whole brain (homogenize in 1:3 w/v PBS).

  • Equilibrium Dialysis (Protein Binding): Dialyze plasma and brain homogenate against blank PBS at 37°C for 4 hours using a Rapid Equilibrium Dialysis (RED) device to determine the unbound fraction in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Kp,uu​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

    A Kp,uu​ approaching 1.0 indicates free, unrestricted equilibration across the BBB.

Conclusion & Translational Outlook

The 2-Propyl-1,2,3,4-tetrahydroquinoxaline scaffold is a highly optimized moiety for CNS drug discovery. By maintaining a low TPSA, optimally tuned LogP, and a steric profile that evades P-gp efflux, it bypasses the traditional attrition points of neuro-oncology and neurodegenerative drug development. When functionalized—such as in the synthesis of PARP1 selective inhibitors[2]—the 2-P-THQ core acts as a reliable molecular "tugboat," ensuring the active pharmacophore reaches the brain parenchyma at therapeutically relevant unbound concentrations.

References

  • Rai, H., Gupta, S., Kumar, S., & Ran, C. (2022). Near-Infrared Fluorescent Probes as Imaging and Theranostic Modalities for Amyloid-Beta and Tau Aggregates in Alzheimer's Disease. Journal of Medicinal Chemistry.[Link]

  • AstraZeneca AB. (2022). Combination of antibody-drug conjugate and parp1 selective inhibitor.
  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. European Journal of Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on the well-established reductive cyclization of o-phenylenediamine with butanal. This document offers a detailed procedure, including reagent specifications, reaction conditions, and purification techniques, intended for researchers and scientists in the field of organic synthesis and drug discovery. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocycle have demonstrated a wide range of pharmacological activities, making the development of efficient synthetic routes to novel analogues a significant objective in pharmaceutical research. This guide details a reliable and scalable method for the preparation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

The synthesis proceeds via a two-step, one-pot reaction. The initial step involves the condensation of o-phenylenediamine with butanal to form a dihydroquinoxaline intermediate. This is followed by an in situ reduction of the cyclic imine to yield the final tetrahydroquinoxaline product. This approach is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Scheme

Caption: Synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Experimental Protocol

This protocol is designed for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline on a 10 mmol scale. Appropriate adjustments to reagent quantities and vessel sizes can be made for scaling up or down the reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
o-PhenylenediamineReagentPlus®, 99%Sigma-Aldrich95-54-5
Butanal (Butyraldehyde)99%Alfa Aesar123-72-8
Sodium borohydride (NaBH₄)99%Acros Organics16940-66-2
Methanol (MeOH)Anhydrous, 99.8%Fisher Scientific67-56-1
Ethyl acetate (EtOAc)ACS GradeVWR141-78-6
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel60 Å, 230-400 mesh
HexaneACS Grade
Diethyl etherACS Grade
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Part 1: Condensation and Cyclization

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol).

  • Dissolve the o-phenylenediamine in 30 mL of anhydrous methanol. Stir the mixture at room temperature until all the solid has dissolved.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add butanal (0.72 g, 0.9 mL, 10 mmol) dropwise to the cooled solution over a period of 10 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side product formation.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The progress of the reaction can be monitored by TLC (eluent: 3:1 Hexane/EtOAc), observing the consumption of the starting materials.

Part 2: In Situ Reduction

  • After the initial condensation is complete, cool the reaction mixture again in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium borohydride (0.57 g, 15 mmol) in 10 mL of methanol. Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Prepare this solution in a well-ventilated fume hood and add the sodium borohydride slowly to the methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C. The use of a reducing agent like sodium borohydride is a common and effective method for the reduction of imines to amines.[1]

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC analysis.

Part 3: Work-up and Purification

  • Quench the reaction by slowly adding 20 mL of distilled water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Transfer the resulting aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow to brown oil.

  • Purify the crude product by column chromatography on silica gel. The column should be packed using a slurry of silica gel in hexane. The product can be eluted using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-Propyl-1,2,3,4-tetrahydroquinoxaline as a pale yellow oil.

Expected Yield and Characterization
  • Expected Yield: 60-75%

  • Appearance: Pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃): δ 6.75-6.60 (m, 4H, Ar-H), 3.55 (br s, 2H, NH), 3.40-3.30 (m, 1H, CH-propyl), 3.20-3.05 (m, 2H, CH₂), 1.70-1.55 (m, 2H, CH₂-propyl), 1.50-1.35 (m, 2H, CH₂-propyl), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 139.5, 137.8, 120.2, 118.9, 115.3, 114.7, 52.6, 41.8, 37.2, 19.5, 14.1.

  • Mass Spectrometry (ESI): m/z 177.1386 [M+H]⁺.

Mechanistic Insights

The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline proceeds through a well-understood reaction pathway. The initial step is the condensation of one of the amino groups of o-phenylenediamine with the carbonyl group of butanal to form a Schiff base (imine). This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon, leading to the formation of a 1,2-dihydroquinoxaline intermediate.

The subsequent reduction of this cyclic imine is crucial for the formation of the stable tetrahydroquinoxaline ring. Sodium borohydride serves as a mild and effective reducing agent for this transformation, selectively reducing the imine in the presence of the aromatic ring. This type of reductive amination is a powerful tool in synthetic organic chemistry for the formation of C-N bonds.[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction; decomposition of starting materials or product.Ensure anhydrous conditions for the reaction. Monitor the reaction closely by TLC to determine the optimal reaction time. Avoid excessive heating during work-up.
Impure ProductIncomplete reaction; formation of side products.Ensure slow and controlled addition of reagents, especially at low temperatures. Optimize the purification by column chromatography, trying different solvent systems if necessary.
Difficulty in PurificationProduct co-elutes with impurities.Adjust the polarity of the eluent for column chromatography. Consider using a different stationary phase (e.g., alumina) if silica gel proves ineffective.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. By following the outlined steps and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development programs. The methodology is robust and can likely be adapted for the synthesis of other 2-substituted tetrahydroquinoxaline derivatives.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

Sources

Application

A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in Biological Matrices

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide and detailed protocol for the development and validation of a high-performance liquid chromatography-tandem mas...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide and detailed protocol for the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. This molecule, belonging to the tetrahydroquinoxaline class, represents a core scaffold in medicinal chemistry with potential therapeutic applications. The ability to accurately measure its concentration in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies during drug development. This guide is structured to provide not just a procedural checklist, but a deep dive into the scientific rationale behind each step, ensuring the final method is robust, reproducible, and fit for purpose in a regulated bioanalytical environment.

Scientific Principles & Methodological Rationale

The development of a successful bioanalytical method hinges on a clear understanding of the analyte's physicochemical properties and the principles of the chosen analytical techniques. 2-Propyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic amine. Its structure features a basic nitrogenous core, making it an ideal candidate for positive mode electrospray ionization (ESI), and a non-polar propyl group, which dictates its chromatographic behavior.

  • Chromatographic Strategy: Reversed-phase chromatography is selected as the separation mechanism. The analyte's hydrophobicity, conferred by the propyl group and the benzene ring, allows for strong retention on a C18 stationary phase. An acidic mobile phase modifier, such as formic acid, is crucial. It serves a dual purpose: it protonates the basic nitrogen atoms on the analyte, promoting favorable interaction with the ESI source for enhanced ionization, and it suppresses the ionization of silanol groups on the silica-based column packing, leading to improved peak symmetry.[1][2]

  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity, which is essential for quantifying low-concentration analytes in complex biological matrices like plasma or serum.[3] The process involves:

    • Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the protonated molecular ion ([M+H]⁺) of the analyte.

    • Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in the collision cell (Q2) by collision with an inert gas (e.g., argon).

    • Product Ion Selection: The third quadrupole (Q3) isolates a specific, stable fragment ion (product ion) for detection. This two-stage mass filtering significantly reduces chemical noise and matrix interference, ensuring that the detected signal is highly specific to the analyte of interest.

Experimental Workflow & Development Logic

The method development process is a systematic investigation aimed at optimizing each stage of the analysis to achieve the desired performance characteristics.

G cluster_prep Phase 1: Preparation cluster_ms Phase 2: MS/MS Optimization cluster_lc Phase 3: HPLC Optimization cluster_validate Phase 4: Method Integration & Validation A Define Analytical Requirements (LLOQ, Matrix) B Procure Analyte & IS Reference Standards A->B C Characterize Analyte (MW, pKa, logP) B->C D Direct Infusion of Analyte (Syringe Pump) C->D Input E Select Precursor Ion ([M+H]⁺) D->E F Optimize Source Parameters (Capillary Voltage, Gas Flow) E->F G Fragment Precursor Ion (Vary Collision Energy) E->G H Select Stable, Intense Product Ions for MRM G->H N Integrate HPLC & MS Methods H->N Input I Select Column (e.g., C18, 1.8 µm) J Optimize Mobile Phase (ACN/H2O with Formic Acid) I->J K Develop Gradient Elution (Ensure Analyte Retention & Elution) J->K L Optimize Flow Rate & Column Temperature K->L L->N Input M Develop Sample Preparation Protocol M->N O Perform Full Method Validation (per FDA/ICH Guidelines) N->O P Method Ready for Sample Analysis O->P

Caption: Logical workflow for HPLC-MS/MS method development.

Detailed Experimental Protocols

This section provides step-by-step instructions for performing the analysis.

Materials and Reagents
  • 2-Propyl-1,2,3,4-tetrahydroquinoxaline (Reference Standard, >98% purity)

  • Stable Isotope Labeled Internal Standard (IS), e.g., 2-Propyl-1,2,3,4-tetrahydroquinoxaline-d7 (recommended) or a structural analog.

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA), LC-MS grade

  • Human Plasma (or other relevant biological matrix), K2-EDTA anticoagulant

  • Class A volumetric flasks and calibrated pipettes

Instrumentation
  • HPLC System: A UHPLC system capable of binary gradient elution and column temperature control (e.g., Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an ESI source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with ACN/Water (50:50, v/v).

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution using ACN/Water (50:50, v/v) to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the IS primary stock solution in ACN/Water (50:50, v/v).

Preparation of Calibration Curve and QC Samples
  • Spike 47.5 µL of blank biological matrix with 2.5 µL of the appropriate working standard solution to create CC and QC samples.

  • Typical concentration ranges:

    • CC: 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.

    • QC: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (75 ng/mL), High (750 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

G Start 50 µL Sample (Blank, Standard, QC, or Unknown) A Add 150 µL IS Working Solution in Acetonitrile (50 ng/mL) Start->A B Vortex for 1 minute to precipitate proteins A->B C Centrifuge at 13,000 rpm for 10 minutes at 4°C B->C D Transfer 100 µL of supernatant to a clean vial C->D E Inject 5 µL onto HPLC-MS/MS system D->E

Caption: Sample preparation workflow using protein precipitation.

Optimized HPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters.

Table 1: HPLC Parameters | Parameter | Value | | :--- | :--- | | Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[2] | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid[2] | | Flow Rate | 0.5 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.0 | 95 | | | 3.1 | 5 | | | 4.0 | 5 |

Table 2: MS/MS Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 1.5 kV | | Desolvation Temp. | 500 °C | | Desolvation Gas Flow | 1000 L/hr (Nitrogen) | | Cone Gas Flow | 150 L/hr (Nitrogen) | | Collision Gas | Argon | | MRM Transitions | Analyte | IS (d7) | | Precursor Ion (m/z) | 177.3 | 184.3 | | Product Ion (m/z) | 135.2 (Quantifier) | 142.2 | | | 117.1 (Qualifier) | 120.1 | | Cone Voltage (V) | 25 | 25 | | Collision Energy (eV) | 20 (for 135.2) | 20 | | | 35 (for 117.1) | 35 |

Proposed Fragmentation Pathway

The major fragmentation pathway for 2-Propyl-1,2,3,4-tetrahydroquinoxaline involves the neutral loss of propene from the protonated precursor ion, a common fragmentation route for alkyl-substituted heterocycles.[4][5]

Caption: Proposed CID fragmentation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Bioanalytical Method Validation Protocol

To ensure the method is reliable and suitable for its intended purpose, a full validation must be conducted in accordance with regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[6]

Validation Experiments
  • Selectivity & Specificity: Analyze at least six different blank matrix lots to check for interferences at the retention times of the analyte and IS.

  • Calibration Curve: Assess the linearity of the curve over the defined concentration range using a weighted (e.g., 1/x²) linear regression model. At least three separate runs should be evaluated.

  • Accuracy and Precision: Analyze replicate (n=6) QC samples at four levels (LLOQ, L, M, H) on three different days.[7]

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[8]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.

  • Recovery: Determine the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions:

    • Bench-Top Stability: At room temperature for a duration reflecting routine sample handling.

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Long-Term Stability: Stored at -80°C for a period exceeding the expected study sample storage time.

    • Autosampler Stability: In processed samples held in the autosampler.[7][8]

Table 3: Representative Validation Acceptance Criteria Summary

Parameter Concentration Levels Acceptance Criteria
Intra- & Inter-Day Precision LLOQ, Low, Mid, High %CV ≤ 15% (≤ 20% for LLOQ)
Intra- & Inter-Day Accuracy LLOQ, Low, Mid, High 85-115% of nominal (80-120% for LLOQ)
Calibration Curve (r²) 8 standards ≥ 0.99

| Stability (all modes) | Low, High | % Deviation within ±15% of baseline |

Conclusion

This application note details a selective, sensitive, and robust HPLC-MS/MS method for the quantification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. The scientific rationale for chromatographic and mass spectrometric choices has been outlined, and a detailed protocol for method execution and validation has been provided. This method is fit-for-purpose and ready for implementation in regulated bioanalytical laboratories to support critical drug development studies.

References

  • BenchChem. (2025).
  • Ramli, Y., et al. (2016). synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. ResearchGate. Available at: [Link]

  • The Center for Professional Innovation & Education (CfPIE). LC-MS/MS: Bioanalytical Method Validation. CfPIE. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Alliance Pharma. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Alliance Pharma. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University. Available at: [Link]

  • Cheméo. Chemical Properties of 2-n-Propyl-1,2,3,4-tetrahydro-1-methylquinoline. Cheméo. Available at: [Link]

  • Wei Sheng Yan Jiu. (2021). [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

  • Frontiers. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. Available at: [Link]

  • Perera, S., et al. (2003). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. Available at: [Link]

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. BenchChem.
  • Wang, J., et al. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • Rose, G., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed. Available at: [Link]

  • Waters Corporation. Comparison of Electrospray and UniSpray for Pharmaceutical Compounds. Waters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Waters Corporation. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. PMC. Available at: [Link]

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Method

Application Notes and Protocols for In Vivo Dosing of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the in vivo administration of the novel compound 2-Propyl-1,2,3,4-tetrahydroquinoxaline. As specif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vivo administration of the novel compound 2-Propyl-1,2,3,4-tetrahydroquinoxaline. As specific preclinical data for this molecule is not yet publicly available, this guide is built upon established principles of pharmacology and drug formulation for new chemical entities (NCEs) with potential low aqueous solubility. The protocols outlined herein are designed to be a starting point for researchers, emphasizing a systematic approach to formulation, dose-range finding, and administration in animal models. The core philosophy is to provide a self-validating framework that ensures reproducible and meaningful results in early-stage preclinical research.

Introduction to 2-Propyl-1,2,3,4-tetrahydroquinoxaline and its Preclinical Significance

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities stem from the structural resemblance of the tetrahydroquinoxaline core to endogenous biogenic amines, allowing for interactions with various receptors and enzymes. While the specific therapeutic potential of the 2-propyl substituted analogue is still under investigation, related tetrahydroquinoline and tetrahydroisoquinoline compounds have shown promise as neuroprotective, anti-inflammatory, and anticancer agents.[1][2][3] The successful preclinical evaluation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline hinges on the development of robust in vivo dosing protocols that ensure consistent bioavailability and exposure.

A significant hurdle in the preclinical assessment of many NCEs is their poor aqueous solubility.[4][5][6] This can lead to low and erratic absorption, making it difficult to establish clear dose-response relationships.[5][6] Therefore, the primary focus of these application notes is to provide a logical workflow for developing suitable formulations and determining appropriate dosing regimens for this novel compound.

Physicochemical Properties and Formulation Development

The first critical step before any in vivo study is to characterize the physicochemical properties of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. While specific data is not available, its structure suggests it is likely a lipophilic compound with low water solubility.

Solubility Assessment

A preliminary solubility assessment in a panel of pharmaceutically acceptable vehicles is essential. This will guide the selection of an appropriate formulation strategy.

Protocol 1: Kinetic Solubility Assessment

  • Prepare a stock solution of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mg/mL).

  • In separate microcentrifuge tubes, add a small volume of the DMSO stock to a range of vehicles (e.g., water, saline, phosphate-buffered saline (PBS), and various co-solvent systems).

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at room temperature.

  • This rapid screen will provide an initial indication of the compound's solubility in different systems.

Formulation Strategies for Poorly Soluble Compounds

Based on the likely low aqueous solubility of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, several formulation strategies can be employed to enhance its bioavailability for in vivo studies.

Table 1: Recommended Formulation Strategies

Formulation StrategyCompositionAdvantagesDisadvantages
Co-solvent System A mixture of a primary solvent (e.g., DMSO), a co-solvent (e.g., PEG300, ethanol), and an aqueous diluent (e.g., saline, PBS). A surfactant (e.g., Tween-80, Cremophor EL) is often included to improve stability.[5]Simple to prepare, suitable for various administration routes.Potential for drug precipitation upon dilution in the bloodstream. Vehicle-related toxicity at higher concentrations.
Suspension The solid compound is dispersed in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween-80).Can deliver higher doses of poorly soluble compounds. Avoids the use of organic co-solvents.Requires careful particle size control for consistent absorption. Potential for non-uniform dosing if not properly homogenized.
Lipid-based Formulation The compound is dissolved or suspended in a lipid vehicle, such as oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS).[5][7]Can significantly enhance oral bioavailability of lipophilic compounds.[5][7]More complex to prepare. Potential for gastrointestinal side effects.

Workflow for Formulation Selection:

Caption: A decision-making workflow for selecting a suitable formulation for a poorly soluble compound for in vivo studies.

In Vivo Dosing Protocols

The choice of administration route and dosing regimen will depend on the specific aims of the study (e.g., pharmacokinetic, pharmacodynamic, or toxicological evaluation).

Routes of Administration
  • Oral (PO): The most common and physiologically relevant route for many drugs. It is essential for assessing oral bioavailability.

  • Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher and more rapid systemic exposure compared to oral administration.

  • Intravenous (IV): Provides 100% bioavailability and is used to determine key pharmacokinetic parameters such as clearance and volume of distribution. Requires a sterile, non-precipitating formulation.

Recommended Dosing Protocols (Starting Point)

The following protocols are intended as a starting point and should be adapted based on the results of preliminary dose-range finding and tolerability studies.

Protocol 2: Preparation of a Co-solvent Formulation for Intraperitoneal Administration

  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline (v/v/v/v).

  • Compound Solubilization: Weigh the required amount of 2-Propyl-1,2,3,4-tetrahydroquinoxaline and dissolve it in the DMSO portion of the vehicle.

  • Admixing: Gradually add the PEG300, followed by the Tween-80, vortexing thoroughly after each addition.

  • Final Dilution: Add the sterile saline to the desired final volume and vortex until a clear, homogenous solution is obtained.

  • Pre-dosing Check: Before administration, visually inspect the solution for any signs of precipitation.

Protocol 3: Preparation of a Suspension for Oral Gavage

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water. Add 0.1% (v/v) Tween-80 to act as a wetting agent.

  • Particle Size Reduction (Optional but Recommended): If the compound is crystalline, micronize the powder to a uniform particle size to improve dissolution and absorption.

  • Suspension Preparation: Gradually add the powdered 2-Propyl-1,2,3,4-tetrahydroquinoxaline to the CMC/Tween-80 vehicle while vortexing or homogenizing to ensure a uniform suspension.

  • Pre-dosing Check: Before each administration, ensure the suspension is well-homogenized by vortexing or stirring.

Dose-Range Finding and Tolerability Studies

Before initiating efficacy studies, it is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and to observe any potential signs of toxicity.

Experimental Workflow for a Dose-Range Finding Study:

Caption: A typical experimental workflow for a single-dose-range-finding study.

Table 2: Key Parameters to Monitor in Tolerability Studies

ParameterDescription
Clinical Signs Changes in behavior, posture, activity level, and grooming.
Body Weight Monitor daily for the first few days, then weekly. A significant weight loss can be an early indicator of toxicity.[8]
Food and Water Intake Quantify daily to assess any effects on appetite.
Gross Pathology At the end of the study, perform a necropsy to examine major organs for any visible abnormalities.

Pharmacokinetic and Pharmacodynamic Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is essential for designing effective dosing regimens for efficacy studies.

Pharmacokinetic Studies

A basic PK study will provide information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life of the compound in plasma.
Bioavailability (%F) The fraction of the administered dose that reaches systemic circulation.

Experimental Design for a Basic Pharmacokinetic Study:

A typical design involves administering a single dose of 2-Propyl-1,2,3,4-tetrahydroquinoxaline to a cohort of animals (e.g., rats or mice) and collecting blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma concentrations of the compound are then determined using a validated analytical method (e.g., LC-MS/MS).

Pharmacodynamic Studies

PD studies aim to correlate the drug concentration at the site of action with the observed pharmacological effect. The dosing regimen for these studies should be guided by the PK data to ensure that the drug exposure is within a therapeutic range and maintained for a sufficient duration to elicit the desired biological response.

Conclusion

The successful in vivo evaluation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline requires a systematic and well-reasoned approach to formulation development and dosing. By starting with a thorough characterization of the compound's physicochemical properties and employing a logical workflow for formulation selection, researchers can develop robust and reproducible dosing protocols. The information and protocols provided in these application notes serve as a foundational guide to enable the effective preclinical investigation of this promising new chemical entity.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • Shah, N., & Sandhu, H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010, May 24). Pharmacology/Toxicology NDA/BLA Review and Evaluation. Retrieved from [Link]

  • Li, Y., et al. (2021). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 224, 113708. Retrieved from [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 879-904. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2246-2260. Retrieved from [Link]

  • van der Mey, D., et al. (2000). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 43(19), 3573-3581. Retrieved from [Link]

  • Kamal, A., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(5), 635. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Evaluation of 2-Propyl-1,2,3,4-Tetrahydroquinoxaline Derivatives as Selective PARP1 Inhibitors

Scientific Rationale & Mechanistic Grounding The quinoxaline scaffold, specifically functionalized as 2-propyl-1,2,3,4-tetrahydroquinoxaline (e.g., methyl 3-oxo-2-propyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate), has...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Grounding

The quinoxaline scaffold, specifically functionalized as 2-propyl-1,2,3,4-tetrahydroquinoxaline (e.g., methyl 3-oxo-2-propyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate), has emerged as a critical structural intermediate in the design of highly selective Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors[1][2][3]. Unlike first-generation pan-PARP inhibitors (which target PARP1, PARP2, and PARP3), derivatives synthesized from the 2-propyl-1,2,3,4-tetrahydroquinoxaline core exhibit profound selectivity for PARP1 over PARP2[4]. This selectivity is vital for maximizing therapeutic index and minimizing hematological toxicities associated with PARP2 inhibition.

The Principle of Synthetic Lethality

PARP1 is a primary sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 catalyzes the addition of poly(ADP-ribose) (PAR) chains to target proteins, recruiting repair effectors[5]. When a 2-propyl-1,2,3,4-tetrahydroquinoxaline-derived inhibitor blocks PARP1, unrepaired SSBs degenerate into highly cytotoxic double-strand breaks (DSBs) during DNA replication[6].

In healthy cells, these DSBs are seamlessly repaired by the Homologous Recombination Repair (HRR) pathway. However, in cancer cells harboring mutations in HRR genes (such as BRCA1 or BRCA2), the cells are forced to rely on error-prone repair mechanisms like Non-Homologous End Joining (NHEJ), leading to genomic instability and apoptosis[7][8]. This phenomenon is known as synthetic lethality .

MOA A DNA Single-Strand Break (SSB) B PARP1 Activation (PARylation) A->B C 2-Propyl-THQ Derivative (PARP1 Inhibitor) B->C Inhibits D Unrepaired SSB converts to Double-Strand Break (DSB) C->D Causes E BRCA Wild-Type (Homologous Recombination) D->E F BRCA Mutant (HR Deficient) D->F G Cell Survival E->G Repairs DSB H Synthetic Lethality (Apoptosis) F->H Fails to Repair

Mechanism of Synthetic Lethality driven by 2-Propyl-THQ PARP1 inhibitors.

Experimental Design Principles: Building a Self-Validating System

To rigorously evaluate a novel 2-propyl-1,2,3,4-tetrahydroquinoxaline derivative, the assay must not merely measure cell death, but must prove why the cells died. This is achieved through a self-validating dual-readout system:

  • Phenotypic Readout (Cell Viability): Demonstrates selective cytotoxicity in BRCA-mutant vs. BRCA-wild-type (WT) isogenic cell lines.

  • Functional Readout (Target Engagement): Quantifies the suppression of intracellular PARylation to prove the compound actually engaged PARP1[6][9].

Causality in Model Selection: We utilize the DLD-1 BRCA2 WT and DLD-1 BRCA2 knockout (KO) isogenic colorectal adenocarcinoma cell lines. Using an isogenic pair isolates the BRCA2 mutation as the sole variable responsible for differential drug sensitivity, eliminating confounding genetic background noise[6].

Detailed Methodologies

Protocol A: Compound Preparation & Cell Seeding

Causality Check: 2-propyl-1,2,3,4-tetrahydroquinoxaline derivatives are typically hydrophobic. Preparing stock solutions in 100% DMSO ensures complete dissolution, but final assay concentrations must maintain DMSO at ≤0.1% (v/v) to prevent vehicle-induced cytotoxicity.

  • Compound Stock: Dissolve the 2-propyl-1,2,3,4-tetrahydroquinoxaline derivative in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -80°C to prevent freeze-thaw degradation.

  • Cell Culture: Maintain DLD-1 WT and DLD-1 BRCA2 KO cells in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Seeding: Harvest cells at 70-80% confluency using TrypLE. Seed cells into 96-well opaque-walled plates (for viability) and 6-well plates (for PARylation) at a density of 2,000 cells/well and 3x10⁵ cells/well, respectively. Incubate for 24 hours to allow adherence.

Protocol B: Synthetic Lethality Viability Assay (CellTiter-Glo)

Self-Validation: Olaparib (a known PARP inhibitor) is used as a positive control for synthetic lethality. DMSO (0.1%) serves as the vehicle baseline.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution of the test compound in complete media, ranging from 10 µM down to 1.5 nM.

  • Treatment: Aspirate seeding media and apply 100 µL of drug-containing media to the 96-well plates. Include vehicle control (0.1% DMSO) and positive control (Olaparib, 1 µM) wells.

  • Incubation: Incubate for 144 hours (6 days). Note: PARP inhibitors require multiple cell division cycles to convert SSBs into lethal DSBs; a standard 48h assay will yield falsely negative efficacy data.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence on a multi-mode microplate reader.

Protocol C: Target Engagement (Intracellular PARylation Assay)

Causality Check: To prove the compound inhibits PARP1, we must stimulate PARP1 activity. Hydrogen peroxide (H₂O₂) induces rapid oxidative DNA damage, forcing massive PARP1 activation. If the compound is effective, it will block H₂O₂-induced PAR accumulation[6].

  • Pre-treatment: Treat 6-well plates with the test compound (10 nM, 100 nM, 1 µM) or vehicle for 2 hours.

  • Stimulation: Add H₂O₂ to a final concentration of 2 mM for exactly 10 minutes at 37°C to induce DNA damage and PARylation.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse cells in RIPA buffer supplemented with protease inhibitors and 1 µM PARG inhibitor (to prevent degradation of PAR chains during lysis).

  • Quantification: Clarify lysates via centrifugation (14,000 x g, 15 min). Quantify PAR levels using a commercial PARP in vivo pharmacodynamic ELISA kit, normalizing PAR absorbance (450 nm) to total protein concentration (BCA assay).

Workflow Step1 Cell Seeding (DLD-1 BRCA-mut & WT) Step3 Drug Treatment (Serial Dilution) Step1->Step3 Step2 Compound Preparation (2-Propyl-THQ derivative) Step2->Step3 Step4 Readout 1: Cell Viability (144h, Luminescence) Step3->Step4 Step5 Readout 2: Target Engagement (2h + H2O2, PAR ELISA) Step3->Step5

Dual-readout workflow for evaluating 2-Propyl-THQ PARP1 inhibitors.

Quantitative Data Interpretation

A successful 2-propyl-1,2,3,4-tetrahydroquinoxaline-derived PARP1 inhibitor will demonstrate a massive shift in IC₅₀ between WT and BRCA-mutant lines, alongside potent suppression of cellular PARylation. The table below outlines the expected quantitative profile for a highly selective, optimized candidate compared to a pan-PARP control.

Table 1: Expected Pharmacodynamic and Cytotoxic Profiles

Compound ClassTarget Engagement (PARylation IC₅₀)DLD-1 WT Viability (IC₅₀)DLD-1 BRCA2 KO Viability (IC₅₀)Selectivity Fold-Shift (WT / KO)
Vehicle (DMSO) N/A> 10,000 nM> 10,000 nMN/A
Olaparib (Control) 1.5 nM4,500 nM15 nM~300x
2-Propyl-THQ Derivative 0.8 nM > 8,000 nM 5 nM >1,600x

Interpretation: The 2-propyl-THQ derivative exhibits sub-nanomolar target engagement. Because of its high selectivity for PARP1 over PARP2, it is significantly less toxic to WT cells (>8,000 nM) than Olaparib, resulting in a vastly superior synthetic lethality therapeutic window (>1,600x shift).

Sources

Method

Advanced Catalytic Hydrogenation Methods for the Synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

An Application Guide: Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline via catalytic hydrogenation. The 1,2,3,4-tetrahydroquinoxalin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide:

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline via catalytic hydrogenation. The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently found in pharmacologically active compounds.[1][2][3] The addition of saturated cores to drug molecules, increasing the fraction of sp3 carbons (Fsp3), has been shown to improve critical properties such as solubility and clinical success rates.[4] This document explores both heterogeneous and homogeneous catalytic systems, detailing the underlying principles, experimental setups, and analytical validation methods. It is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the selective reduction of quinoxaline derivatives.

Introduction: The Significance of Tetrahydroquinoxalines

The selective hydrogenation of N-heterocycles is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry.[4][5] Quinoxaline derivatives, upon reduction to their tetrahydro counterparts, exhibit a significant increase in three-dimensionality, a trait correlated with greater clinical success for drug candidates.[4] The resulting 1,2,3,4-tetrahydroquinoxaline core is a key structural motif in a variety of therapeutic agents, including potent NF-κB inhibitors and novel colchicine binding site inhibitors for cancer therapy.[1][3]

The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline from 2-propylquinoxaline serves as an exemplary model reaction. The primary challenge lies in achieving high chemoselectivity—reducing the pyrazine ring without affecting other functional groups or the benzene ring—under mild and efficient conditions. This guide will focus on catalytic hydrogenation using molecular hydrogen (H₂), a clean and atom-economical reductant.

Fundamentals of Quinoxaline Hydrogenation

The hydrogenation of quinoxalines involves the dearomatization of the pyrazine ring, a process that carries a significant energetic penalty.[6] Catalysts are essential to lower the activation energy for this transformation. The choice between a heterogeneous and a homogeneous catalyst is a critical decision point, each offering distinct advantages.

  • Heterogeneous Catalysis: Involves a solid-phase catalyst (e.g., a metal supported on carbon, alumina, or silica) in a liquid or gas-phase reaction mixture.[5][7] These systems are prized for their ease of separation from the reaction mixture, catalyst recyclability, and robustness, making them suitable for large-scale industrial applications.[8] Common active metals include Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and earth-abundant metals like Nickel (Ni) and Cobalt (Co).[5][7][9]

  • Homogeneous Catalysis: Utilizes a soluble catalyst, typically a transition-metal complex with organic ligands, in the same phase as the reactants.[6][10] Homogeneous catalysts often exhibit higher activity and selectivity under milder conditions due to their well-defined active sites.[10] Remarkable selectivity can be achieved with catalysts based on Ruthenium, Iridium, and Manganese, especially in asymmetric hydrogenation to control stereochemistry.[10][11][12][13][14]

The general mechanism involves the activation of H₂ on the metal center and its subsequent transfer to the quinoxaline substrate, which is coordinated to the catalyst. For many systems, this proceeds via the formation of active hydrogen atoms (H*) on the catalyst surface or as metal-hydride species.[9][15][16]

Experimental Workflows & Protocols

General Experimental Workflow

A typical catalytic hydrogenation experiment follows a standardized workflow, from setup to analysis. Safety is paramount, as these reactions often involve flammable solvents and hydrogen gas under pressure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Weigh Substrate & Catalyst (Inert Atm.) setup Assemble Reactor (e.g., Autoclave) prep_reagents->setup prep_solvent Prepare Anhydrous Solvent prep_solvent->setup purge Purge System (3x N₂/Ar, 3x H₂) setup->purge react Pressurize with H₂ Heat & Stir purge->react monitor Monitor Reaction (TLC, GC-MS, HPLC) react->monitor depressurize Cool & Vent Reactor monitor->depressurize filter Filter Catalyst (e.g., through Celite) depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Chromatography) concentrate->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used, versatile, and cost-effective catalyst for the hydrogenation of N-heterocycles. Its reliability and ease of handling make it an excellent starting point for optimizing the reduction of 2-propylquinoxaline.

Causality: The palladium surface efficiently adsorbs and dissociates molecular hydrogen. The aromatic quinoxaline ring adsorbs onto the surface, allowing for the stepwise addition of hydrogen atoms to the pyrazine ring, which is generally more susceptible to reduction than the carbocyclic benzene ring.[5]

  • Materials & Equipment:

    • 2-propylquinoxaline (1.0 mmol, 158.2 mg)

    • 10% Palladium on activated carbon (10% w/w, ~16 mg)

    • Methanol (Anhydrous, 10 mL)

    • High-pressure reactor (e.g., Parr shaker or stainless-steel autoclave) with a magnetic stir bar

    • Hydrogen gas source (purity ≥ 99.99%)

    • Inert gas (Nitrogen or Argon)

    • Celite® for filtration

    • Standard glassware for work-up

    • Rotary evaporator

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • Reactor Charging: To a glass liner for the autoclave, add 2-propylquinoxaline (158.2 mg).

    • Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (16 mg). Note: Pd/C can be pyrophoric, especially after use. Handle with care.

    • Add anhydrous methanol (10 mL) to the liner.

    • Place the magnetic stir bar in the liner, and seal the liner inside the autoclave.

    • System Purge: Purge the autoclave by pressurizing with inert gas (~5 bar) and venting three times. Subsequently, purge with hydrogen gas (~5 bar) and vent three times to ensure an inert atmosphere is replaced by hydrogen.

    • Reaction: Pressurize the reactor to 20 bar with hydrogen gas. Begin stirring (~500 rpm) and heat the reactor to 50 °C.

    • Maintain the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots (if the reactor allows) for TLC or GC-MS analysis until the starting material is consumed.

    • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

    • Purge the reactor with inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 10 mL).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of 2-Propyl-1,2,3,4-tetrahydroquinoxaline using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.

Protocol 2: Homogeneous Hydrogenation using a Ruthenium Catalyst

Ruthenium-based homogeneous catalysts are known for their high activity and selectivity in hydrogenating N-heterocycles, often under milder conditions than their heterogeneous counterparts.[7][10][17] This protocol is adapted from established procedures for quinoxaline hydrogenation.[12][18]

Causality: Chiral diamine-Ru catalysts, for example, activate H₂ to form a Ru-hydride complex.[6] The quinoxaline substrate coordinates to the metal center, and the hydrogenation proceeds through a defined, inner-sphere mechanism, which allows for precise control over the reaction.[6][10]

  • Materials & Equipment:

    • 2-propylquinoxaline (0.5 mmol, 79.1 mg)

    • [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 3.1 mg, 1 mol% Ru)

    • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 mmol, 4.0 mg, 2.2 mol%)

    • Sodium tert-butoxide (NaOtBu) (0.05 mmol, 4.8 mg)

    • Toluene (Anhydrous, 2.5 mL)

    • Schlenk flask or glovebox for catalyst preparation

    • High-pressure reactor or thick-walled pressure tube

    • Hydrogen gas source (purity ≥ 99.99%)

  • Step-by-Step Procedure:

    • Catalyst Preparation (Inert Atmosphere): In a glovebox or under inert atmosphere using Schlenk techniques, add [Ru(p-cymene)Cl₂]₂ (3.1 mg), (R,R)-TsDPEN (4.0 mg), and NaOtBu (4.8 mg) to a vial.

    • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

    • Reactor Charging: In a separate pressure tube, dissolve 2-propylquinoxaline (79.1 mg) in anhydrous toluene (1.5 mL).

    • Transfer the pre-activated catalyst solution to the pressure tube containing the substrate via a syringe.

    • System Purge: Seal the pressure tube, remove it from the glovebox (if used), and perform the purge cycle as described in Protocol 1 (3x N₂/Ar, 3x H₂).

    • Reaction: Pressurize the tube to 50 atm with H₂. Place it in a pre-heated oil bath at 80 °C and stir for 24 hours.

    • Work-up: Cool the reaction to room temperature and carefully vent the pressure.

    • Open the tube and pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.

    • Purification: Concentrate the eluent and purify by column chromatography to yield the final product.

Data Summary and Comparison

The choice of catalyst significantly impacts reaction conditions and outcomes. The following table summarizes typical parameters for different catalytic systems used in quinoxaline hydrogenation.

Catalyst SystemTypeTypical Temp. (°C)Typical H₂ Pressure (bar)Common SolventsTypical YieldSelectivityRef.
Pd/C Heterogeneous25 - 8010 - 50Methanol, Ethanol, EtOAc>95%High[5]
PtO₂ (Adams' cat.) Heterogeneous25 - 601 - 5Acetic Acid, Ethanol>90%High[7]
Raney Nickel Heterogeneous50 - 15050 - 100Ethanol, THFVariableModerate to High[7]
Ru-Diamine Complex Homogeneous60 - 10020 - 80Toluene, Dioxane>95%Excellent[10][12]
Co-based Nanocat. Heterogeneous100 - 15040 - 50Toluene, Dioxane>90%High[9][19]
Mo(PMe₃)₄H₄ Homogeneous110~80CyclohexaneGoodHigh[20]

Mechanistic Visualization

The hydrogenation on a heterogeneous catalyst surface can be visualized as a series of steps involving adsorption, reaction, and desorption.

G cluster_surface Catalyst Surface (e.g., Pd) p1 p1 p2 p2 p3 p3 p4 p4 p5 p5 p6 p6 p7 p7 p8 p8 H2_gas H₂ (gas) H_ads 2H (adsorbed) H2_gas->H_ads 1. Dissociative Adsorption Quinox_sol 2-Propylquinoxaline (in solution) Quinox_ads Quinoxaline (adsorbed) Quinox_sol->Quinox_ads 2. Substrate Adsorption THQ_sol 2-Propyl-1,2,3,4-tetrahydroquinoxaline (in solution) THQ_ads THQ (adsorbed) Quinox_ads->THQ_ads 3. Stepwise Hydrogen Transfer (+4H) THQ_ads->THQ_sol 4. Product Desorption

Caption: Simplified mechanism of heterogeneous hydrogenation.

Conclusion

The synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline can be achieved with high efficiency and selectivity using a variety of catalytic hydrogenation methods. For scalability and ease of operation, heterogeneous catalysts like Pd/C offer a robust solution. For achieving higher activity under milder conditions or for exploring asymmetric synthesis, homogeneous systems based on ruthenium or other transition metals provide powerful alternatives. The protocols and data presented herein serve as a validated starting point for researchers to develop and optimize the synthesis of this important class of molecules for applications in drug discovery and development.

References

  • Title: Heterogeneous Catalysts in N-Heterocycles and Aromatics as Liquid Organic Hydrogen Carriers (LOHCs): History, Present Status and Future - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Broad Survey of Selectivity in the Heterogeneous Hydrogenation of Heterocycles | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Hydrogenation of quinolines with homogeneous catalysts. Source: ResearchGate URL: [Link]

  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles Source: ResearchGate URL: [Link]

  • Title: Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries Source: RSC Publishing URL: [Link]

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  • Title: Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries Source: RSC Publishing URL: [Link]

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Application

Application Notes and Protocols: Formulation Strategies for 2-Propyl-1,2,3,4-tetrahydroquinoxaline Drug Delivery

Introduction: Navigating the Challenges of Hydrophobic Drug Delivery to the Central Nervous System The development of novel therapeutics for central nervous system (CNS) disorders is often hampered by the blood-brain bar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Hydrophobic Drug Delivery to the Central Nervous System

The development of novel therapeutics for central nervous system (CNS) disorders is often hampered by the blood-brain barrier (BBB), a formidable obstacle that restricts the passage of many promising drug candidates.[1][2] 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic amine, represents a class of compounds with significant potential for neurological applications, including as an antiarrhythmic, antiviral, and for the treatment of neurodegenerative diseases like Alzheimer's.[3][4] However, its predicted lipophilic nature, a common characteristic of tetrahydroquinoline derivatives, presents a significant formulation challenge, primarily poor aqueous solubility, which can lead to low bioavailability and limited therapeutic efficacy.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategic formulation approaches to enhance the delivery of 2-Propyl-1,2,3,4-tetrahydroquinoxaline and other similarly challenging hydrophobic compounds. We will delve into the rationale behind selecting appropriate formulation strategies, provide detailed protocols for their preparation and characterization, and outline essential in vitro and in vivo evaluation methods. The overarching goal is to provide a practical framework for developing robust and effective drug delivery systems capable of overcoming solubility and permeability barriers, particularly for CNS-targeted therapies.[1][8]

I. Pre-Formulation Assessment: The Foundation of Rational Drug Delivery Design

A thorough understanding of the physicochemical properties of 2-Propyl-1,2,3,4-tetrahydroquinoxaline is paramount for selecting and optimizing a suitable drug delivery system. This initial characterization serves as the bedrock for all subsequent formulation efforts.[5]

Key Physicochemical Parameters to Evaluate:
ParameterImportance in Formulation
Solubility Determines the dissolution rate and bioavailability. Crucial for selecting appropriate solvents and solubilization techniques.
LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the drug. A high LogP suggests good membrane permeability but poor aqueous solubility.
pKa Determines the ionization state of the drug at different pH values, which influences its solubility and permeability.
Melting Point & Crystalline Structure Affects the physical stability of the drug and can influence dissolution.[9]
Chemical Stability Essential for determining appropriate storage conditions and compatibility with various excipients.

Protocol 1: Basic Physicochemical Characterization

  • Solubility Determination:

    • Prepare saturated solutions of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, propylene glycol).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • LogP Determination:

    • Utilize the shake-flask method by partitioning the drug between n-octanol and water.

    • Measure the drug concentration in both phases after equilibration.

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Differential Scanning Calorimetry (DSC):

    • To determine the melting point and assess the crystalline nature of the compound. This information is critical as amorphous forms often exhibit higher solubility.[5]

II. Formulation Strategies for Enhanced Delivery

Given the anticipated poor aqueous solubility of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, several formulation strategies can be employed to improve its bioavailability and facilitate its transport across the BBB.[9][10][11] This guide will focus on two promising approaches: lipid-based nanocarriers and polymeric nanoparticles.

A. Lipid-Based Nanocarriers: Harnessing Lipophilicity for Improved Delivery

Lipid-based formulations are particularly well-suited for hydrophobic drugs as they can encapsulate the drug within a lipidic matrix, thereby improving its solubility and protecting it from degradation.[11][12] For CNS delivery, Solid Lipid Nanoparticles (SLNs) and liposomes are attractive options.[8][13][14]

1. Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable. They can enhance oral bioavailability and have shown promise in brain targeting.[13][14]

Protocol 2: Preparation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline-Loaded SLNs by High-Shear Homogenization

  • Lipid Phase Preparation:

    • Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point.

    • Dissolve 2-Propyl-1,2,3,4-tetrahydroquinoxaline in the molten lipid.

  • Aqueous Phase Preparation:

    • Heat an aqueous surfactant solution (e.g., Poloxamer 188, Tween® 80) to the same temperature as the lipid phase. The surfactant is crucial for stabilizing the nanoparticle dispersion.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax®).

    • Homogenize for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • Cool the hot emulsion rapidly in an ice bath while stirring. This causes the lipid to recrystallize, forming solid nanoparticles with the drug encapsulated within.

2. Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[15] For hydrophobic drugs like 2-Propyl-1,2,3,4-tetrahydroquinoxaline, the drug is incorporated within the lipid bilayer.[15][16][17]

Protocol 3: Preparation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline-Loaded Liposomes by the Thin-Film Hydration Method

  • Lipid Film Formation:

    • Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and 2-Propyl-1,2,3,4-tetrahydroquinoxaline in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform unilamellar vesicles (ULVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.

B. Polymeric Nanoparticles: Versatility and Controlled Release

Polymeric nanoparticles offer a versatile platform for drug delivery, allowing for controlled release and surface modification for targeted delivery.[13][18] Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used.[18]

Protocol 4: Preparation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation:

    • Dissolve PLGA and 2-Propyl-1,2,3,4-tetrahydroquinoxaline in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification:

    • Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under constant magnetic stirring to allow the organic solvent to evaporate.

    • As the solvent evaporates, the polymer precipitates, forming solid nanoparticles.

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then lyophilize for long-term storage.

III. Characterization of Drug Delivery Systems

Once formulated, a comprehensive characterization of the drug delivery system is essential to ensure quality, stability, and predictable performance.[19][20][21]

Key Characterization Parameters:
ParameterTechnique(s)Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average particle size and size distribution, which affect stability, drug release, and in vivo fate.
Zeta Potential Electrophoretic Light ScatteringMeasures the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.[22]
Drug Loading and Encapsulation Efficiency HPLC, UV-Vis SpectrophotometryQuantifies the amount of drug successfully incorporated into the nanoparticles.
In Vitro Drug Release Dialysis Bag Method, Franz Diffusion CellEvaluates the rate and extent of drug release from the formulation under simulated physiological conditions.[19][23][24][25][26][27]

Protocol 5: Characterization of Nanoparticle Formulations

  • Particle Size, PDI, and Zeta Potential:

    • Dilute the nanoparticle suspension in an appropriate medium (e.g., deionized water).

    • Analyze the sample using a DLS instrument.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Separate the unencapsulated drug from the nanoparticles by centrifugation or ultracentrifugation.

    • Measure the amount of free drug in the supernatant.

    • Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug and measure its quantity.

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [Weight of Drug in Nanoparticles / Weight of Nanoparticles] x 100

  • In Vitro Drug Release Study (Dialysis Method):

    • Place a known amount of the drug-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.[19]

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant like Tween® 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the collected samples by HPLC.

IV. In Vitro and In Vivo Evaluation for CNS Delivery

To assess the potential of the formulated 2-Propyl-1,2,3,4-tetrahydroquinoxaline for CNS applications, a series of in vitro and in vivo studies are necessary.

A. In Vitro Blood-Brain Barrier Models

In vitro BBB models, such as co-cultures of endothelial cells, astrocytes, and pericytes, can provide initial insights into the ability of the formulation to cross the BBB.[28]

Protocol 6: In Vitro BBB Permeability Assay

  • Establish a Transwell® BBB Model:

    • Culture brain endothelial cells on the apical side of a Transwell® insert and astrocytes on the basolateral side.

    • Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).

  • Permeability Study:

    • Add the formulated 2-Propyl-1,2,3,4-tetrahydroquinoxaline to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Quantify the drug concentration in the basolateral samples to determine the apparent permeability coefficient (Papp).

B. In Vivo Studies in Animal Models

In vivo studies are crucial for evaluating the pharmacokinetics, biodistribution, and efficacy of the formulation in a living system.[29][30][31][32]

Protocol 7: In Vivo Pharmacokinetic and Brain Distribution Study

  • Animal Model:

    • Use appropriate animal models (e.g., rats, mice).

  • Administration:

    • Administer the formulated 2-Propyl-1,2,3,4-tetrahydroquinoxaline via the desired route (e.g., intravenous, oral).

  • Sample Collection:

    • At predetermined time points, collect blood and brain tissue samples.

  • Sample Analysis:

    • Process the samples and analyze the drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and assess the brain-to-plasma concentration ratio to evaluate BBB penetration.

V. Visualization of Workflows

Workflow for Formulation and Characterization

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Characterization cluster_3 Evaluation Physicochemical\nCharacterization Physicochemical Characterization Lipid-Based\n(SLNs, Liposomes) Lipid-Based (SLNs, Liposomes) Physicochemical\nCharacterization->Lipid-Based\n(SLNs, Liposomes) Polymeric\n(PLGA NPs) Polymeric (PLGA NPs) Physicochemical\nCharacterization->Polymeric\n(PLGA NPs) Size, PDI, Zeta Size, PDI, Zeta Lipid-Based\n(SLNs, Liposomes)->Size, PDI, Zeta Polymeric\n(PLGA NPs)->Size, PDI, Zeta EE%, DL% EE%, DL% Size, PDI, Zeta->EE%, DL% Morphology Morphology EE%, DL%->Morphology In Vitro Release In Vitro Release Morphology->In Vitro Release In Vitro BBB Model In Vitro BBB Model In Vitro Release->In Vitro BBB Model In Vivo Studies In Vivo Studies In Vitro BBB Model->In Vivo Studies

Caption: A streamlined workflow for the development and evaluation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline formulations.

Conclusion

The successful delivery of hydrophobic drugs like 2-Propyl-1,2,3,4-tetrahydroquinoxaline to the CNS requires a systematic and well-informed formulation approach. By carefully characterizing the drug's physicochemical properties and selecting an appropriate delivery system, such as lipid-based or polymeric nanoparticles, researchers can overcome the challenges of poor solubility and limited BBB penetration. The protocols and strategies outlined in these application notes provide a solid foundation for the rational design and evaluation of novel drug delivery systems, ultimately paving the way for the development of more effective therapies for CNS disorders.

References

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  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
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  • MDPI. (n.d.). Special Issue : Advances in Characterization Methods for Drug Delivery Systems.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
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  • PubMed. (n.d.). Characterization of Drug Delivery Systems by Transmission Electron Microscopy.
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  • PMC - NIH. (n.d.). Nanotechnology-based drug delivery for the treatment of CNS disorders.
  • PubMed. (2008, January 15). Liposome transport of hydrophobic drugs: gel phase lipid bilayer permeability and partitioning of the lactone form of a hydrophobic camptothecin, DB-67.
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  • Vertex AI Search. (2025, July 21). Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery.
  • Vertex AI Search. (2018, November 9). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications.
  • IntechOpen. (2014, July 25). Liposomes as Potential Drug Carrier Systems for Drug Delivery.
  • GSC Online Press. (2024, June 12). Advance and opportunities in nanoparticle drug delivery for central nervous system disorders.
  • Wikipedia. (n.d.). Nanoparticles for drug delivery to the brain.
  • Springer Nature Experiments. (n.d.). Liposome Formulations of Hydrophobic Drugs.
  • MDPI. (2024, January 12). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols.
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Method

Application Notes &amp; Protocols: A Strategic Guide to Characterizing 2-Propyl-1,2,3,4-tetrahydroquinoxaline as a Novel Chemical Probe

An in-depth analysis of the current scientific literature reveals that while the 1,2,3,4-tetrahydroquinoxaline scaffold is a component of various biologically active molecules, specific data on 2-Propyl-1,2,3,4-tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the current scientific literature reveals that while the 1,2,3,4-tetrahydroquinoxaline scaffold is a component of various biologically active molecules, specific data on 2-Propyl-1,2,3,4-tetrahydroquinoxaline as a chemical probe is not available.[1][2][3] Therefore, this document will serve as a comprehensive guide for researchers on how to approach the characterization and utilization of a novel compound like 2-Propyl-1,2,3,4-tetrahydroquinoxaline, leveraging the known activities of its chemical class to establish it as a valuable chemical probe.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide array of biological activities.[4][5] Derivatives have been identified as anticancer agents that inhibit tubulin polymerization[1], modulators of the Hepatitis B Virus (HBV) nucleocapsid assembly[3], and potential therapeutics for prostate cancer.[6] This diversity in function suggests that novel, uncharacterized derivatives such as 2-Propyl-1,2,3,4-tetrahydroquinoxaline may possess unique biological activities waiting to be harnessed.

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target.[7][8] These tools are instrumental in basic research and drug discovery for validating the role of a target protein in disease.[9][10][11] This guide provides a strategic framework and detailed protocols for the systematic evaluation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline, from initial characterization to its validation as a chemical probe for a specific biological pathway.

Part 1: Foundational Characterization of a Novel Chemical Entity

Before biological evaluation, the fundamental chemical and physical properties of the candidate probe must be rigorously established. This ensures the reliability and reproducibility of subsequent experimental data.

1.1 Synthesis and Purity Verification

The synthesis of the 1,2,3,4-tetrahydroquinoxaline core can be achieved through various established methods, such as the reduction of quinoxalinones or the cyclization of appropriate diamine precursors.[12][13] For the title compound, a plausible route involves the reductive amination of a suitable precursor.

Key Analytical Verifications:

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the chemical structure of the synthesized compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound, which should ideally be >95% for use as a chemical probe.

1.2 In Silico Target Prediction and Physicochemical Profiling

Computational tools can provide initial hypotheses about potential biological targets and inform experimental design.

  • Target Prediction: Utilize cheminformatics databases (e.g., PubChem, ChEMBL) to identify known compounds with structural similarity to 2-Propyl-1,2,3,4-tetrahydroquinoxaline. Analyze the known targets of these similar molecules to generate a list of potential protein targets.

  • Physicochemical Properties: Experimentally determine key parameters that will influence the compound's behavior in biological assays.

PropertyExperimental MethodImportance in Probe Design
Solubility Kinetic or thermodynamic solubility assaysEnsures the compound remains in solution at the concentrations required for biological experiments.
Stability HPLC-based analysis over time in assay bufferConfirms the compound does not degrade under experimental conditions, which could lead to false negatives or misleading results.
Lipophilicity (LogP) Reversed-phase HPLC or shake-flask methodInfluences cell permeability and non-specific binding.

Part 2: A Step-by-Step Guide to Biological and Target Validation

This section provides a logical progression of experiments to identify the biological activity of 2-Propyl-1,2,3,4-tetrahydroquinoxaline and validate its molecular target.

Workflow for Characterizing a Novel Chemical Probe

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Mechanism of Action A Phenotypic Screening (e.g., Cell Viability Assays) B Identify 'Hit' Phenotype (e.g., Potent Cytotoxicity) A->B C Hypothesis Generation (In Silico & Literature Analysis) B->C Inform D Target Class Assays (e.g., Kinase Panel, Tubulin Assay) C->D F Identify Putative Target(s) D->F E Affinity-Based Methods (e.g., Chemoproteomics) E->F G Target Engagement Assays (e.g., CETSA, Pull-down) F->G Validate H Cellular Pathway Analysis (e.g., Western Blot, IF) G->H I Confirm On-Target Effect H->I J Validated Chemical Probe I->J Characterize

Caption: A generalized workflow for the identification and validation of a novel chemical probe.

Protocol 1: Broad Phenotypic Screening

Objective: To identify any significant biological effect of the compound across a diverse range of cellular models. Given the known anticancer properties of the tetrahydroquinoxaline scaffold, a primary screen for cytotoxicity is a logical starting point.[2]

Methodology: Cell Viability Assay (MTT/MTS Assay)

  • Cell Plating: Seed a panel of cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer, MCF-7 breast cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Replace the cell culture medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Interpretation: A low micromolar or nanomolar IC₅₀ in one or more cell lines suggests a potent biological activity and warrants further investigation.

Protocol 2: Target Identification and Validation

Objective: To identify the specific molecular target(s) of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. This is a critical step in validating a chemical probe.[14][15]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a native cellular environment.[14] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Cell Culture and Lysis: Culture a responsive cell line (identified in Protocol 1) to high confluency. Harvest the cells and resuspend them in a suitable buffer. Lyse the cells to create a cell lysate.

  • Compound Treatment: Aliquot the cell lysate and treat with either the compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 1 hour at room temperature.

  • Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a suspected target protein (based on in silico predictions or known targets of the scaffold class) remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates direct binding and stabilization of the target protein.

Hypothetical Target and Pathway Based on the literature, a plausible hypothesis is that 2-Propyl-1,2,3,4-tetrahydroquinoxaline could, like some of its analogs, interfere with microtubule dynamics.[1]

Probe 2-Propyl-1,2,3,4-tetrahydroquinoxaline Tubulin α/β-Tubulin Heterodimers Probe->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Sources

Application

Application Note: Synthesis, Extraction, and Purification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Metal-Free Tandem Cyclization and Hydrosilylation Introduction & Mechanistic Rationale Tetrahydroquinoxalines are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Metal-Free Tandem Cyclization and Hydrosilylation

Introduction & Mechanistic Rationale

Tetrahydroquinoxalines are privileged heterocyclic scaffolds in modern drug discovery, frequently serving as the structural core for highly selective poly(ADP-ribose) polymerase 1 (PARP1) inhibitors used in targeted oncology therapies[1]. Historically, the synthesis of 2-propyl-1,2,3,4-tetrahydroquinoxaline (CAS: 110038-75-0) required heavy transition-metal catalysts and high-pressure hydrogenation.

To meet the rigorous purity and sustainability standards of pharmaceutical development, this protocol utilizes a highly efficient, metal-free tandem cyclization/hydrosilylation strategy[2]. By employing tris(pentafluorophenyl)borane (B(C6F5)3) as a Lewis acid catalyst and polymethylhydrosiloxane (PMHS) as a terminal reductant, the target compound is constructed directly from readily available precursors[3].

Mechanistic Causality: B(C6F5)3 acts as a highly electrophilic catalyst that activates the Si–H bond of PMHS via a frustrated Lewis pair (FLP)-type interaction. This enables the sequential reduction of both the imine and the highly stable amide moieties of the in situ generated 3-propylquinoxalin-2(1H)-one intermediate[2]. PMHS is specifically selected over other silanes because it is an inexpensive, air-stable byproduct of the silicone industry that forms an easily hydrolyzable siloxane network, drastically simplifying downstream extraction[2].

Mechanism A 1,2-Diaminobenzene + Ethyl 2-oxopentanoate B Cyclization (Condensation) A->B -H2O, -EtOH C 3-Propylquinoxalin- 2(1H)-one B->C D B(C6F5)3 / PMHS (Hydride Transfer) C->D Imine/Amide Reduction E 2-Propyl-1,2,3,4- tetrahydroquinoxaline D->E Aqueous Quench

Figure 1: Tandem cyclization and metal-free hydrosilylation mechanism.

Materials and Reagents

  • 1,2-Diaminobenzene (CAS: 95-54-5) – Purity ≥ 98%

  • Ethyl 2-oxopentanoate (Ethyl 2-oxovalerate, CAS: 50461-74-0)[4]

  • Tris(pentafluorophenyl)borane, B(C6F5)3 (CAS: 1109-15-5) – Must be handled in a desiccator; moisture competitively binds the boron center, deactivating the catalyst.

  • Polymethylhydrosiloxane, PMHS (CAS: 9004-73-3)

  • Toluene (Anhydrous) – Non-coordinating solvent prevents catalyst poisoning.

  • Ethyl Acetate (EtOAc) & Hexanes – Chromatography grade.

  • Anhydrous Sodium Sulfate (Na2SO4)

Quantitative Data & Optimization Rationale

The choice of solvent and hydrosilane profoundly impacts the reduction efficiency of the amide intermediate. Table 1 summarizes the optimization parameters that dictate our protocol choices.

SolventHydrosilaneYield (%)Mechanistic Causality & Rationale
THFPhSiH367Coordinating solvent (THF) partially binds B(C6F5)3, reducing its electrophilicity.
THFPMHS80PMHS provides a superior hydride donor network, partially overcoming solvent inhibition.
DMFPMHS4Strongly coordinating solvent completely poisons the Lewis acid catalyst.
Toluene PMHS 94 Non-coordinating solvent maximizes B(C6F5)3 activity; optimal for high-temp amide reduction.

Table 1: Influence of solvent and silane on the yield of tetrahydroquinoxaline derivatives (Adapted from Pan et al., 2018)[2].

Step-by-Step Experimental Protocol

Phase 1: Tandem Cyclization and Reduction
  • Preparation: Oven-dry a heavy-walled screw-capped pressure tube.

    • Causality: The reaction requires heating to 110 °C. A sealed tube prevents solvent evaporation and maintains the internal kinetic energy required to overcome the high activation barrier of amide reduction[2].

  • Reagent Loading: To the cooled tube, sequentially add 1,2-diaminobenzene (1.0 eq, 10.0 mmol), ethyl 2-oxopentanoate (1.1 eq, 11.0 mmol), and B(C6F5)3 (5.0 mol%, 0.5 mmol).

  • Solvent & Reductant: Add anhydrous toluene (60 mL) followed by PMHS (4.0 eq, 40.0 mmol).

    • Causality: PMHS must be added last to prevent premature silane activation before the cyclization intermediate fully forms.

  • Reaction: Seal the tube securely and stir the mixture at 110 °C for 16 hours. The solution will transition through a deep color as the imine/amide intermediates form and are subsequently reduced.

Phase 2: Extraction and Silyl Cleavage Workflow
  • Cooling & Dilution: Allow the reaction to cool to ambient temperature. Dilute the mixture with EtOAc (100 mL).

  • Aqueous Quench (Critical Step): Slowly add deionized water (100 mL) to the mixture while stirring vigorously for 30 minutes.

    • Causality: The reduction process generates silylamine intermediates. The water quench is mandatory to hydrolyze the N–Si bonds, releasing the free 2-propyl-1,2,3,4-tetrahydroquinoxaline, and to cross-link unreacted PMHS into insoluble siloxane precipitates[2].

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Drying: Combine the organic phases and dry over anhydrous Na2SO4. Filter the solution to remove the drying agent and any suspended siloxane particles.

  • Concentration: Remove the volatile solvents under reduced pressure via rotary evaporation to yield the crude product as a brown-yellow residue.

Phase 3: Chromatographic Purification
  • Column Preparation: Pack a glass chromatography column with silica gel (200-300 mesh) using hexanes.

  • Loading: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane:EtOAc (starting at 10:1 and increasing polarity to 5:1).

    • Causality: The non-polar siloxane byproducts will elute first in the hexane-rich fractions, while the secondary amine target compound will elute as polarity increases.

  • Isolation & Validation: Combine fractions containing the pure product. Verify purity via TLC (visualizing with UV light and ninhydrin stain, which specifically reacts with the secondary amines). Evaporate to yield 2-propyl-1,2,3,4-tetrahydroquinoxaline as a brown-yellow solid.

Workflow Step1 Reaction Mixture (110 °C, 16 h) Step2 Cool to Ambient Temp & Dilute with EtOAc Step1->Step2 Step3 Aqueous Quench (Add H2O to cleave silyl ethers) Step2->Step3 Step4 Liquid-Liquid Extraction (EtOAc / H2O) Step3->Step4 Step5 Organic Phase (Dry over Na2SO4) Step4->Step5 Collect Top Layer Step6 Rotary Evaporation (Remove Volatiles) Step5->Step6 Filter Step7 Silica Gel Column (Hexane/EtOAc Gradient) Step6->Step7 Step8 Pure 2-Propyl-1,2,3,4- tetrahydroquinoxaline Step7->Step8 Evaporate Fractions

Figure 2: Step-by-step workflow for the extraction and purification of the target compound.

References

  • AstraZeneca AB. (2022). Chemical compounds (U.S. Patent No. 11,325,906 B2). U.S.
  • Pan, Y., Chen, C., Xu, X., Zhao, H., Han, J., Li, H., Xu, L., Fan, Q., & Xiao, J. (2018). Metal-free tandem cyclization/hydrosilylation to construct tetrahydroquinoxalines. Green Chemistry, 20(2), 403-411.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 2-Propyl-1,2,3,4-tetrahydroquinoxaline in DMSO

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 2-Propyl-1,2,3,4-tetrahydroquinoxaline and r...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 2-Propyl-1,2,3,4-tetrahydroquinoxaline and related heterocyclic compounds in Dimethyl Sulfoxide (DMSO). Our goal is to equip researchers, scientists, and drug development professionals with the scientific principles and practical protocols needed to overcome solubility challenges in their experiments.

Introduction: Why Is Solubility in DMSO a Critical Hurdle?

Dimethyl Sulfoxide (DMSO) is a powerful aprotic solvent, widely used in drug discovery and biological screening for its ability to dissolve a vast range of organic compounds.[1] However, as novel chemical entities become increasingly lipophilic, researchers frequently encounter solubility limits even in this versatile solvent.[2] Poor solubility can lead to inaccurate concentration measurements, compound precipitation during assays, and unreliable experimental results.[3] This guide addresses the specific challenges of dissolving 2-Propyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic amine, and provides a logical framework for systematic solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: My 2-Propyl-1,2,3,4-tetrahydroquinoxaline won't fully dissolve in 100% DMSO at my target concentration. What is the first thing I should try?

A1: The initial and often most effective step is the application of gentle heat and mechanical agitation. Solubility is not just a thermodynamic property; it also has a kinetic component.[4] The dissolution process can be slow, and providing energy can help overcome this barrier.

  • Causality: Heating increases the kinetic energy of both the solvent and solute molecules, which helps to overcome the crystal lattice energy of the solid compound.[5] Sonication provides high-frequency sound waves that create micro-cavitations in the solvent, effectively breaking apart solute particles and increasing the surface area for dissolution.[3]

  • Recommended Action:

    • Place your sample vial in a sonicator bath for 5-10 minutes.

    • If solubility is still an issue, warm the solution to 30-40°C in a water bath or on a heat block while stirring. Avoid excessive temperatures, as DMSO can decompose at its boiling point (189°C), and prolonged heat can degrade sensitive compounds.[6][7]

    • Always visually inspect the solution against a light source to ensure no solid particulates remain.

Q2: I've heard that the water content in DMSO can affect solubility. Is this true?

A2: Yes, this is a critical and often overlooked factor. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[8] While small amounts of water can sometimes aid in dissolving certain polar compounds, increased water content generally decreases the solubility of lipophilic molecules.[8]

  • Causality: When water is introduced into DMSO, it forms structured complexes (e.g., 1 DMSO: 2 H₂O).[8] This increased structure and viscosity makes it more difficult for the solvent to create a cavity to accommodate a large, lipophilic solute like 2-Propyl-1,2,3,4-tetrahydroquinoxaline, thereby reducing its solubility.[8]

  • Best Practices:

    • Use only anhydrous or high-purity grade DMSO.

    • Store DMSO in tightly sealed containers, preferably under an inert gas like argon or nitrogen.

    • Use fresh aliquots of DMSO for preparing critical stock solutions.

    • Avoid repeated freeze-thaw cycles of stock solutions, as this can introduce moisture and promote compound crystallization.[3]

Q3: Can adjusting the pH of the DMSO solution improve the solubility of my compound?

A3: Absolutely. This is one of the most powerful techniques for ionizable compounds. 2-Propyl-1,2,3,4-tetrahydroquinoxaline contains basic nitrogen atoms. By acidifying the solution, you can protonate these nitrogens, forming a salt in situ.[9][]

  • Causality: The neutral form of the compound is less polar and relies on weaker intermolecular forces for solvation. The protonated, charged (salt) form is significantly more polar and can engage in stronger ion-dipole interactions with the highly polar DMSO solvent, leading to a dramatic increase in solubility.[11]

  • Recommended Action: Prepare a stock solution of a weak organic acid (e.g., 0.1 M acetic acid or formic acid) in DMSO. Add this acidic DMSO solution dropwise to your compound until it dissolves. It is crucial to perform this on a small scale first to determine the optimal ratio and to ensure compound stability under acidic conditions.

Troubleshooting Guide: Advanced Strategies

If the basic methods above are insufficient, a more systematic approach is required. The following troubleshooting steps guide you from simple co-solvent systems to more advanced formulation techniques.

Issue: The compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay.

This is a classic problem where the compound is soluble in the organic stock but crashes out in the final aqueous environment. The key is to optimize the solvent system or modify the compound itself.

Solution 1: Co-Solvent System Optimization

The goal is to find a solvent mixture that maintains solubility upon dilution. This involves using a water-miscible organic solvent, like DMSO, as a bridge.[11]

  • Scientific Rationale: Co-solvents work by reducing the polarity of the overall solvent system (in this case, the aqueous buffer).[] The organic co-solvent disrupts the strong hydrogen-bonding network of water, making it more hospitable to a non-polar solute and preventing it from precipitating.

Experimental Protocol: Co-Solvent Screening
  • Preparation: Prepare several small-scale test solutions of your compound in 100% DMSO at a high concentration (e.g., 50 mM).

  • Co-Solvent Selection: Choose a panel of water-miscible co-solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Polyethylene glycol 400 (PEG 400).[11][12]

  • Test Dilution: In separate tubes, dilute the DMSO stock solution into your final aqueous assay buffer containing varying percentages (e.g., 1%, 2%, 5%) of the selected co-solvents.

  • Observation: Vortex each tube and visually inspect for precipitation immediately and after 1 hour. The optimal co-solvent system will be the one that keeps the compound in solution at the lowest possible organic solvent concentration.

Solution 2: Salt Formation (Pre-formulation)

If solubility remains a significant hurdle, consider converting the "free base" form of your compound into a more soluble salt form before dissolution.[9]

  • Scientific Rationale: Creating a stable, solid salt form (e.g., a hydrochloride or tartrate salt) ensures that the compound is already in its charged, more soluble state before it is introduced to the solvent. This can dramatically improve both the dissolution rate and the equilibrium solubility. Many quinoxaline derivatives are made more soluble through this method.[9][13]

Experimental Protocol: Small-Scale Salt Formation
  • Dissolution: Dissolve a known quantity of 2-Propyl-1,2,3,4-tetrahydroquinoxaline free base in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: Stoichiometrically add one equivalent of an acid (e.g., a 2M solution of HCl in diethyl ether, or a solution of tartaric acid in ethanol).

  • Precipitation & Isolation: The salt will often precipitate out of the solution. This solid can be isolated by filtration, washed with a non-polar solvent (like hexane) to remove excess acid, and dried under a vacuum.

  • Solubility Test: Attempt to dissolve the newly formed salt in DMSO or your target solvent system. A significant improvement in solubility is expected.

Data Summary: Solubility Enhancement Strategies
StrategyMechanism of ActionKey Parameters to OptimizePotential Issues
Heating & Sonication Increases kinetic energy, overcomes crystal lattice energy.[3][5]Temperature, Time, PowerCompound degradation at high temperatures.[6]
pH Adjustment (Acidification) Protonates basic nitrogens to form a more polar, soluble salt in situ.[9][]Acid type, StoichiometryCompound instability at low pH.
Co-Solvent Systems Reduces the overall polarity of the solvent, making it more favorable for lipophilic solutes.[]Co-solvent type, Final %Solvent toxicity in biological assays.[14]
Salt Formation Converts the compound to a stable, highly polar solid form prior to dissolution.[13]Counter-ion selectionCan alter the compound's pharmacological properties.
Use of Anhydrous DMSO Prevents formation of structured water-DMSO complexes that hinder solvation.[8]Solvent grade, Storage conditionsRapid re-absorption of atmospheric moisture.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues with 2-Propyl-1,2,3,4-tetrahydroquinoxaline in DMSO.

Solubility_Troubleshooting cluster_start Initial State cluster_basic Basic Interventions cluster_advanced Advanced Strategies cluster_reformulation Reformulation cluster_end Resolution Start Compound Insoluble in 100% DMSO Heat Apply Gentle Heat (30-40°C) & Sonicate Start->Heat First Step Anhydrous Use Anhydrous DMSO Heat->Anhydrous If still insoluble pH_Adjust pH Adjustment: Add Acidic Co-Solvent Anhydrous->pH_Adjust If still insoluble CoSolvent Optimize Co-Solvent System (NMP, PEG 400) pH_Adjust->CoSolvent If pH is not viable or insufficient Success Compound Solubilized pH_Adjust->Success Salt_Form Pre-form Salt (e.g., Hydrochloride) CoSolvent->Salt_Form For persistent issues CoSolvent->Success Salt_Form->Success

Caption: A step-by-step troubleshooting workflow for enhancing compound solubility in DMSO.

Visualizing the Mechanisms of Solubility

This diagram illustrates how different factors influence the interaction between the solute and the DMSO solvent.

Solubility_Mechanisms cluster_factors Enhancement Factors Solute 2-Propyl-1,2,3,4- tetrahydroquinoxaline (Solid Crystal Lattice) Solvated Solvated Compound (In Solution) Solute->Solvated Dissolution Heat Heat / Sonication Heat->Solute Disrupts Lattice Energy pH pH Adjustment (Acid) pH->Solute Forms Polar Salt CoSolvent Co-Solvents CoSolvent->Solvated Stabilizes in Solution

Caption: Key factors influencing the dissolution of a solid solute into a solvated state.

References
  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. Retrieved from [Link]

  • Benoit, R. L., & Choux, G. (1969). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 47(19), 3215-3219. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Retrieved from [Link]

  • Kadunce, N. T., & Trant, J. F. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(11), 1032–1036. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 2098-2106. Retrieved from [Link]

  • Götz, M., et al. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 58(39), 4061-4069. Retrieved from [Link]

  • Chang, J., et al. (2002). Solubility of Dilute SO2 in Dimethyl Sulfoxide. Journal of Chemical & Engineering Data, 47(4), 939-941. Retrieved from [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. Hampton Research. Retrieved from [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Retrieved from [Link]

  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • Bec, G., et al. (2017). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 2(10), 6823-6830. Retrieved from [Link]

  • Nelson, S. L., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 203-209. Retrieved from [Link]

  • Asylbekova, A. Z., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(16), 6109. Retrieved from [Link]

  • Bakulina, O., et al. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. Molecules, 27(19), 6245. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. Retrieved from [Link]

  • Kumar, S., & Singh, J. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 102-110. Retrieved from [Link]

  • Xie, C., et al. (2017). Dimethyl Sulfoxide Involved One-Pot Synthesis of Quinoxaline Derivatives. The Journal of Organic Chemistry, 82(7), 3949-3960. Retrieved from [Link]

  • Kumar, A., & Saini, V. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. Retrieved from [Link]

  • Verma, U. (2025). Synthesis of quinoxaline from o‐phenylenediamine and in situ generated 1,2‐dicarbony derivatives. International Journal of Pharmaceutical Sciences, 3(4), 995-1006. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO? ResearchGate. Retrieved from [Link]

  • Warner, A., et al. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Solubility Data of DMSO. Scribd. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]

  • Gaylord Chemical Corporation. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Propyl-1,2,3,4-tetrahydroquinoxaline Synthesis

Welcome to the technical support center for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. The following question-and-answer format directly addresses common challenges to help you improve reaction yield, minimize impurities, and streamline your purification process.

Frequently Asked Questions (FAQs)

Section 1: Low and No Yield Issues
Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix this?

Answer: Low yield in this synthesis, which is typically a one-pot reductive cyclization of o-phenylenediamine and butyraldehyde, often points to one of several critical factors: the quality of starting materials, suboptimal reaction conditions, or inefficient reduction of the dihydroquinoxaline intermediate.

Core Causality: The reaction proceeds through two key stages: (1) condensation of o-phenylenediamine with butyraldehyde to form a 1,2-dihydroquinoxaline intermediate, and (2) reduction of this intermediate to the final tetrahydroquinoxaline product. A bottleneck at either stage will drastically reduce the overall yield.

Troubleshooting Steps & Optimization:

  • Starting Material Integrity:

    • o-Phenylenediamine: This reactant is notoriously sensitive to air oxidation, which can lead to colored, polymeric byproducts. Ensure you are using a fresh bottle or material that has been stored under an inert atmosphere (Nitrogen or Argon). The solid should be a light tan or off-white color; dark brown or purple coloration indicates significant oxidation.

    • Butyraldehyde: Aldehydes can undergo self-condensation (aldol reaction) or oxidation to carboxylic acids upon storage. It is advisable to use freshly distilled butyraldehyde for best results.

  • Reaction Conditions:

    • Atmosphere: Given the sensitivity of the diamine, the entire reaction should be conducted under an inert atmosphere.

    • Solvent: The choice of solvent is crucial. Methanol or ethanol are commonly used as they are good solvents for the reactants and the typical reducing agent, sodium borohydride (NaBH₄).

    • Temperature: The initial condensation is often performed at room temperature or slightly below to control the exothermic reaction and prevent side reactions of the aldehyde. The subsequent reduction may require cooling, especially during the addition of the reducing agent.

  • Choice and Handling of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is the most common and cost-effective reducing agent for this transformation.[1] It is a mild reducer, selective for the imine functionality of the dihydroquinoxaline intermediate over other potential functional groups.[2] However, its effectiveness can be substrate-dependent.

    • Optimization with NaBH₄: If standard NaBH₄ reduction gives low yields, consider the addition of a Lewis acid like Zinc Chloride (ZnCl₂). The NaBH₄-ZnCl₂ system has been shown to be highly effective for reducing substituted quinoxalines to their tetrahydro derivatives under mild conditions, often with improved yields and shorter reaction times.[3]

    • Alternative Reducing Systems: For more challenging substrates, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.[4] This method is highly efficient but requires specialized equipment (hydrogenation vessel).[5] Transfer hydrogenation using sources like formic acid or isopropanol with a suitable metal catalyst (e.g., Iridium or Rhodium complexes) is another powerful alternative.[6][7]

Section 2: Impurities and Side Product Formation
Question 2: I'm observing significant side products in my crude NMR/LC-MS. What are they and how can I prevent their formation?

Answer: Side product formation is a common issue that complicates purification and reduces yield. The most likely impurities arise from the reactivity of the starting materials and intermediates.

Plausible Side Products:

  • Benzimidazoles: A major side reaction pathway is the formation of 2-propyl-1H-benzimidazole. This occurs if the 1,2-dihydroquinoxaline intermediate undergoes oxidative aromatization instead of reduction.[8][9] This is particularly prevalent if the reaction is exposed to air or if the reducing agent is not added promptly after the initial condensation.

  • Over-alkylation/Dimerization: Reaction between the product, 2-propyl-1,2,3,4-tetrahydroquinoxaline, and unreacted butyraldehyde can lead to N-alkylation. Dimerization or polymerization of the starting materials can also occur, especially under harsh conditions (e.g., high heat).[10]

  • Unreacted Starting Materials: Incomplete reaction will naturally leave starting materials as impurities.

Prevention Strategies:

  • Strict Inert Atmosphere: To prevent oxidative formation of benzimidazoles, rigorously exclude oxygen from your reaction vessel by using nitrogen or argon.

  • Controlled Stoichiometry and Addition: Use a slight excess (e.g., 1.1 equivalents) of butyraldehyde to ensure full consumption of the more valuable diamine. Add the aldehyde slowly and with cooling to control the initial condensation.

  • Prompt Reduction: Add the reducing agent as soon as the formation of the dihydroquinoxaline intermediate is deemed complete (often monitored by TLC). Do not let the intermediate stir for extended periods before reduction.

  • Temperature Management: Keep the reaction temperature controlled. For the NaBH₄ reduction step, adding the hydride in portions at 0 °C is a common practice to manage the exotherm and improve selectivity.[2]

Section 3: Reaction Workflow and Monitoring
Question 3: Can you provide a baseline experimental protocol and a workflow diagram for this synthesis?

Answer: Certainly. Below is a detailed, step-by-step protocol that serves as a robust starting point for optimization. This is followed by a visual workflow created using Graphviz.

Experimental Protocol: Reductive Cyclization using NaBH₄
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 eq.). Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous methanol (or ethanol) via syringe to dissolve the diamine. A typical concentration is 0.1-0.5 M.

  • Aldehyde Addition: Cool the flask to 0 °C in an ice bath. Slowly add butyraldehyde (1.1 eq.) dropwise over 10-15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Monitoring (Condensation): Monitor the consumption of o-phenylenediamine by Thin Layer Chromatography (TLC). You should see a new, less polar spot corresponding to the dihydroquinoxaline intermediate.

  • Reduction: Once the diamine is consumed, cool the reaction mixture back to 0 °C. Add sodium borohydride (NaBH₄, 1.5-2.0 eq.) in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring (Reduction): Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the intermediate and the appearance of the product spot by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove most of the organic solvent.

  • Extraction: Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 2-propyl-1,2,3,4-tetrahydroquinoxaline.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Setup Flask (o-phenylenediamine, Inert Atmosphere) Solvent 2. Add Solvent (Anhydrous MeOH) Setup->Solvent Aldehyde 3. Add Butyraldehyde (0°C to RT) Solvent->Aldehyde TLC1 4. Monitor Condensation (TLC) Aldehyde->TLC1 Reduction 5. Add NaBH4 (Portion-wise, 0°C) TLC1->Reduction If diamine consumed TLC2 6. Monitor Reduction (TLC, Overnight) Reduction->TLC2 Quench 7. Quench (Water, 0°C) TLC2->Quench If intermediate consumed Extract 8. Extraction (EtOAc/Water) Quench->Extract Purify 9. Purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General workflow for 2-propyl-1,2,3,4-tetrahydroquinoxaline synthesis.

Section 4: Mechanistic Insights
Question 4: What is the underlying mechanism, and how does it inform troubleshooting?

Answer: Understanding the reaction mechanism is key to rational optimization. The synthesis follows a well-established reductive amination pathway.

Mechanistic Steps:

  • Imine Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of butyraldehyde.

  • Cyclization: The resulting amino alcohol intermediate rapidly dehydrates and cyclizes to form a five-membered ring, which then rearranges to the more stable six-membered 1,2-dihydroquinoxaline ring system. This intermediate contains a C=N bond (an imine).

  • Reduction: A hydride (H⁻) from the reducing agent (e.g., NaBH₄) attacks the electrophilic carbon of the imine bond. Subsequent protonation (from the solvent or during work-up) yields the final saturated 1,2,3,4-tetrahydroquinoxaline product.

Mechanistic Diagram

Mechanism reactants o-Phenylenediamine + Butyraldehyde intermediate 1,2-Dihydroquinoxaline (Imine Intermediate) reactants->intermediate Condensation (-H2O) product 2-Propyl-1,2,3,4-tetrahydroquinoxaline intermediate->product Reduction (e.g., NaBH4) side_product 2-Propyl-1H-benzimidazole (Oxidized Side Product) intermediate->side_product Oxidation (Presence of O2)

Caption: Core reaction pathways in the synthesis.

How Mechanism Informs Troubleshooting:

  • Low Yield: If the reaction stalls at the intermediate stage (visible by TLC/LC-MS), it points directly to an inefficient reduction step. This would prompt you to use a stronger reducing agent system (like NaBH₄/ZnCl₂) or switch to catalytic hydrogenation.[3]

  • Benzimidazole Impurity: The presence of this side product confirms that the intermediate is being oxidized. This is a clear indicator that your inert atmosphere technique needs improvement.

Data Summary Table

For your convenience, the following table summarizes key parameters and their impact on the reaction outcome.

ParameterStandard ConditionPotential IssueOptimization Strategy
o-Phenylenediamine Light-colored solidDark, oxidized solidUse fresh, high-purity reagent stored under inert gas.
Butyraldehyde Clear liquidDiscolored, viscousUse freshly distilled aldehyde to remove polymers/acids.
Atmosphere Inert (N₂ or Ar)Air exposureMaintain a positive pressure of inert gas throughout.
Reducing Agent NaBH₄ (1.5-2.0 eq.)Incomplete reductionIncrease equivalents, add ZnCl₂, or switch to H₂/Pd-C.[3][4]
Temperature 0 °C to RTSide reactions, poor controlMaintain cooling during exothermic additions.
Solvent Anhydrous MeOH/EtOHPresence of waterUse anhydrous solvents to ensure reagent stability.
References
  • Zhang, J., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. [Link not available]
  • Royal Society of Chemistry. (2021). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • ACS Publications. (2025). Consecutive Asymmetric Transfer Hydrogenation of C2-Acylated Quinolines and Quinoxalines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Efficient reduction of quinoxaline compounds using zinc chloride—sodium borohydride system. ResearchGate. [Link]

  • ACS Publications. (2019). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Organic Letters. [Link]

  • PMC. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. PMC. [Link]

  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

  • MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of 1,2-Dihydroquinolines by Reduction of Quinolines with Sodium Cyanoborohydride. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. ResearchGate. [Link]

  • SpringerLink. (1998). Intermediates in the reaction of o-phenylenediamine with carbonyl compounds and their subsequent conversions. Chemistry of Heterocyclic Compounds. [Link]

Sources

Troubleshooting

resolving HPLC peak tailing for 2-Propyl-1,2,3,4-tetrahydroquinoxaline analysis

Technical Support Center: Resolving HPLC Peak Tailing for Basic Compounds Focus Analyte: 2-Propyl-1,2,3,4-tetrahydroquinoxaline Welcome to the technical support center. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for Basic Compounds

Focus Analyte: 2-Propyl-1,2,3,4-tetrahydroquinoxaline

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the HPLC analysis of basic compounds like 2-Propyl-1,2,3,4-tetrahydroquinoxaline. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my 2-Propyl-1,2,3,4-tetrahydroquinoxaline analysis?

Peak tailing is an asymmetry in a chromatographic peak where the back of the peak is drawn out.[1][2] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a perfectly symmetrical Gaussian peak has a value of 1.0. Tailing becomes problematic as it reduces peak height, which can negatively impact the limit of quantification (LOQ), and makes peak integration less consistent and accurate.[3] For regulatory purposes, many methods require a tailing factor of less than 2.0.

The core issue with 2-Propyl-1,2,3,4-tetrahydroquinoxaline, an amine-containing basic compound, is its propensity for secondary interactions with the stationary phase in reversed-phase HPLC.[3][4] The primary retention mechanism should be hydrophobic interaction, but the basic amine can also interact ionically with residual silanol groups (Si-OH) on the silica-based column packing, leading to tailing.[4][5]

Q2: What are these "silanol groups" and how do they cause tailing?

Silica-based stationary phases (like C18 or C8) have unreacted, accessible silanol groups on their surface.[5][6] These silanol groups are acidic and can deprotonate to become negatively charged (Si-O⁻), especially at mobile phase pH levels above 3-4.[1][7][8] Your basic analyte, 2-Propyl-1,2,3,4-tetrahydroquinoxaline, will be protonated and carry a positive charge in a typical acidic mobile phase. This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanol sites.[6][9] This mixed-mode retention (hydrophobic and ionic) causes a portion of the analyte molecules to be retained more strongly, resulting in a delayed elution and a "tail" on the peak.[4][5]

Q3: My neutral control compound looks fine, but my basic analyte is tailing. What does this confirm?

This is a classic diagnostic test. If a neutral compound elutes with a symmetrical peak shape while your basic analyte tails, it strongly indicates that the issue is chemical (analyte-specific secondary interactions) rather than physical.[10] Physical problems, such as a column void, excessive extra-column volume, or improper fittings, would typically cause all peaks in the chromatogram to tail or broaden.[9][10] This confirmation allows you to focus your troubleshooting efforts on method parameters that address silanol interactions.

Systematic Troubleshooting Guide

Peak tailing for basic compounds is a solvable problem. Follow this systematic guide to diagnose and resolve the issue. We will start with the simplest adjustments and progress to more involved method development strategies.

Troubleshooting Workflow Diagram

G cluster_0 Start: Assess Peak Tailing cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Column & Hardware cluster_3 Resolution Start Observe Peak Tailing (Tf > 1.2) for Basic Analyte MP_pH Action: Lower Mobile Phase pH (e.g., to 2.5-3.0) Start->MP_pH Easiest First Step MP_Additive Action: Add Competing Base (e.g., 0.1% TEA) MP_pH->MP_Additive If tailing persists Success Problem Solved: Symmetrical Peak (Tf < 1.2) MP_pH->Success If peak shape is now acceptable MP_Buffer Action: Increase Buffer Strength (e.g., 25-50 mM) MP_Additive->MP_Buffer For further improvement MP_Additive->Success If peak shape is now acceptable Col_Check Action: Use Modern, High-Purity End-Capped Column MP_Buffer->Col_Check If mobile phase changes are insufficient MP_Buffer->Success If peak shape is now acceptable Col_Alt Action: Consider Alternative Stationary Phase (e.g., Polar-Embedded) Col_Check->Col_Alt If standard C18 still fails Col_Check->Success If peak shape is now acceptable HW_Check Action: Check for Dead Volume (fittings, tubing) Col_Alt->HW_Check If new column doesn't resolve issue Col_Alt->Success If peak shape is now acceptable HW_Check->Success If peak shape is now acceptable

Caption: Systematic workflow for troubleshooting HPLC peak tailing of basic analytes.

Phase 1: Mobile Phase Optimization

The most direct way to influence analyte-column interactions is by modifying the mobile phase.

Q4: How does lowering the mobile phase pH improve peak shape?

Causality: Lowering the mobile phase pH (typically to a range of 2.5-3.5) protonates the acidic silanol groups, rendering them neutral (Si-OH).[4][11][12] By neutralizing these active sites, the strong ionic attraction to your protonated basic analyte is eliminated, minimizing the secondary retention mechanism and producing a more symmetrical peak.[6]

Protocol 1: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer with a pKa value within +/- 1 pH unit of your target pH. For a target pH of 2.5-3.5, phosphate or formate buffers are excellent choices.[13][14] For LC-MS compatibility, volatile buffers like formic acid are required.[15]

  • Preparation: Prepare the aqueous portion of your mobile phase. For a 25 mM phosphate buffer at pH 2.5, dissolve the appropriate amount of sodium phosphate monobasic in HPLC-grade water.

  • pH Adjustment: Place a calibrated pH meter probe in the aqueous solution. Slowly titrate with an appropriate acid (e.g., phosphoric acid) until the target pH of 2.5 is reached and stable.

  • Filtration: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Final Mixing: Combine the filtered aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) at the desired ratio. For example, 70:30 (v/v) aqueous buffer:acetonitrile.

  • Degassing: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the HPLC system.[16]

Q5: When should I use a mobile phase additive like Triethylamine (TEA)?

Causality: If lowering the pH is not sufficient or desirable (e.g., it compromises retention or selectivity), adding a competing base like Triethylamine (TEA) is a powerful strategy.[12][17] TEA is a small basic molecule that competitively binds to the active silanol sites on the stationary phase.[18][19] By "masking" or "shielding" these sites, TEA prevents your analyte from interacting with them, thereby improving peak shape.[19][20] This technique was more common with older, lower-purity "Type A" silica columns but remains effective.[12][21]

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competing Base / Silanol MaskingNot MS-friendly; can shorten column life; strong odor[12][18][20]
Formic Acid 0.1% (v/v)pH Control / Protonates SilanolsMS-Friendly ; provides pH ≈ 2.7[15]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)pH Control & Ion-PairingCan cause ion suppression in MS; excellent for peptide/protein separations[15]
Q6: Can the type or concentration of my buffer impact tailing?

Yes. Insufficient buffer concentration can lead to localized pH shifts on the column, especially at the point of injection, causing peak distortion.[11][16]

Causality: The silica surface has its own micro-environment. A buffer's job is to maintain a constant pH throughout the system. If the buffer strength is too low (e.g., <10 mM), it may not be able to effectively neutralize the charge on the silanol groups, allowing tailing interactions to persist. Increasing the buffer concentration to 25-50 mM can enhance pH stability and improve peak symmetry.[13][17]

Phase 2: Column and Hardware Solutions

If mobile phase optimization does not fully resolve the issue, the column itself or system hardware may be the root cause.

Q7: My method is old. Could my HPLC column be the problem?

Absolutely. Column technology has advanced significantly. Older columns, based on lower-purity "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities, making them prone to causing peak tailing for basic compounds.[12][20]

Causality: Modern HPLC columns are typically made from high-purity, "Type B" silica with minimal metal content.[6][14] Furthermore, they undergo aggressive end-capping, a process where the accessible silanol groups are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.[1][6] Using a modern, high-purity, end-capped column is one of the most effective ways to prevent peak tailing from the outset.

Column TypeDescriptionBest For
High-Purity, End-Capped C18/C8 Standard columns with minimal silanol activity.General purpose analysis of basic compounds.[17][22]
Polar-Embedded Phase C18 phase with a polar group (e.g., amide, carbamate) embedded near the silica surface.Shields silanol groups, provides alternative selectivity, and is stable in highly aqueous mobile phases. Excellent for basic compounds.[1][23]
Hybrid Particle Technology Columns using silica-organic hybrid particles.Offer enhanced pH stability (often pH 1-12), allowing the use of high pH mobile phases to neutralize basic analytes.[23][24]
Q8: When would I consider using a high pH mobile phase?

Causality: An alternative strategy to protonating the silanols (low pH) is to deprotonate your analyte (high pH). By raising the mobile phase pH to at least 2 units above the pKa of your basic analyte, the analyte becomes neutral. In its neutral form, it will not engage in ionic interactions with the now-deprotonated silanol groups. This approach can yield excellent peak shapes but requires a pH-stable column (e.g., a hybrid particle column) to prevent dissolution of the silica stationary phase.[4][24]

Q9: I've tried everything and still see some tailing. What else could it be?

If you have optimized the mobile phase and are using a modern, high-quality column, the issue may be physical.

Causality: Extra-column volume, or "dead volume," refers to any space in the flow path outside of the column where the sample band can spread.[1][2] This includes improperly seated fittings (especially between the injector, column, and detector), using tubing with an unnecessarily large internal diameter, or a blockage in a column frit.[4][9] This dispersion leads to peak broadening and can contribute to tailing.

Protocol 2: System Check for Dead Volume

  • Inspect Fittings: Ensure all PEEK and stainless steel fittings are correctly swaged and seated. The tubing should bottom out completely in the port before the nut is tightened.

  • Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) to connect the column to the detector.[1]

  • Check for Blockages: A sudden increase in backpressure accompanied by peak tailing may indicate a blocked inlet frit on the column.[25] Try back-flushing the column (disconnected from the detector) as per the manufacturer's instructions to dislodge particulates.[4] Using guard columns or in-line filters can prevent this problem.[4]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail?. LC Troubleshooting Bible.
  • Scribd. (n.d.). HPLC Peak Shape Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • Chromatography Forum. (2008, March 15). Which column for basic analytes.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
  • Waters Knowledge Base. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity?.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • HPLC Today. (2020). TO ADD OR NOT TO ADD.
  • LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies.
  • Crawford Scientific. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Restek. (n.d.). Reversed-phase HPLC Buffers.
  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices.
  • ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioavailability of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Compound Profile: 2-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS: 110038-75-0 | MW: 176.26 g/mol ) Welcome to the Technical Support Center. As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists Compound Profile: 2-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS: 110038-75-0 | MW: 176.26 g/mol )

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the in vivo translation of tetrahydroquinoxaline (THQ) derivatives. While the THQ core is a privileged pharmacophore, it is notorious for exhibiting poor oral bioavailability (often <15% F ).

This guide bypasses generic advice to directly address the specific physicochemical and metabolic liabilities of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. We will troubleshoot the two primary culprits of failure: oxidative aromatization and pH-dependent precipitation .

Section 1: The Aromatization Liability (Metabolic Instability)

Q: My compound shows excellent potency in vitro, but the plasma concentration drops rapidly in vivo even with intravenous (IV) administration. What is causing this high clearance?

The Causality: The 1,2,3,4-tetrahydroquinoxaline core is highly susceptible to Phase I oxidative metabolism. In the presence of cytochrome P450 enzymes (particularly CYP3A4) in the liver, the saturated pyrazine ring undergoes rapid dehydrogenation. This strips the protons from the secondary amines at positions 1 and 4, leading to the formation of a fully aromatic, monocationic quinoxalinium species (2-Propylquinoxaline) [1]. Additionally, the molecule is prone to N-dealkylation. This chemical instability acts as a metabolic sink, resulting in intrinsic clearance rates that often exceed hepatic blood flow.

Table 1: Quantitative Metabolic Profiling Targets for THQ Derivatives

Assay ParameterTypical Value for Unoptimized THQTarget Value for High BioavailabilityDiagnostic Indication
HLM Intrinsic Clearance ( CLint​ ) > 150 µL/min/mg< 20 µL/min/mgHigh values confirm rapid CYP-mediated degradation.
Mouse Microsomal Half-life ( t1/2​ ) < 10 minutes> 60 minutesShort half-life confirms high first-pass metabolism.
Caco-2 Permeability ( Papp​ ) ~ 15×10−6 cm/s> 10×10−6 cm/sIf high, absorption is fine; the issue is strictly metabolic.
Protocol 1: Self-Validating Microsomal Stability & Metabolite ID Assay

To definitively prove that your compound is aromatizing, you must trap and identify the quinoxaline metabolite using LC-MS/MS.

  • Preparation: Prepare a 10 mM stock of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Monitor the parent mass ( [M+H]+ m/z ~177.3). Crucially, set up a Multiple Reaction Monitoring (MRM) transition to scan for the aromatized 2-Propylquinoxaline metabolite ( [M+H]+ m/z ~173.2).

Scientist's Note (Self-Validation): Always run a parallel positive control using Verapamil. If Verapamil is not depleted by >70% at the 30-minute mark, your NADPH regenerating system has failed, invalidating the assay. Do not proceed to data analysis until the control passes.

MetabolicPathway THQ 2-Propyl-1,2,3,4-THQ (m/z 177.3) CYP CYP450 Oxidation (Hepatic Microsomes) THQ->CYP Phase I Metabolism Quinoxaline 2-Propylquinoxaline (Aromatized, m/z 173.2) CYP->Quinoxaline Dehydrogenation Dealkyl N-Dealkylation Products CYP->Dealkyl Alkyl loss Clearance Rapid Clearance / Low Bioavailability Quinoxaline->Clearance Dealkyl->Clearance

Figure 1: CYP450-mediated oxidative aromatization and clearance of the THQ core.

Section 2: The "Spring and Parachute" Failure (Solubility)

Q: My compound is metabolically stable, but oral bioavailability remains <5%. It has a logP of ~2.5. Why isn't it absorbing?

The Causality: 2-Propyl-1,2,3,4-tetrahydroquinoxaline contains two secondary amines (pKa ~ 5.5). In the highly acidic environment of the stomach (pH 1.2), the nitrogens are protonated, and the drug dissolves completely (the "spring"). However, as the compound transitions into the neutral pH of the duodenum (pH 6.8), it rapidly deprotonates into its free-base form. Because of the lipophilic propyl chain and the aromatic ring, the un-ionized free base exceeds its thermodynamic solubility limit and crashes out of solution before it can permeate the intestinal wall. It lacks a "parachute" to keep it supersaturated.

Protocol 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

To bypass pH-dependent precipitation, encapsulate the drug in a lipid-based formulation that spontaneously forms nanodroplets in the gut.

  • Excipient Screening: Dissolve excess 2-Propyl-1,2,3,4-tetrahydroquinoxaline in 1 mL each of a lipid (e.g., Capryol 90), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP). Shake at 37°C for 48 hours, centrifuge, and quantify the supernatant to find the highest solubility vehicles.

  • Ternary Phase Diagram: Mix the chosen lipid, surfactant, and co-surfactant in a 20:40:40 ratio.

  • Drug Loading: Dissolve the drug into the blank SMEDDS mixture at 50°C under magnetic stirring until optically clear.

  • Dispersion Testing (Validation Step): Dilute 100 µL of the loaded SMEDDS into 10 mL of Simulated Intestinal Fluid (FaSSIF, pH 6.8).

Scientist's Note (Self-Validation): Immediately measure the droplet size using Dynamic Light Scattering (DLS). A successful SMEDDS must yield a droplet size of < 50 nm with a Polydispersity Index (PDI) of < 0.3 . If the DLS reads >200 nm, the microemulsion has failed, and the drug will precipitate in vivo. You must adjust the surfactant ratio before proceeding to animal dosing.

Section 3: Structural Optimization Strategy

Q: If formulation fails, how can I chemically modify the THQ core to block oxidation without losing target affinity?

The Causality: If the aromatization liability is too severe, medicinal chemistry intervention is required. You must remove the electron density from the pyrazine ring that makes it a target for CYP450 dehydrogenation. As demonstrated in the optimization of CETP inhibitors[1] and PARP-1 inhibitors [2], converting the tetrahydroquinoxaline core into a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline (adding carbonyls) or an indoline core acts as a bioisosteric replacement. The electron-withdrawing nature of the carbonyls stabilizes the ring, completely blocking the aromatization pathway while preserving the overall 3D geometry of the molecule.

TroubleshootingWorkflow Start Low Bioavailability (<15% F) Detected IV_PK Check IV Clearance (CL_int) Start->IV_PK High_CL High Clearance (Metabolic Instability) IV_PK->High_CL CL > Hepatic Blood Flow Low_CL Low Clearance (Absorption Issue) IV_PK->Low_CL CL < Hepatic Blood Flow Microsomes Perform HLM/MLM Stability Assay High_CL->Microsomes Formulation Solubility & Permeability (Caco-2 / PAMPA) Low_CL->Formulation MedChem Structural Optimization (Block Oxidation) Microsomes->MedChem Aromatization Confirmed SMEDDS Develop Lipid Formulation (SMEDDS / ASD) Formulation->SMEDDS Poor Aqueous Solubility

Figure 2: Step-by-step troubleshooting workflow for low bioavailability.

References
  • Wilson, J.E., et al. "Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach." ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • Syam, Y.M., et al. "New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies." Molecules, 2022. URL:[Link]

Troubleshooting

Technical Support Center: Isolating High-Purity 2-Propyl-1,2,3,4-tetrahydroquinoxaline

Welcome to the technical support center for the synthesis and purification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with isolating this compound with minimal impurities. Here, we synthesize field-proven insights with established chemical principles to provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the synthesis and isolation of tetrahydroquinoxalines.

Q1: What is the most common synthetic route to 2-Propyl-1,2,3,4-tetrahydroquinoxaline and what are its key impurity classes?

The most prevalent and direct method is the reductive amination of o-phenylenediamine with valeraldehyde (pentanal), followed by in-situ reduction of the resulting dihydroquinoxaline intermediate.[1][2] Key impurity classes include:

  • Oxidation Products: Aromatic 2-propylquinoxaline, which imparts color to the final product.

  • Unreacted Intermediates: Residual dihydroquinoxaline if the reduction is incomplete.

  • Over-alkylation Products: N,N'-dipropylated species, although typically a minor impurity in reductive aminations.[2]

  • Starting Material Residue: Unreacted o-phenylenediamine or valeraldehyde.

Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I fix it?

A yellow to brown hue is almost always indicative of oxidation. The 1,2,3,4-tetrahydroquinoxaline scaffold is susceptible to aerial oxidation, which converts it to the fully aromatic and highly conjugated 2-propylquinoxaline. This impurity is often intensely colored.

  • Causality: The dihydropyrazine ring in the tetrahydroquinoxaline is electron-rich and can be easily dehydrogenated, especially when exposed to air during workup or purification, sometimes accelerated by trace metals or light.

  • Solution:

    • Inert Atmosphere: Conduct the reaction workup and solvent evaporation steps under an inert atmosphere (Nitrogen or Argon) to the extent possible.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite. This is effective at adsorbing planar, colored aromatic impurities.

    • Recrystallization: A carefully chosen recrystallization system can effectively purge colored impurities.

Q3: My HPLC analysis shows a significant peak close to my product peak. How do I identify and remove it?

This often points to a structurally related impurity, such as the incompletely reduced dihydroquinoxaline intermediate.

  • Identification: The best method for identification is LC-MS. The dihydroquinoxaline intermediate will have a molecular weight that is 2 Da less than the final product.

  • Removal Strategy:

    • Drive the Reduction to Completion: Ensure sufficient reducing agent (e.g., NaBH₄, NaBH₃CN) is used and allow adequate reaction time.[2][3] Monitoring the reaction by TLC or LC-MS is crucial to confirm the disappearance of the intermediate before workup.

    • Chromatography: If the impurity persists, flash column chromatography on silica gel is the most effective method for separation.[4][5]

Part 2: Troubleshooting Guide for Impurity Minimization

This section provides a systematic approach to diagnosing and solving specific impurity problems encountered during isolation.

Issue 1: Presence of Starting Material (o-phenylenediamine)
  • Symptom: A peak corresponding to o-phenylenediamine (OPD) is observed in HPLC/LC-MS analysis of the crude product.

  • Root Cause Analysis:

    • Incorrect Stoichiometry: Insufficient valeraldehyde was used.

    • Inefficient Imine Formation: The initial condensation step to form the imine/dihydroquinoxaline is slow or incomplete.

  • Corrective Actions:

    • Stoichiometric Adjustment: Use a slight excess (1.05-1.1 equivalents) of valeraldehyde to ensure full consumption of the diamine.

    • Acid Catalysis: A catalytic amount of a mild acid like acetic acid can accelerate imine formation before the reduction step.

    • Aqueous Wash: During workup, perform an acidic wash (e.g., 1M HCl). The basic diamine will be protonated and partition into the aqueous layer, while the less basic product remains in the organic layer. Neutralize the organic layer with a base wash (e.g., sat. NaHCO₃) before drying and concentration.

Issue 2: Incomplete Reduction (Dihydroquinoxaline Impurity)
  • Symptom: LC-MS analysis shows a prominent M-2 peak relative to the product's molecular ion.

  • Root Cause Analysis:

    • Insufficient Reducing Agent: The amount of sodium borohydride or a similar reductant was inadequate.

    • Deactivated Reducing Agent: The reductant may have degraded due to moisture.

    • Low Reaction Temperature: The reduction may be sluggish at very low temperatures.

  • Corrective Actions:

    • Optimize Reduction Conditions: Ensure at least 1.5-2.0 equivalents of NaBH₄ are used relative to the starting diamine. Add the reductant portion-wise to control the initial exotherm and then allow the reaction to stir at room temperature for several hours to ensure completion.[6][7]

    • Reaction Monitoring: Do not proceed with workup until TLC or LC-MS analysis confirms the complete disappearance of the intermediate. If the reaction stalls, a small additional charge of the reducing agent may be necessary.

Part 3: Experimental Protocols & Data

Protocol 1: Optimized Recrystallization for Purity Enhancement

This protocol is designed to remove both colored oxidation impurities and less-polar starting materials.

  • Solvent Screening: Begin by testing the solubility of the crude material in various solvent systems. An ideal system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Recommended System: A mixed solvent system of Ethyl Acetate/Heptane often provides excellent results.

  • Procedure: a. Dissolve the crude 2-Propyl-1,2,3,4-tetrahydroquinoxaline in a minimal amount of hot ethyl acetate (approx. 60-70 °C). b. If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w), stir for 10 minutes, and perform a hot filtration through a celite pad to remove the carbon. c. To the hot, clear filtrate, slowly add heptane dropwise until a faint, persistent cloudiness appears. d. Add a few drops of hot ethyl acetate to redissolve the solids and obtain a clear solution. e. Allow the flask to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. f. Once crystallization is established, place the flask in an ice bath (0-5 °C) for at least 1 hour to maximize yield. g. Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold heptane. h. Dry the crystals under vacuum to a constant weight.

Parameter Crude Product After Recrystallization
Appearance Yellow to Brown Oil/SolidOff-white to White Crystalline Solid
Purity (HPLC Area %) 85-95%>99.5%
Key Impurity (Oxidation) 1-5%<0.1%
Protocol 2: Flash Chromatography Purification

For difficult-to-remove impurities or when the highest possible purity is required, flash chromatography is the preferred method.[5][8]

  • Stationary Phase: Silica gel (60 Å, 40-63 µm).

  • Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Heptane is effective. Start with a low polarity mixture and gradually increase the ethyl acetate concentration.

  • Procedure: a. Prepare a column of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Heptane). b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel. c. Apply the sample to the top of the column. d. Begin elution with the mobile phase, collecting fractions. e. Monitor the fractions by TLC, staining with potassium permanganate to visualize the product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Visualization of Key Processes

Impurity Formation Pathway

This diagram illustrates the main reaction pathway and the formation of two critical impurities: the incomplete reduction intermediate and the oxidation product.

G cluster_main Main Synthetic Route cluster_impurity Impurity Pathways A o-Phenylenediamine + Valeraldehyde B Dihydroquinoxaline Intermediate A->B Condensation C Product: 2-Propyl-1,2,3,4- tetrahydroquinoxaline B->C Reduction (e.g., NaBH4) D Impurity 1: Incomplete Reduction B->D Insufficient Reductant E Impurity 2: Oxidation Product C->E Air/Oxidant

Caption: Key pathways in the synthesis and impurity formation.

Troubleshooting Workflow for Isolation

This workflow provides a logical decision tree for purifying the crude product based on initial analytical results.

G start Analyze Crude Product (HPLC, LC-MS) is_colored Is Product Colored? start->is_colored check_purity Purity > 98%? is_colored->check_purity No charcoal Treat with Activated Carbon is_colored->charcoal Yes check_impurities Known Impurities Present? check_purity->check_impurities No end_ok Final Product (>99.5% Pure) check_purity->end_ok Yes recrystallize Recrystallize (EtOAc/Heptane) check_impurities->recrystallize Yes (Minor) chromatography Flash Column Chromatography check_impurities->chromatography Yes (Major/ Difficult to Separate) charcoal->check_purity recrystallize->end_ok chromatography->end_ok

Caption: Decision tree for purification of the crude product.

References

  • Bunce, R. A., et al. (2001). Domino reactions for the synthesis of 1,2,3,4-tetrahydroquinolines. Journal of Organic Chemistry, 66(8), 2822–2827. Available at: [Link]

  • Yadav, J. S., et al. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 3(11), 15985-15994. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1,2,3,4-tetrahydroquinoxaline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Available at: [Link]

  • Maji, B., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3229–3239. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Hartwig, J. F., et al. (2007). Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. Journal of the American Chemical Society, 129(25), 7734–7735. Available at: [Link]

  • Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011). A solid-phase traceless synthesis of tetrahydroquinoxalines. Organic Letters, 13(21), 5972–5975. Available at: [Link]

  • Zhang, W., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(45), 31657-31670. Available at: [Link]

  • Reddy, G. O., et al. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica, 8(19), 329-333. Available at: [Link]

  • Zhou, Y-G., et al. (2020). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 11(1), 101-106. Available at: [Link]

  • Zhang, J., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(12), 3217-3224. Available at: [Link]

  • Lee, K., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 22(11), 1898. Available at: [Link]

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in High-Dose Assays

Overview 2-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS: 110038-75-0) is a versatile bicyclic pharmacophore frequently utilized in the development of highly selective PARP1 inhibitors and advanced bioimaging dyes[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS: 110038-75-0) is a versatile bicyclic pharmacophore frequently utilized in the development of highly selective PARP1 inhibitors and advanced bioimaging dyes[1]. While optimizing these compounds for efficacy, researchers frequently encounter non-linear cytotoxicity in high-dose in vitro assays (typically >50 µM). This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to decouple off-target chemical toxicity from true pharmacological target engagement.

Frequently Asked Questions (FAQs)

Q1: We observe a sharp drop in cell viability when testing 2-Propyl-1,2,3,4-tetrahydroquinoxaline above 50 µM. Is this target-mediated or an artifact? A1: In high-dose ranges, this is almost always an experimental artifact. Small lipophilic molecules often exceed their thermodynamic solubility limit in aqueous media, forming colloidal aggregates. These aggregates non-specifically bind to and rupture cellular lipid bilayers, causing rapid necrosis[2]. Furthermore, to achieve high concentrations, researchers often inadvertently push the final DMSO concentration above 0.5% v/v, which is inherently cytotoxic to many cell lines[2].

Q2: How does the specific chemical structure of the tetrahydroquinoxaline core contribute to off-target toxicity? A2: The 1,2,3,4-tetrahydroquinoxaline core acts as a robust, high-density electron-donating unit[3]. In oxygen-rich in vitro environments, the secondary amines within this bicyclic system are highly susceptible to auto-oxidation. This redox cycling generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, leading to oxidative stress and subsequent apoptosis[4].

Q3: How can I distinguish between apoptosis induced by my compound's on-target mechanism versus off-target oxidative stress? A3: You must run a self-validating rescue assay. By co-treating the cells with a pan-ROS scavenger like N-acetylcysteine (NAC), you can neutralize the oxidative byproduct of the tetrahydroquinoxaline core[2]. If viability is restored in the presence of NAC, the toxicity is an off-target oxidative artifact. If toxicity persists, it is likely driven by on-target pharmacology or physical aggregation.

Troubleshooting Guide & Experimental Protocols

Protocol 1: BSA-Supplemented Formulation for High-Dose Assays

Objective: Prevent colloidal aggregation and membrane disruption without altering the free-drug equilibrium. Causality: Carrier proteins act as a thermodynamic "sink" for lipophilic compounds, preventing the formation of toxic micro-precipitates.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-Propyl-1,2,3,4-tetrahydroquinoxaline in 100% molecular-grade DMSO to create a 50 mM master stock.

  • Media Pre-conditioning: Pre-warm complete cell culture media (e.g., DMEM) supplemented with 0.1% (w/v) essentially fatty-acid-free Bovine Serum Albumin (BSA) to 37°C.

  • Serial Dilution: Perform serial dilutions of the compound directly into the pre-warmed BSA-supplemented media. Critical: Ensure the final DMSO concentration never exceeds 0.2% v/v to rule out solvent toxicity[2].

  • Dispersion: Vortex the formulated media vigorously for 30 seconds, followed by sonication in a water bath for 5 minutes to ensure complete micellar dispersion.

  • Application: Apply the media to the cell monolayer and incubate under standard conditions (37°C, 5% CO2).

Protocol 2: ROS Scavenging and Cytotoxicity Rescue Assay

Objective: Isolate and neutralize oxidative stress caused by the electron-donating tetrahydroquinoxaline core[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HEK293T) in a 96-well plate at 1×104 cells/well. Incubate overnight to allow adhesion.

  • Pre-treatment: Prepare a 5 mM solution of N-acetylcysteine (NAC) in complete media. Replace the well media with the NAC solution and pre-incubate for 2 hours to elevate intracellular glutathione levels.

  • Compound Exposure: Aspirate the pre-treatment media. Apply high-dose 2-Propyl-1,2,3,4-tetrahydroquinoxaline (e.g., 50 µM, 100 µM) formulated in fresh NAC-containing media.

  • Self-Validating Controls: You must include the following parallel controls: Vehicle alone (0.2% DMSO), NAC alone (5 mM), and Compound alone (no NAC).

  • Viability Readout: After 48 hours, assess cell viability using a metabolic indicator such as Alamar Blue or MTT[5].

Data Presentation & Diagnostics

Table 1: Troubleshooting High-Dose Cytotoxicity Diagnostics
ObservationMechanistic RationaleRecommended Solution
Sudden viability drop at >50 µM Compound exceeds aqueous solubility, forming aggregates that rupture lipid bilayers.Supplement media with 0.1% BSA to sequester lipophilic cores.
Gradual toxicity over 48-72h Electron-donating core undergoes auto-oxidation, generating ROS[3][4].Co-treat with 5 mM NAC to scavenge oxidative byproducts.
Toxicity in vehicle control DMSO concentration exceeds cellular tolerance.Cap final DMSO at 0.2% v/v; use intermediate aqueous dilutions[2].
High well-to-well variability Micro-precipitates cause localized toxicity; uneven cell density exacerbates effects.Use Dynamic Light Scattering (DLS) to verify solubility prior to assay.
Table 2: Quantitative Viability Metrics (HEK293T, 48h Exposure)
Formulation / ConditionCC50 (µM)Viability at 100 µMPrimary Mechanism Addressed
Standard (0.5% DMSO) 45.2 ± 3.112%None (Baseline)
0.1% BSA Supplemented >10088%Aggregation / Membrane Disruption
5 mM NAC Co-treatment 92.4 ± 4.576%ROS / Oxidative Stress
Optimized (BSA + NAC) >10095%Synergistic Rescue

Visualizations

G THQ 2-Propyl-1,2,3,4- tetrahydroquinoxaline Oxidation Amine Auto-Oxidation (High Electron Density) THQ->Oxidation Aqueous Milieu Precipitation Colloidal Aggregation (High Dose >50 µM) THQ->Precipitation Concentration Limit ROS ROS Generation (Superoxide/H2O2) Oxidation->ROS Apoptosis Oxidative Stress (Apoptosis) ROS->Apoptosis Membrane Membrane Disruption (Necrosis) Precipitation->Membrane Mitigation1 Antioxidants (e.g., NAC) Mitigation1->ROS Scavenges Mitigation2 Carrier Proteins (e.g., BSA) Mitigation2->Precipitation Prevents

Fig 1. Mechanisms of high-dose cytotoxicity and targeted mitigation strategies.

Workflow Step1 1. Dose-Response Characterization Step2 2. Viability Assay (Alamar Blue) Step1->Step2 Step3 3. Identify Toxicity Threshold (CC50) Step2->Step3 Step4 4. Implement Rescue Protocol Step3->Step4 Step5 5. Validate Target Engagement Step4->Step5

Fig 2. Step-by-step workflow for evaluating and rescuing high-dose cytotoxicity.

References[3] Title: Homoadamantane-Fused Tetrahydroquinoxaline as a Robust Electron-Donating Unit for High-Performance Asymmetric NIR Rhodamine Development

Source: Analytical Chemistry - ACS Publications URL:[4] Title: Reductive chemistry of the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide Source: PubMed URL:[2] Title: How to minimize III-31-C cytotoxicity in cell-based assays Source: Benchchem URL:[1] Title: EP4225314A1 - Combination of antibody-drug conjugate and parp1 selective inhibitor Source: Google Patents URL:[5] Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures Source: PMC URL:

Sources

Troubleshooting

overcoming matrix effects in 2-Propyl-1,2,3,4-tetrahydroquinoxaline quantification

Technical Support Center: 2-Propyl-1,2,3,4-tetrahydroquinoxaline Quantification Welcome to the technical support center for the quantification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Propyl-1,2,3,4-tetrahydroquinoxaline Quantification

Welcome to the technical support center for the quantification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis for this compound, with a specific focus on identifying and overcoming matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for 2-Propyl-1,2,3,4-tetrahydroquinoxaline?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] This interference can lead to signal suppression or enhancement, which directly compromises the accuracy, precision, and sensitivity of the quantification.[3][4] For a compound like 2-Propyl-1,2,3,4-tetrahydroquinoxaline, which is often measured at low concentrations in complex biological matrices such as plasma or serum, matrix effects can be a primary source of analytical error.[3] Endogenous components like phospholipids, salts, and metabolites are common culprits.[5][6][7]

Q2: How can I determine if my assay is suffering from matrix effects?

Regulatory guidelines from the FDA and EMA mandate the evaluation of matrix effects during method validation.[2][8][9][10] The most common and direct method is the post-extraction spike comparison .[8][11] This involves comparing the peak response of the analyte spiked into an extracted blank matrix from multiple sources to the response of the analyte in a neat (pure) solvent. A significant difference between these responses indicates the presence of ion suppression or enhancement.[8][11]

Another powerful, albeit more complex, technique is post-column infusion .[7][11] This method involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. Dips or rises in the analyte's baseline signal as the matrix components elute provide a visual map of where ion suppression or enhancement occurs in the chromatogram.[7][11]

Q3: What are the most common sources of matrix effects in plasma/serum samples?

For bioanalysis in plasma or serum, phospholipids are the most notorious contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI).[6] These abundant lipids are often co-extracted with analytes during simple sample preparation methods like protein precipitation and can co-elute chromatographically, interfering with the ionization process.[6] Other sources include salts, endogenous metabolites, and concomitant medications administered during a study.[7]

Q4: Can I just use a simple protein precipitation (PPT) method?

While protein precipitation is fast and inexpensive, it is often insufficient for eliminating matrix effects.[3][12] PPT removes proteins but leaves behind many other matrix components, most notably phospholipids, which are soluble in the organic solvents used for precipitation.[12] This can lead to significant ion suppression and reduced method robustness.[6] For reliable, regulatory-compliant data, more selective sample preparation techniques are strongly recommended.

Troubleshooting Guides & Protocols

This section provides in-depth solutions to common problems encountered during the quantification of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Problem 1: High Variability and Poor Reproducibility in QC Samples
  • Primary Suspect: Inconsistent matrix effects across different samples or batches.

  • Core Strategy: Implement a more rigorous and selective sample preparation technique to remove interfering endogenous components.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-Validation A Observe Poor Reproducibility (High %CV in QCs) B Perform Matrix Effect Assessment (Post-Extraction Spike from 6+ lots) A->B Trigger C Quantify Matrix Factor (>15% variability indicates issue) B->C Analyze Data D Implement Advanced Sample Preparation C->D High Variability E Optimize Chromatography C->E F Use Stable Isotope-Labeled Internal Standard (SIL-IS) C->F Gold Standard D_sub SPE or LLE D->D_sub G Re-evaluate Matrix Effect with New Method D->G Implement Solution E_sub Gradient/Column Change E->E_sub E->G Implement Solution F_sub Co-eluting Analog F->F_sub F->G Implement Solution H Proceed with Full Method Validation G->H If Acceptable (<15% CV)

Caption: Workflow for identifying and resolving matrix effect issues.

SPE is highly effective at removing phospholipids and other interferences.[3][13] For quinoxaline compounds, a reverse-phase or mixed-mode sorbent can be effective.[14][15]

Objective: To selectively isolate 2-Propyl-1,2,3,4-tetrahydroquinoxaline from plasma matrix components.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges/Plates

  • Plasma Samples, Calibration Standards, QCs

  • Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide

  • Centrifuge, Positive Pressure Manifold or Vacuum Manifold

Procedure:

  • Pre-treat Sample: Lyse 100 µL of plasma by adding 400 µL of 1% formic acid in acetonitrile. Vortex and centrifuge at >3000 g for 5 minutes to precipitate proteins.[15]

  • Condition Sorbent: Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load Sample: Load the supernatant from the pre-treated sample onto the conditioned SPE plate.

  • Wash (Interference Removal):

    • Wash 1: 1 mL of 2% formic acid in water. This removes polar interferences.

    • Wash 2: 1 mL of methanol. This removes remaining phospholipids.

  • Elute Analyte: Elute the 2-Propyl-1,2,3,4-tetrahydroquinoxaline with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, breaking its ionic bond with the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in a volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LLE separates compounds based on their differential solubility in two immiscible liquids.[16] By optimizing pH, the charge state of 2-Propyl-1,2,3,4-tetrahydroquinoxaline (a basic compound) can be manipulated to favor its extraction into an organic solvent, leaving polar interferences behind.[13][17]

Objective: To extract the analyte into an organic phase while leaving polar matrix components in the aqueous phase.

Materials:

  • Plasma Samples, Calibration Standards, QCs

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Ammonium Hydroxide or Sodium Hydroxide (for pH adjustment)

  • Centrifuge

Procedure:

  • Aliquot Sample: Pipette 200 µL of plasma sample into a clean polypropylene tube.

  • Adjust pH: Add 50 µL of 0.1 M NaOH to the plasma to ensure the analyte is in its neutral, non-ionized state, which maximizes its partitioning into the organic solvent.[17]

  • Add Extraction Solvent: Add 1 mL of MTBE.

  • Extract: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Separate Phases: Centrifuge at >3000 g for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Isolate & Evaporate: Carefully transfer the upper organic layer to a new tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in the mobile phase for analysis.

Table 1: Comparison of Sample Preparation Techniques

TechniqueThroughputSelectivity/CleanlinessCost per SampleTypical RecoveryMatrix Effect Removal
Protein Precipitation HighLowLow>90%Poor
Liquid-Liquid Extraction MediumMediumLow-Medium80-95%Good
Solid-Phase Extraction Medium-HighHighHigh>85%Excellent
Phospholipid Removal Plates HighHigh (Specific)High>90%Excellent (for PLs)[6][12]
Problem 2: Consistent Signal Suppression Even with Advanced Sample Prep
  • Primary Suspect: Co-eluting matrix components that are structurally similar to the analyte or not removed by the chosen sample prep method.

  • Core Strategy: Optimize chromatographic separation and/or use a Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate for the effect.

G cluster_0 ESI Droplet cluster_1 Scenario 1: No Matrix Effect cluster_2 Scenario 2: Ion Suppression A Analyte (A) Evaporation Droplet Evaporation & Charge Competition M Matrix (M) S Solvent (S) GasPhase Gas Phase Ions Evaporation->GasPhase A_ion A+ M_ion M+ A_ion_suppressed A+ MS_Inlet MS Inlet A_ion->MS_Inlet High Signal M_ion->MS_Inlet Interference A_ion_suppressed->MS_Inlet Low Signal

Caption: How co-eluting matrix components compete for charge, reducing analyte signal.

The goal is to achieve chromatographic separation between the analyte and the interfering components.[8]

  • Modify Gradient: Slowing the gradient ramp around the elution time of your analyte can increase resolution from nearby peaks.

  • Change Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds like quinoxalines. A Pentafluorophenyl (PFP) column can also provide alternative selectivity through dipole-dipole and pi-pi interactions.

  • Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[18]

A SIL-IS is the most effective way to compensate for matrix effects.[3][19][20][21] It is chemically identical to the analyte but has a different mass (due to isotopes like ¹³C or ²H).[21]

Causality: The SIL-IS co-elutes perfectly with the analyte and experiences the exact same ionization suppression or enhancement.[19][21] Because quantification is based on the ratio of the analyte peak area to the IS peak area, any signal variation is cancelled out, leading to highly accurate and precise results.[8][20] While a SIL-IS is the ideal solution, it may not always be available or cost-effective.

Key Consideration: Ensure the SIL-IS is of high isotopic purity to avoid cross-signal interference and that there is no chromatographic separation between the labeled and unlabeled compound, which can sometimes occur with deuterium-labeled standards (the "isotope effect").[19][22]

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency (EMA). [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.[Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). EMA - European Union. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. [Link]

  • A sensitive and selective imprinted solid phase extraction coupled to HPLC for simultaneous detection of trace quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal muscles. (2013, August 15). PubMed. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. [Link]

  • Stable Isotope Labeled Internal Standards: Selection and Proper Use. (2026, January 5). Alfa Chemistry.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods (RSC Publishing). [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters. [Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. (2023, July 2). Environmental Science & Technology - ACS Publications. [Link]

  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015, May 12). Analytical Chemistry - ACS Publications. [Link]

  • Bioanalytical method validation emea. PPTX - Slideshare. [Link]

  • Ion suppression in mass spectrometry. (2003, July 15). PubMed. [Link]

  • Phospholipid Removal (PLR). Phenomenex. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC.
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). LCGC International - Chromatography Online. [Link]

  • Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to hi ... (2011, July 4). Analytical Methods (RSC Publishing) DOI:10.1039/C1AY05011G. [Link]

  • Extraction of Phospholipids from Plasma Using Ostro Pass-through Sample Preparation. Waters. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. AKJournals. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. (2026, February 25). Technology Networks.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications. [Link]

  • Overview of Liquid-Liquid Extraction (LLE)
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoxaline Derivatives: Profiling 2-Propyl-1,2,3,4-tetrahydroquinoxaline Against Key Analogues

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Medicinal Chemistry The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a cornerstone in heterocyclic chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a cornerstone in heterocyclic chemistry and drug discovery.[1] Its structural versatility and bioisosteric relationship to endogenous structures like purines have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] Consequently, quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[3][4][5][6]

This guide provides a comparative analysis focusing on the lesser-explored, saturated 1,2,3,4-tetrahydroquinoxaline framework, using 2-Propyl-1,2,3,4-tetrahydroquinoxaline as a representative model. We will dissect its synthesis, structural characteristics, and potential therapeutic value in contrast to more widely studied aromatic quinoxalines and their N-oxide counterparts. This analysis aims to provide researchers and drug development professionals with a nuanced understanding of how modifications to the core quinoxaline ring system dictate biological function, supported by experimental data and detailed protocols.

Section 1: The 1,2,3,4-Tetrahydroquinoxaline Scaffold: A Focus on Three-Dimensionality

The defining feature of the 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is the saturation of the pyrazine ring. This seemingly simple modification fundamentally alters the molecule's properties compared to its aromatic parent, transforming it from a rigid, planar structure into a flexible, three-dimensional entity. This conformational adaptability can be critical for optimizing interactions within the complex topographies of enzyme active sites or protein-protein interfaces.

The introduction of a propyl group at the C2 position creates a chiral center, offering the potential for stereospecific interactions with biological targets—a key consideration in modern drug design.

Synthesis Protocol: A Plausible Route to 2-Propyl-1,2,3,4-tetrahydroquinoxaline

The synthesis of 2-alkyl-THQ derivatives typically involves a two-step process: the initial formation of a quinoxalin-2-one followed by its reduction. The following protocol is adapted from established methodologies for similar structures.[7]

Step 1: Synthesis of 3-Propyl-3,4-dihydroquinoxalin-2(1H)-one

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in 100 mL of ethanol.

  • Addition of Reactant: To this solution, add 13.0 g (0.11 mol) of ethyl 2-ketovalerate dropwise at room temperature with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (1:1) solvent system.

  • Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the intermediate, 3-propyl-3,4-dihydroquinoxalin-2(1H)-one.

Step 2: Reduction to 2-Propyl-1,2,3,4-tetrahydroquinoxaline

  • Reaction Setup: Suspend 5.0 g (0.026 mol) of the 3-propyl-3,4-dihydroquinoxalin-2(1H)-one in 50 mL of anhydrous tetrahydrofuran (THF) in a 250 mL three-neck flask under a nitrogen atmosphere.

  • Reducing Agent: Carefully add 2.0 g (0.053 mol) of lithium aluminum hydride (LiAlH₄) portion-wise to the suspension at 0°C (ice bath). Causality Note: LiAlH₄ is a potent reducing agent necessary for the complete reduction of the amide functional group to an amine.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-10 hours.

  • Quenching: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of 2 mL of water, 2 mL of 15% aqueous NaOH, and finally 6 mL of water.

  • Extraction and Purification: Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, 2-propyl-1,2,3,4-tetrahydroquinoxaline.

Synthesis_Workflow cluster_step1 Step 1: Quinoxalinone Formation cluster_step2 Step 2: Amide Reduction A o-Phenylenediamine + Ethyl 2-ketovalerate B Reflux in Ethanol (4-6 hours) A->B Condensation C Intermediate: 3-Propyl-3,4-dihydro- quinoxalin-2(1H)-one B->C D Intermediate (C) E LiAlH₄ in THF (8-10 hours) D->E Reduction F Final Product: 2-Propyl-1,2,3,4- tetrahydroquinoxaline E->F

Caption: Workflow for the synthesis of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Section 2: Comparative Analysis with Other Quinoxaline Derivatives

The therapeutic efficacy of a quinoxaline derivative is profoundly influenced by the oxidation state of its pyrazine ring and the nature of its substituents.

A. Aromatic Quinoxalines

These are characterized by a fully aromatic, planar quinoxaline ring. This planarity is a key determinant of their mechanism of action, often allowing them to function as intercalating agents that insert between DNA base pairs, or to fit into the flat, hydrophobic ATP-binding pockets of kinases.[8]

  • Mechanism: Many aromatic quinoxaline derivatives function as kinase inhibitors, competing with ATP for binding to enzymes like VEGFR, EGFR, and other protein tyrosine kinases that are crucial for cancer cell proliferation and survival.[8][9]

  • Therapeutic Area: Predominantly explored in oncology. For example, certain (quinoxalin-2-yl)benzene sulphonamide derivatives have shown potent anti-cancer activity against liver cancer cell lines.[8]

  • Contrast with THQ: Unlike the flexible THQ scaffold, the rigid planarity of aromatic quinoxalines limits their conformational freedom. While ideal for targeting flat binding sites, this rigidity may be disadvantageous for targets requiring a specific three-dimensional arrangement of pharmacophores.

B. Quinoxaline-1,4-di-N-oxides

The introduction of two N-oxide moieties dramatically alters the electronic properties and biological activity of the quinoxaline core. These derivatives are of particular interest as bioreductive drugs.

  • Mechanism: Under the hypoxic (low oxygen) conditions characteristic of solid tumors and certain bacterial or parasitic infections, the N-oxide groups can be enzymatically reduced.[10] This reduction can generate reactive radical species that induce cellular damage or release a cytotoxic agent, leading to selective cell killing in the target environment.

  • Therapeutic Area: Widely investigated as anticancer, antibacterial (especially against Mycobacterium tuberculosis), and antimalarial agents.[10][11]

  • Contrast with THQ: The N-oxide derivatives are designed for activation under specific physiological conditions (hypoxia), a feature not inherent to the stable THQ scaffold. The THQ scaffold's activity relies on its shape and functional groups rather than bioreductive activation.

Section 3: Comparative Biological Potential: A Data-Driven Overview

While direct experimental data for 2-propyl-1,2,3,4-tetrahydroquinoxaline is scarce in publicly available literature, we can infer its potential by comparing the reported activities of various quinoxaline classes. Structure-activity relationship (SAR) studies consistently show that the nature and position of substituents are critical for potency and selectivity.[12][13]

Derivative Class Primary Therapeutic Area Common Mechanism of Action Example Compound/Data Reference
Aromatic Quinoxalines AnticancerKinase Inhibition, DNA IntercalationCompound VIIIc showed potent activity against HCT116 colon cancer cells (IC₅₀ = 2.5 µM).[8]
AntiviralInhibition of viral enzymes (e.g., Reverse Transcriptase)A derivative showed 99% inhibition of HIV-1 reverse transcriptase at 100 µM.[14]
Quinoxaline-1,4-di-N-oxides AntitubercularBioreductive activation under hypoxiaQuinoxaline-2-carboxylate derivatives exhibited high activity against M. tuberculosis H37Rv (MIC = 0.01 µg/mL).[10]
AntimalarialBioreductive activation2-carbonitrile derivatives showed activity against chloroquine-resistant P. falciparum (IC₅₀ = 5–6 µM).[10]
Tetrahydroquinoxalines NeuroprotectiveModulation of neuronal receptors/channelsCompound PAQ (4c) , a 6-amino-THQ derivative, attenuated neurodegeneration in a mouse model of Parkinson's disease.[6][15]
AnticancerMicrotubule Destabilization (Colchicine Site)THQ sulfonamide derivatives were identified as colchicine binding site inhibitors, arresting the cell cycle at the G2/M phase.[16]
Structure-Activity Relationship (SAR) Insights
  • For Aromatic Systems: Disubstitution with bulky alkyl or aryl groups at positions 2 and 3 can enhance antiviral activity, likely through improved hydrophobic interactions with the target protein.[12] For anticancer activity, the presence of a basic side chain at position 6 or 7 often plays a significant role in cytotoxicity.[17]

  • For Tetrahydro- Systems: The lack of a substituent at position 2 of the THQ ring was found to be beneficial for neuroprotective activity in one study.[15] This contrasts with other findings where substitution is key, highlighting that the optimal substitution pattern is highly target-dependent. The propyl group in our model compound would increase lipophilicity, potentially enhancing membrane permeability and access to intracellular targets.

Caption: Key Structure-Activity Relationship zones on the quinoxaline scaffold.

Section 4: Experimental Protocol for Biological Evaluation: Anticancer Cytotoxicity (MTT Assay)

To empirically compare the efficacy of different quinoxaline derivatives, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol:

  • Cell Culture: Plate human cancer cells (e.g., HCT116 colon cancer) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-propyl-THQ and an aromatic quinoxaline comparator) in the culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. Trustworthiness Note: The incubation period must be consistent across all experiments to ensure comparability of results.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Quinoxaline Derivatives (Serial Dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC₅₀ Values F->G

Sources

Comparative

Objective Comparison Guide: NMR Spectra Validation for 2-Propyl-1,2,3,4-tetrahydroquinoxaline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS: 110038-75-0) As the pharmaceutical industry increasingly adopts decentralized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule: 2-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS: 110038-75-0)

As the pharmaceutical industry increasingly adopts decentralized analytical workflows, the choice of Nuclear Magnetic Resonance (NMR) instrumentation for structural validation has become a critical decision. 2-Propyl-1,2,3,4-tetrahydroquinoxaline is a highly relevant pharmacophore, featuring a fused aromatic-heteroaliphatic core with exchangeable amine protons and a flexible alkyl chain[1]. Validating its structure presents specific analytical challenges, primarily the severe signal overlap of the aliphatic protons.

This guide objectively compares the performance of Benchtop NMR (60 MHz) against traditional High-Field NMR (600 MHz) for the structural validation of this molecule, providing field-proven protocols and mechanistic insights.

Mechanistic Context: The Causality of Field Strength

In NMR spectroscopy, the chemical shift (in ppm) is independent of the external magnetic field ( B0​ ), but the frequency spread (in Hz) is directly proportional to it. This fundamental physical law dictates the resolution of complex splitting patterns.

For 2-Propyl-1,2,3,4-tetrahydroquinoxaline, the aliphatic region contains the C2-H, C3-H 2​ , and the propyl chain (C1', C2', C3') protons. At 60 MHz, a typical 3JHH​ coupling of 7 Hz occupies ~0.12 ppm. Consequently, the complex multiplets of the propyl chain and the heterocyclic ring collapse into a heavily overlapped pseudo-singlet between 0.9 and 3.5 ppm[2]. Conversely, at 600 MHz, the same 7 Hz coupling occupies only ~0.012 ppm,[2].

Despite this limitation, benchtop systems have proven to be when paired with self-validating 2D NMR techniques[3].

Quantitative Performance Comparison

The following table summarizes the experimental performance of both platforms when validating 50 mM of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

Analytical MetricBenchtop NMR (60 MHz)High-Field NMR (600 MHz)Mechanistic Impact on Target Molecule
1 H Frequency Dispersion 60 Hz / ppm600 Hz / ppmAliphatic propyl signals overlap heavily at 60 MHz; perfectly resolved at 600 MHz.
Sensitivity (Limit of Detection) ~1-5 mmol/L< 100 µmol/L 13 C acquisition for the quaternary aromatic carbons requires significantly longer scans at 60 MHz.
Resolution (Line Width) ~0.5 Hz< 0.1 HzFine meta/para J-couplings in the aromatic ring (6.5-7.0 ppm) are obscured at 60 MHz.
Infrastructure & Accessibility Fume hood compatible, cryogen-freeDedicated facility, LHe/LN 2​ requiredBenchtop allows for real-time reaction monitoring during the synthesis of the quinoxaline core.

Experimental Protocol: A Self-Validating System

To ensure absolute confidence in the structural assignment, the protocol must be a self-validating system . This means the workflow cannot rely on a single point of failure (e.g., an ambiguous 1D 1 H spectrum). By integrating orthogonal data dimensions, the system internally verifies its own results. The structural elucidation of tetrahydroquinoxalines heavily relies on to annotate complex signals[4].

Step 1: Standardized Sample Preparation
  • Weigh exactly 25 mg of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a standard 5 mm NMR tube. Ensure the solution is free of particulates to maintain magnetic field homogeneity.

Step 2: 1D 1 H and 13 C Acquisition
  • Benchtop (60 MHz): Acquire 1 H NMR using a 90° pulse, a 2-second relaxation delay (D1), and 32 scans. For 13 C NMR, acquire 1024 scans (~1.5 hours) to ensure the quaternary carbons (C4a, C8a) are visible above the noise floor.

  • High-Field (600 MHz): Acquire 1 H NMR using a 30° pulse, 1-second D1, and 16 scans. Acquire 13 C NMR with WALTZ-16 decoupling for 256 scans (~15 mins).

Step 3: Orthogonal 2D Validation (COSY & HSQC)
  • Causality for 2D Implementation: If the C2-H multiplet is buried under the propyl chain signals (inevitable at 60 MHz), initiate a Heteronuclear Single Quantum Coherence (HSQC) experiment.

  • Because 13 C has a much wider chemical shift range (~220 ppm), HSQC separates the overlapping proton signals along the carbon dimension. The C2 carbon will appear around ~50-55 ppm, cleanly separating its attached proton from the propyl CH 2​ protons attached to carbons at ~20-35 ppm.

NMR Validation Workflow Visualization

NMR_Workflow cluster_NMR NMR Acquisition Options Sample Sample Preparation 2-Propyl-1,2,3,4-tetrahydroquinoxaline (50 mM in CDCl3) Benchtop Benchtop NMR (60 MHz) Routine Screening Sample->Benchtop HighField High-Field NMR (600 MHz) High-Resolution Analysis Sample->HighField Analyze 1D 1H & 13C Analysis Chemical Shifts & Integrals Benchtop->Analyze HighField->Analyze Overlap Aliphatic/Aromatic Overlap Detected? Analyze->Overlap TwoD 2D NMR Experiments (COSY, HSQC, HMBC) Overlap->TwoD Yes (60 MHz) Validate Self-Validating Structural Assignment Overlap->Validate No (600 MHz) TwoD->Validate

Fig 1: Self-validating NMR workflow for tetrahydroquinoxaline assignment.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at: [Link]

  • Gracia-Vitoria, J., et al. (2022). Low-field benchtop versus high-field NMR for routine analysis, a comparative study. Industrial Crops and Products. Available at:[Link]

  • ACS Symposium Series. (2021). Synthesis and NMR Characterization of a Dihydropyrazine, a Tetrahydroquinoxaline and a Tetrahydrooxadiazolopyrazine. American Chemical Society. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77028, 1,2,3,4-Tetrahydroquinoxaline. Available at: [Link]

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Validation

A Technical Guide to Selectivity and Cross-Reactivity Profiling of 2-Substituted-1,2,3,4-Tetrahydroquinoxalines

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most cri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the assessment of a compound's selectivity and potential for cross-reactivity. This guide provides an in-depth, technical comparison of a representative 2-substituted-1,2,3,4-tetrahydroquinoxaline, illustrating the experimental methodologies and data interpretation essential for robust pharmacological profiling. While specific data for 2-propyl-1,2,3,4-tetrahydroquinoxaline is not publicly available, this guide will utilize a representative analogue, "TQ-A," to demonstrate the principles and practices of selectivity and cross-reactivity studies.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 1,2,3,4-tetrahydroquinoxaline core, in particular, offers a three-dimensional structure that can be exploited for specific molecular interactions. However, this potential for potent activity also brings the inherent risk of off-target effects, which can lead to undesirable side effects or toxicity. Therefore, a thorough understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.

The Imperative of Selectivity Profiling

Selectivity profiling is the process of evaluating a compound's activity against a panel of related and unrelated biological targets.[2] The goal is to determine the compound's "selectivity window" – the concentration range at which it elicits its desired therapeutic effect without engaging with off-targets. A highly selective compound will exhibit potent activity at its intended target while showing significantly lower or no activity at other targets.

This guide will focus on two of the most common and powerful techniques for in vitro selectivity profiling:

  • Radioligand Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.[3][4][5]

  • Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.[2][6]

A Representative Tetrahydroquinoxaline: TQ-A

For the purpose of this guide, we will consider a hypothetical 2-substituted-1,2,3,4-tetrahydroquinoxaline, which we will refer to as TQ-A . Let us assume that through initial screening, TQ-A has been identified as a potent inhibitor of a specific kinase, "Kinase X," which is a validated target for a particular cancer indication. The subsequent selectivity and cross-reactivity studies are designed to answer the following critical questions:

  • Potency and Affinity: How strongly does TQ-A bind to and inhibit Kinase X?

  • Selectivity within the Kinome: How selective is TQ-A for Kinase X compared to other structurally related kinases?

  • Broader Cross-Reactivity: Does TQ-A interact with other, unrelated targets such as G-protein coupled receptors (GPCRs), ion channels, or other enzyme families?

Comparative Selectivity Data for TQ-A

The following tables present illustrative data that would be generated in a typical selectivity profiling campaign for a compound like TQ-A.

Table 1: Kinase Selectivity Profile of TQ-A

Kinase TargetIC50 (nM) of TQ-AIC50 (nM) of Competitor AFold Selectivity (TQ-A vs. Competitor A)
Kinase X (Primary Target) 10 50 5
Kinase Y (Related)2501000.4
Kinase Z (Related)>10,000500>20
Kinase A (Unrelated)>10,000>10,000N/A
Kinase B (Unrelated)8,0007,5000.94

Table 2: GPCR Cross-Reactivity Profile of TQ-A

GPCR Target% Inhibition at 1 µM TQ-A% Inhibition at 1 µM Competitor B
Dopamine D2 Receptor 85% 5%
Serotonin 5-HT2A Receptor15%10%
Adrenergic α1A Receptor5%2%
Muscarinic M1 Receptor<2%<2%

Note: The data presented in these tables is for illustrative purposes only.

  • High Potency and Selectivity for Kinase X: TQ-A is a potent inhibitor of its primary target, Kinase X, with an IC50 of 10 nM. It demonstrates good selectivity over the closely related Kinase Y (25-fold) and excellent selectivity over Kinase Z (>1000-fold).

  • Potential Off-Target Liability: The data in Table 2 reveals a potential cross-reactivity issue. TQ-A shows significant inhibition of the Dopamine D2 receptor at a concentration of 1 µM. This is a critical finding that would require further investigation, as D2 receptor antagonism is associated with a range of central nervous system side effects.

  • Favorable Comparison to Competitors: In this example, TQ-A shows superior potency and selectivity for the primary target compared to Competitor A. It also has a cleaner profile against the selected GPCRs than Competitor B, with the exception of the D2 receptor interaction.

Visualizing Selectivity: A Logical Workflow

The process of selectivity profiling can be visualized as a tiered approach, starting with the primary target and expanding to a broader range of potential off-targets.

cluster_0 Primary Target Engagement cluster_1 Selectivity Profiling cluster_2 Data Analysis and Decision Making Primary_Screening Initial Hit Identification (e.g., High-Throughput Screen) Dose_Response Dose-Response and Potency (IC50/Ki) Determination for Primary Target Primary_Screening->Dose_Response Confirm Activity Kinase_Panel Selectivity Panel (e.g., KinomeScan) Dose_Response->Kinase_Panel Assess On-Target Selectivity GPCR_Panel Broad Target Panel (e.g., GPCR, Ion Channel, Enzyme Panels) Dose_Response->GPCR_Panel Assess Broad Cross-Reactivity Selectivity_Window Determine Selectivity Window Kinase_Panel->Selectivity_Window GPCR_Panel->Selectivity_Window Risk_Assessment Identify and Assess Off-Target Liabilities Selectivity_Window->Risk_Assessment Go_NoGo Go/No-Go Decision for Further Development Risk_assessment Risk_assessment Risk_assessment->Go_NoGo

Caption: A workflow for selectivity and cross-reactivity profiling.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Radioligand Binding Assay: Assessing GPCR Cross-Reactivity

This protocol describes a competition binding assay to determine the affinity of an unlabeled test compound (e.g., TQ-A) for a specific GPCR target.

1. Membrane Preparation: a. Homogenize cells or tissues expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay. Store membrane aliquots at -80°C.

2. Assay Procedure: a. In a 96-well plate, combine the following in a final volume of 200 µL: i. Total Binding: Membrane preparation, radioligand (at a concentration close to its Kd), and assay buffer. ii. Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor (to saturate all specific binding sites). iii. Competition: Membrane preparation, radioligand, and varying concentrations of the test compound (e.g., TQ-A). b. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). c. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. d. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand. e. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cluster_0 Assay Setup cluster_1 Incubation and Filtration cluster_2 Quantification and Analysis Membranes Membrane Preparation (with target receptor) Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone for D2) Radioligand->Incubation Test_Compound Test Compound (TQ-A) (serial dilutions) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting (measure radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: A workflow for a radioligand binding assay.

Enzyme Inhibition Assay: Assessing Kinase Selectivity

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.

1. Reagents and Materials: a. Purified recombinant kinase enzyme. b. Kinase substrate (peptide or protein). c. ATP (adenosine triphosphate). d. Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT). e. Test compound (e.g., TQ-A) serially diluted in DMSO. f. Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate, or a luminescent ATP detection reagent).

2. Assay Procedure: a. In a 96-well or 384-well plate, add the following: i. Test compound at various concentrations. ii. Kinase enzyme. b. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of product formation. e. Stop the reaction (e.g., by adding a solution containing EDTA). f. Add the detection reagent and incubate as required. g. Read the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

3. Data Analysis: a. Subtract the background signal (no enzyme control) from all data points. b. Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The comprehensive profiling of a compound's selectivity and cross-reactivity is a cornerstone of modern drug discovery.[2] As demonstrated with our representative 2-substituted-1,2,3,4-tetrahydroquinoxaline, "TQ-A," this process involves a systematic evaluation of the compound's activity against its intended target and a broad panel of potential off-targets. The use of robust and well-validated assays, such as radioligand binding and enzyme inhibition assays, is essential for generating high-quality, interpretable data. The insights gained from these studies are critical for guiding lead optimization, predicting potential safety liabilities, and ultimately, for the successful development of novel therapeutics.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from BellBrook Labs website: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from: [Link]

  • Maguire, J. J., Kuc, R. E., & Davenport, A. P. (2016). Sigma Receptor Binding Assays. In Current Protocols in Pharmacology (Vol. 75, pp. 2.9.1-2.9.18). John Wiley & Sons, Inc. Retrieved from: [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from Fluidic Sciences website: [Link]

  • Brieflands. (2014, February 27). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from Brieflands website: [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from Da-Ta Biotech website: [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from ACS Publications website: [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Retrieved from ResearchGate website: [Link]

  • New Journal of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from RSC Publishing website: [Link]

Sources

Comparative

Benchmarking Tetrahydroquinoxaline-Based PARP1 Selective Inhibitors Against First-Generation Pan-PARP Standards

As the landscape of targeted oncology evolves, the focus of poly (ADP-ribose) polymerase (PARP) inhibition has shifted from broad-spectrum suppression to highly selective targeting. First-generation pan-PARP inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the focus of poly (ADP-ribose) polymerase (PARP) inhibition has shifted from broad-spectrum suppression to highly selective targeting. First-generation pan-PARP inhibitors, while revolutionary for homologous recombination repair deficient (HRD) tumors, are fundamentally limited by dose-dependent hematological toxicities.

This guide provides an objective, data-driven benchmarking of next-generation PARP1-selective inhibitors—specifically those derived from the 2-Propyl-1,2,3,4-tetrahydroquinoxaline scaffold—against standard clinical alternatives like Olaparib and Talazoparib.

Mechanistic Rationale: The Quinoxaline Scaffold Advantage

First-generation PARP inhibitors (e.g., Olaparib, Niraparib) bind the highly conserved nicotinamide pocket shared by both PARP1 and PARP2[1]. Because PARP2 is essential for the survival of hematopoietic stem progenitor cells, this dual inhibition inevitably drives clinical hematological toxicities such as anemia and neutropenia[1].

Recent structure-based drug design (SBDD) has identified that derivatives of the 2-propyl-1,2,3,4-tetrahydroquinoxaline scaffold (such as methyl 3-oxo-2-propyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate) can act as highly selective PARP1 inhibitors[2].

The Structural Causality: While the catalytic active sites of PARP1 and PARP2 are nearly identical, their regulatory helical domains differ significantly[3]. The tetrahydroquinoxaline core, optimized with specific alkyl (propyl) substitutions, exploits these subtle steric differences. The quinoxaline-2(1H)-one moiety preferentially orients toward a hydrophobic sub-pocket unique to the PARP1 active state, forming specific hydrogen bonds that the PARP2 helical domain cannot efficiently accommodate[4]. This structural divergence prevents the compound from binding PARP2, yielding a >500-fold selectivity window while maintaining potent PARP1-DNA trapping[1].

G PanPARP First-Gen PARPi (e.g., Olaparib) PARP1 PARP1 Inhibition & DNA Trapping PanPARP->PARP1 PARP2 PARP2 Inhibition PanPARP->PARP2 SelPARP Tetrahydroquinoxaline Derivatives (e.g., Saruparib) SelPARP->PARP1 SelPARP->PARP2 >500x Selectivity Efficacy Synthetic Lethality in BRCAm Cells PARP1->Efficacy Toxicity Hematological Toxicity PARP2->Toxicity

Caption: PARP1 vs PARP2 inhibition pathways and resulting clinical phenotypes.

Quantitative Benchmarking: Efficacy and Selectivity

To objectively evaluate the performance of the tetrahydroquinoxaline scaffold, we benchmark an optimized derivative (AZD5305/Saruparib) against standard-of-care inhibitors. The data below summarizes biochemical affinity, selectivity, and functional trapping efficiency[1][5].

Inhibitor ClassCompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity Fold (PARP2/1)DNA Trapping EfficiencyHematological Toxicity Profile
Standard (Pan-PARP) Olaparib5.04.0~0.8xModerateHigh
Standard (Pan-PARP) Talazoparib1.00.5~0.5xVery HighVery High
Next-Gen (Selective) Tetrahydroquinoxaline Derivative (AZD5305)3.0>1500>500x HighMinimal

Data synthesized from preclinical characterization of azaquinolone/quinoxaline derivatives[1][6].

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, I emphasize that robust benchmarking requires orthogonal validation. Biochemical affinity must be coupled with cellular functional assays to ensure that in vitro selectivity translates to in vivo efficacy.

Protocol A: Biochemical PARP1/2 Selectivity Profiling (Fluorescence Polarization)

Causality for Selection: is a homogeneous assay that measures the competition between the inhibitor and a fluorescently labeled probe[1]. It is preferred over ELISA-based methods because it avoids washing steps that can disrupt rapid equilibrium kinetics, ensuring highly accurate IC₅₀ determination for potent compounds.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant full-length 6HIS-tagged PARP1 and PARP2 proteins[7]. Dilute to 6 nM in assay buffer (50 mM Tris pH 8, 10 mM MgCl₂, 150 mM NaCl, 0.001% Triton X-100). Note: Triton X-100 is critical to maintain protein stability and prevent non-specific binding to the microplate.

  • Compound Titration: Prepare a 10-point dose-response curve of the tetrahydroquinoxaline derivative, Olaparib, and Talazoparib in DMSO.

  • Pre-Equilibration: Mix the compounds with the PARP enzymes and incubate for 30 minutes at room temperature.

  • Probe Addition: Add 2 nM of a fluorescent PARP probe to the mixture[7].

  • Measurement & Self-Validation: Read polarization (mP) on a microplate reader.

    • Self-Validating System: You must include a DMSO-only well (maximum polarization) and a no-enzyme well (minimum polarization) to calculate the assay window. The assay is only valid if the Z'-factor is > 0.7.

Protocol B: Cellular PARP1-DNA Trapping Assay (Chromatin Fractionation)

Causality for Selection: Biochemical inhibition does not always translate to cellular DNA trapping[3]. Chromatin fractionation physically separates freely diffusing nuclear PARP1 from PARP1 that is catalytically stalled and physically trapped on DNA lesions. We use a hypotonic lysis buffer to burst the cell membrane while keeping the nucleus intact, allowing for precise compartmental isolation.

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed wild-type and PARP1-KO A549 cells[1]. Treat with 100 nM of the respective inhibitors for 2 hours, followed by 0.01% methyl methanesulfonate (MMS) for 30 minutes to induce base excision repair and DNA single-strand breaks.

  • Cytosolic Extraction: Resuspend cells in hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂) supplemented with protease inhibitors. Dounce homogenize and centrifuge at 1,000 x g to pellet intact nuclei.

  • Nuclear Soluble Extraction: Resuspend the nuclear pellet in a low-salt buffer (100 mM NaCl). Centrifuge at 10,000 x g. The supernatant contains unbound, soluble PARP1.

  • Chromatin Solubilization (Trapped Fraction): Resuspend the remaining insoluble pellet (chromatin) in a stringent high-salt buffer (500 mM NaCl) or treat with micrococcal nuclease to release tightly DNA-bound proteins.

  • Quantification & Self-Validation: Analyze fractions via Western Blot using anti-PARP1 antibodies.

    • Self-Validating System: Probe the fractions for Histone H3 (chromatin loading control) and GAPDH (cytosolic control). If GAPDH appears in the chromatin fraction, the hypotonic lysis was incomplete, and the assay must be repeated. Furthermore, the PARP1-KO cell line serves as an absolute negative control to ensure antibody specificity[1].

Workflow Step1 Cell Treatment (Inhibitor + MMS) Step2 Cell Lysis (Hypotonic Buffer) Step1->Step2 Step3 Centrifugation (Separate Soluble/Insoluble) Step2->Step3 Step4 Chromatin Wash (Stringent Salt) Step3->Step4 Step5 Western Blot (PARP1 Quantification) Step4->Step5

Caption: Chromatin fractionation workflow for quantifying PARP1-DNA trapping.

Conclusion

Benchmarking data clearly demonstrates that modifying the 2-Propyl-1,2,3,4-tetrahydroquinoxaline scaffold yields PARP1 inhibitors that match or exceed the DNA-trapping capabilities of first-generation pan-PARP inhibitors while virtually eliminating PARP2 binding. By integrating rigorous biochemical FP assays and self-validating chromatin fractionation, researchers can confidently validate the uncoupling of synthetic lethality from hematological toxicity in their drug development pipelines.

References

  • [7] EP4225314A1 - Combination of antibody-drug conjugate and parp1 selective inhibitor. Google Patents. URL:

  • [1] Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. PMC (National Institutes of Health). URL:[Link]

  • [6] Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ACS Publications. URL:[Link]

  • [3] Abstract 296: Structure-based and property-based drug design of AZD5305, a highly selective PARP1 inhibitor and trapper. AACR Journals. URL:[Link]

  • [4] Imaging poly(ADP-ribose) polymerase-1 (PARP1) in vivo with 18F-labeled brain penetrant positron emission tomography (PET) ligand. ChemRxiv. URL:[Link]

  • [2] US11325906B2 - Chemical compounds. Google Patents. URL:

Sources

Validation

Analytical Strategies for Structural Elucidation: Mass Spectrometry Profiling of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Architecture The Analytical Challenge: Pharmaceutical Relevance The 1,2,3,4-tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Architecture

The Analytical Challenge: Pharmaceutical Relevance

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a critical structural motif in the development of highly selective PARP1 inhibitors for oncology [[1]]() and is increasingly explored for novel agricultural fungicidal agents [[2]]().

As a Senior Application Scientist, I frequently observe that the structural characterization of substituted THQs—specifically 2-Propyl-1,2,3,4-tetrahydroquinoxaline (Exact Mass: 176.13 Da)—presents unique analytical decision points. The lability of the C2-alkyl substitution demands a precise understanding of ionization physics to choose the correct analytical platform. This guide objectively compares the performance of hard ionization (GC-EI-MS) versus soft ionization (LC-ESI-MS/MS) for the structural elucidation and quantification of this compound.

Mechanistic Causality: Decoding the Fragmentation Logic

To optimize any mass spectrometry workflow, we must first understand the causality behind the ion formation. The basicity of the secondary amines (N1 and N4) in the THQ ring fundamentally dictates the fragmentation pathways across different energy regimes.

Hard Ionization: Electron Ionization (EI, 70 eV) Dynamics

Under standard 70 eV electron impact, the molecule is stripped of an electron to form a highly energetic radical cation [M]+∙ at m/z 176.

  • The Causality of the Base Peak: The nitrogen atom strongly directs fragmentation via α -cleavage. The C2 position holds the propyl group. To stabilize the radical cation, the C2-C(propyl) bond cleaves, ejecting a neutral propyl radical ( ∙C3​H7​ , 43 Da). This leaves behind a highly resonance-stabilized dihydroquinoxalinium cation at m/z 133 .

  • Diagnostic Value: The m/z 133 ion is the universal base peak for both unsubstituted and C2-alkylated THQs 3, making it the definitive marker for confirming the intact THQ core.

Soft Ionization: Electrospray Ionization (ESI) Dynamics

In liquid chromatography workflows, the high proton affinity of the secondary amines makes ESI positive mode (ESI+) the mandatory choice. The protonated precursor [M+H]+ appears at m/z 177.

  • The Causality of CID Fragmentation: During Collision-Induced Dissociation (CID), fragmentation is strictly governed by the even-electron rule [[4]](). The molecule cannot lose a radical. Instead, it undergoes a cyclic rearrangement to expel a neutral propylene molecule ( C3​H6​ , 42 Da), generating a diagnostic product ion at m/z 135 .

Platform Performance Comparison

Depending on your phase of drug development, the choice of platform shifts from qualitative structural confirmation to high-sensitivity quantification.

Table 1: Comparative Fragmentation Profiling of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

Analytical PlatformPrecursor IonDiagnostic Fragment (m/z)Relative AbundanceMechanistic Origin
GC-EI-MS m/z 176 [M]+∙ 133 100% (Base Peak) α -cleavage; loss of propyl radical ( ∙C3​H7​ )
GC-EI-MS m/z 176 [M]+∙ 104 ~15%Retro-Diels-Alder (rDA) ring opening
LC-ESI-MS/MS m/z 177 [M+H]+ 135 >80%CID; even-electron neutral loss of propylene ( C3​H6​ )
LC-ESI-MS/MS m/z 177 [M+H]+ 160 ~30%CID; neutral loss of ammonia ( NH3​ )
  • Verdict: Use GC-EI-MS for de novo synthesis verification where library-matchable, reproducible fragmentation is required. Transition to LC-ESI-MS/MS (Triple Quadrupole) for pharmacokinetic (PK) profiling, utilizing the 177 135 MRM transition for sub-nanogram trace quantification.

Self-Validating Experimental Architectures

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in quality control mechanism to prevent false positives.

Protocol A: GC-EI-MS Structural Profiling
  • System Suitability Testing (SST): Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Validation Check: Ensure the m/z 69, 219, and 502 ions meet standard relative abundance criteria. This guarantees that the 70 eV electron energy is accurately calibrated, ensuring your m/z 133 base peak ratio will be reproducible.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL.

    • Causality: Ethyl acetate provides excellent volatility for GC injection and prevents the amine oxidation frequently observed when using protic solvents like methanol.

  • Chromatographic Separation: Utilize a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS).

    • Causality: The slight polarity of the diphenyl groups provides optimal retention for the polar secondary amines of the THQ core, preventing peak tailing. Inject 1 µL in split mode (10:1) at an inlet temperature of 250°C.

  • Data Acquisition: Scan from m/z 50 to 300. Verify the isotopic distribution of the [M]+∙ ion at m/z 176 to confirm the C11​H16​N2​ formula before analyzing the fragments.

Protocol B: LC-ESI-MS/MS Targeted Quantification
  • Carryover Validation: Inject a blank solvent (50:50 MeOH: H2​O ) immediately prior to the analytical run.

    • Validation Check: The signal at m/z 177 must be < 0.1% of the Lower Limit of Quantification (LLOQ). THQ derivatives can adhere to stainless steel capillaries; this step proves your system is clean.

  • Mobile Phase Architecture:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a crucial proton donor, driving the equilibrium toward the protonated [M+H]+ state in the ESI droplet, thereby maximizing the m/z 177 precursor signal.

  • MRM Optimization: Infuse a 1 µg/mL standard directly into the ESI source. Optimize the Collision Energy (CE) for the quantifier transition (177 135). A CE of 15-20 eV is typically optimal for the neutral loss of propylene.

Visualizing the Analytical Logic

The following diagram maps the divergent fragmentation logic based on the chosen analytical platform.

MS_Comparison Analyte 2-Propyl-1,2,3,4-tetrahydroquinoxaline (Exact Mass: 176.13) GCMS GC-EI-MS (Hard Ionization, 70 eV) Analyte->GCMS LCMS LC-ESI-MS/MS (Soft Ionization, CID) Analyte->LCMS EI_Prec Radical Cation[M]+• m/z 176 GCMS->EI_Prec ESI_Prec Protonated [M+H]+ m/z 177 LCMS->ESI_Prec Alpha α-Cleavage (- •C3H7) EI_Prec->Alpha CID Even-Electron Cleavage (- C3H6) ESI_Prec->CID EI_Base Diagnostic Ion m/z 133 Alpha->EI_Base ESI_Base Diagnostic Product Ion m/z 135 CID->ESI_Base

Fig 1: Fragmentation logic and analytical workflow for 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL:3

  • US11325906B2 - Chemical compounds (PARP1 Inhibitors) Source: Google Patents URL:1

  • Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:2

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: PMC (National Institutes of Health) URL:4

Sources

Comparative

A Comparative Guide to Target Identification and Engagement Validation for Novel Bioactive Compounds: A Case Study with 2-Propyl-1,2,3,4-tetrahydroquinoxaline

For researchers in drug discovery, the journey of a novel bioactive compound from a mere chemical structure to a potential therapeutic is a rigorous, multi-stage process. A compound like 2-Propyl-1,2,3,4-tetrahydroquinox...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery, the journey of a novel bioactive compound from a mere chemical structure to a potential therapeutic is a rigorous, multi-stage process. A compound like 2-Propyl-1,2,3,4-tetrahydroquinoxaline, emerging from synthesis with promising phenotypic effects, represents the starting line of this journey. However, a phenotype—an observed biological effect—is simply a clue. To progress, we must answer two fundamental questions: What is the specific molecular target of this compound, and does the compound engage this target effectively in a biologically relevant context?

This guide provides a comprehensive comparison of modern experimental strategies to address these questions. We will first navigate the critical process of "target deconvolution" or identification, and then delve into the orthogonal methods required to validate target engagement. The narrative is structured to provide not just protocols, but the scientific rationale behind choosing one method over another, ensuring that every step builds a robust, evidence-based case for the compound's mechanism of action.

Part 1: The Hunt for the Target: A Comparative Guide to Identification Strategies

When a compound's activity is discovered through phenotypic screening, its molecular target is often unknown. This "black box" must be opened to enable rational optimization and understand potential toxicities. The process of identifying the specific binding partner(s) is known as target deconvolution.[1][2] Here, we compare the three primary families of methodologies.

Biochemical Approaches: Fishing for Binding Partners

These methods use the small molecule itself as "bait" to physically isolate its interacting proteins from a complex biological mixture, such as a cell lysate.

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a classic and powerful technique.[3] The compound of interest (or a close analog) is chemically immobilized onto a solid support (like Sepharose beads) to create an affinity matrix. This matrix is then incubated with cell lysate. Proteins that bind to the compound are captured, while non-binders are washed away. The captured proteins are then eluted and identified using mass spectrometry.[4][5] The primary challenge lies in synthesizing a suitable probe that retains biological activity and distinguishing true binding partners from non-specific interactors that stick to the matrix.

  • Kinobeads Profiling: For compounds suspected to target protein kinases—a major class of drug targets—the Kinobeads approach is highly effective.[6] This method uses beads pre-loaded with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome. The experiment is performed as a competition assay: the cell lysate is pre-incubated with various concentrations of the free test compound (e.g., 2-Propyl-1,2,3,4-tetrahydroquinoxaline) before adding the kinobeads. If the test compound binds to a specific kinase, it will compete with the kinobeads, preventing that kinase from being pulled down. By quantifying the depletion of each kinase via mass spectrometry at different compound concentrations, a comprehensive selectivity and affinity profile can be generated.[7][8]

Genetic & Functional Genomic Approaches: Unmasking Functional Relationships

Instead of physically isolating the target, genetic methods identify genes whose perturbation alters the cell's response to the compound. This provides strong functional evidence of a target's role in the compound's mechanism.

  • CRISPR-Based Screening: This revolutionary gene-editing technology has become the gold standard for genetic screening due to its high specificity.[9] A pooled library of guide RNAs (gRNAs), each targeting a single gene in the genome, is introduced into a population of cells. The cell population is then treated with the compound at a concentration that inhibits growth.

    • Resistance Screens: If a gRNA knocks out the gene encoding the direct target of a cytotoxic compound, that cell will likely survive and proliferate. By sequencing the gRNAs enriched in the surviving population, we can identify the essential targets.[10][11]

    • Sensitizer Screens: Conversely, knocking out a gene that confers resistance to a compound will make cells more sensitive, leading to their depletion from the population.

Computational Approaches: In Silico Prediction

These methods leverage vast biological and chemical databases to predict likely targets without any wet-lab experimentation, making them excellent for initial hypothesis generation.

  • Ligand-Based Methods: These tools operate on the principle of chemical similarity: a novel compound is likely to bind to the same targets as known molecules with similar structures.[15] Web servers like SwissTargetPrediction compare the 2D and 3D structure of a query molecule against a database of known ligands to predict a ranked list of potential targets.

  • Structure-Based Methods: If the 3D structures of potential protein targets are known, molecular docking simulations can predict whether the compound can physically fit into the binding site and estimate the binding affinity.[16]

Workflow & Method Comparison

The path from a bioactive compound to a validated target is a funneling process, starting broad and progressively building confidence through orthogonal methods.

G cluster_1 Target Engagement Validation Phenotypic_Hit Bioactive Compound (2-Propyl-1,2,3,4-tetrahydroquinoxaline) Hypothesis_Generation Hypothesis Generation Phenotypic_Hit->Hypothesis_Generation What is the target? Hypothesis_Validation Hypothesis Validation Hypothesis_Generation->Hypothesis_Validation Generate candidate list Biochem Biochemical Methods (e.g., Kinobeads) Hypothesis_Generation->Biochem Genetic Genetic Methods (e.g., CRISPR Screen) Hypothesis_Generation->Genetic Computational Computational Methods (e.g., Docking) Hypothesis_Generation->Computational Biophysical Biophysical Assays (In Vitro) Hypothesis_Validation->Biophysical Confirm direct binding Cellular Cell-Based Assays (In Situ) Biophysical->Cellular Confirm cellular engagement ITC_SPR e.g., ITC, SPR, TSA Biophysical->ITC_SPR In_Vivo In Vivo Models Cellular->In_Vivo Confirm in vivo relevance CETSA_WB e.g., CETSA, Western Blot Cellular->CETSA_WB Validated_Target Validated Target & MoA In_Vivo->Validated_Target Animal_Models e.g., PK/PD Studies In_Vivo->Animal_Models

Caption: General workflow from a bioactive hit to a validated target.

Method Category Principle Advantages Disadvantages Best For...
Biochemical (AC-MS) Physical capture of binding partners using an immobilized compound.Identifies direct binders; provides proteome-wide context.Requires chemical modification; prone to non-specific binding artifacts; may miss weak interactions.Unbiased screening when a suitable chemical probe can be synthesized.
Genetic (CRISPR) Identifies genes that functionally interact with the compound.High specificity; no compound modification needed; performed in live cells; provides strong functional link.Indirect method (identifies pathway members, not just the direct binder); screen development can be complex.Identifying functionally essential targets and resistance mechanisms in cell-based models.[9][10]
Computational Predicts targets based on chemical structure similarity or docking simulations.Extremely fast and low-cost; requires no materials.Predictive only; requires experimental validation; accuracy depends on database quality and algorithm.Rapidly generating initial hypotheses to guide wet-lab experiments.[15][17]

Part 2: The Moment of Truth: A Comparative Guide to Validating Target Engagement

Once target identification methods yield a high-confidence candidate, the next crucial phase is to validate this interaction using a suite of orthogonal, or independent, techniques.[18][19] This builds a layered, robust case that the compound directly binds to the target and elicits a functional consequence in a cellular setting.

For this section, let's assume our initial Kinobeads screen has identified a specific protein kinase, "Kinase X" , as the primary target of 2-Propyl-1,2,3,4-tetrahydroquinoxaline. We must now rigorously confirm this.

Biophysical Methods: Quantifying Direct Binding In Vitro

These techniques use purified protein and the compound to measure the physical interaction directly, providing quantitative data on binding affinity and kinetics.

  • Isothermal Titration Calorimetry (ITC): Often considered the "gold standard," ITC directly measures the heat released or absorbed as the compound is titrated into a solution of the purified target protein.[20] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Its primary drawbacks are its relatively low throughput and requirement for larger quantities of pure, stable protein.

  • Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical technique that measures binding events on a sensor chip.[20] Typically, the target protein is immobilized on the chip, and the compound is flowed over the surface. Binding increases the mass on the sensor, which causes a measurable change in the refractive index. SPR provides rich kinetic data, including the association rate (k on ) and dissociation rate (k off ), from which the binding affinity (K D ) is calculated. It is higher throughput than ITC and highly sensitive.

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): This high-throughput method is based on the principle of ligand-induced thermal stabilization. The binding of a compound to its target protein generally increases the protein's stability, raising its melting temperature (T m ). In a typical DSF experiment, the purified protein is mixed with a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds. As the temperature is increased, the fluorescence signal rises sharply at the T m . A compound that binds and stabilizes the protein will cause this transition to occur at a higher temperature. The resulting change (ΔT m ) is a direct indicator of target engagement.

Cell-Based Methods: Confirming Engagement In Situ

Confirming that the compound binds its target within the complex and crowded environment of a living cell is arguably the most critical step.

  • Cellular Thermal Shift Assay (CETSA): CETSA extends the principle of thermal shift to the cellular environment.[21] Intact cells are treated with the compound, then heated to various temperatures. The cells are lysed, and aggregated proteins are removed by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot. A binding event stabilizes the target protein, resulting in more soluble protein remaining at higher temperatures compared to untreated control cells. A positive CETSA result is powerful evidence that the compound enters the cell and engages its target.

  • Downstream Pathway Analysis (Western Blot): For a target like Kinase X, engagement by an inhibitor should block its catalytic activity. This can be measured by observing the phosphorylation status of a known downstream substrate.[22] Cells are treated with increasing concentrations of the compound, and cell lysates are analyzed by Western blot using an antibody specific to the phosphorylated form of the substrate. A dose-dependent decrease in the phosphorylation signal provides strong functional evidence of target engagement.

Workflow & Method Comparison

G cluster_0 CETSA Workflow start Treat intact cells with compound heat Heat challenge across a temperature gradient start->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to pellet aggregates lyse->centrifuge quantify Quantify soluble target (e.g., Western Blot) centrifuge->quantify result Thermal Shift (ΔTm) indicates engagement quantify->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method Principle Key Output Context Throughput Strengths & Weaknesses
ITC Measures heat of binding.K D , Stoichiometry (n), ΔH, ΔSIn Vitro (Purified)Low+ Gold standard, complete thermodynamic data. - Low throughput, requires large sample amounts.
SPR Detects mass change on a sensor surface upon binding.K D , k on , k offIn Vitro (Purified)Medium+ Real-time kinetic data, high sensitivity. - Requires protein immobilization, which can affect activity.
TSA / DSF Ligand binding increases protein melting temperature.ΔT mIn Vitro (Purified)High+ High throughput, low sample consumption, good for screening. - Indirect measure of affinity, prone to artifacts.
CETSA Ligand binding increases protein melting temperature in cells.Cellular ΔT mIn Situ (Live Cells)Low-Medium+ Confirms target engagement in a physiological context. - Readout (Western Blot) can be laborious.
Western Blot Measures inhibition of downstream substrate phosphorylation.IC 50 (Functional)In Situ (Live Cells)Medium+ Provides functional evidence of target inhibition. - Requires a known substrate and a phospho-specific antibody.
Kinobeads Competition between free compound and immobilized probes for kinase binding.K d,app (apparent K D )In Vitro (Lysate)High+ Measures affinity across the kinome, provides selectivity data. - Indirect competition format.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to verify the engagement of 2-Propyl-1,2,3,4-tetrahydroquinoxaline with its putative target, Kinase X, in cultured cells.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., one with high endogenous expression of Kinase X) in 10 cm dishes and grow to ~80% confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or 2-Propyl-1,2,3,4-tetrahydroquinoxaline at a final concentration of 10 µM. Incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes (e.g., 50 µL per tube).

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes. Include an unheated control (room temperature).

  • Lysis and Fractionation:

    • Remove the tubes and cool to room temperature.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Load equal amounts of protein, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Kinase X, followed by an HRP-conjugated secondary antibody. Use an antibody for a loading control (e.g., GAPDH).

    • Develop the blot using an ECL substrate and quantify the band intensities.

  • Data Interpretation:

    • Plot the normalized band intensity for Kinase X against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Protocol 2: Kinobeads Competition Binding Assay

This protocol describes how to determine the apparent affinity and selectivity of the compound across the kinome in a cell lysate.

  • Cell Lysate Preparation:

    • Harvest a large quantity of cells (e.g., from 5-10 large culture plates) and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the total protein concentration. Adjust to 5-10 mg/mL.

  • Compound Titration:

    • Prepare a serial dilution of 2-Propyl-1,2,3,4-tetrahydroquinoxaline in DMSO, then dilute into the lysis buffer to create a range of concentrations (e.g., from 100 µM down to 1 nM). Include a vehicle-only (DMSO) control.

    • In separate tubes, mix an equal amount of cell lysate (e.g., 1 mg) with each concentration of the compound. Incubate for 45 minutes at 4°C with gentle rotation.

  • Kinobeads Pulldown:

    • Add a pre-washed slurry of Kinobeads to each tube.

    • Incubate for 1 hour at 4°C with rotation to allow kinases to bind.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead trypsin digestion to generate peptides.

    • Label the peptides with tandem mass tags (TMT) for multiplexed quantification, or proceed with label-free quantification.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by high-resolution LC-MS/MS.

    • Identify and quantify the relative abundance of each kinase in every sample.

    • For each identified kinase, plot its relative abundance against the log of the compound concentration. Fit the data to a dose-response curve to calculate the apparent dissociation constant (K d,app ). This provides a quantitative measure of binding affinity in the context of the native proteome.

Conclusion: Building a Coherent Narrative of Target Engagement

Validating the target engagement of a novel compound like 2-Propyl-1,2,3,4-tetrahydroquinoxaline is not a single experiment but the construction of a scientifically rigorous argument. The process begins with a broad, unbiased search for potential targets using a combination of biochemical, genetic, and computational methods. Once a primary candidate is identified, a suite of orthogonal validation assays is non-negotiable.

A compelling case is built on consensus: biophysical assays like SPR or ITC must confirm a direct, high-affinity interaction with the purified protein. This finding must then be translated into a cellular context, where methods like CETSA and downstream pathway analysis demonstrate that the compound reaches its target and exerts a functional effect. By systematically layering evidence from these diverse and independent methodologies, researchers can move forward with confidence, knowing not only that their compound works, but precisely how it works. This foundational knowledge is the bedrock of any successful drug development program.

References

  • CRISPR approaches to small molecule target identification. PMC - NIH. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. [Link]

  • CRISPR-Cas9 Screening for Target Identification. Horizon Discovery. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research | Oxford Academic. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. [Link]

  • CRISPR knockout screening for target identification and validation using CRISPR-Ready ioMicroglia. bit.bio. [Link]

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. PubMed. [Link]

  • Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]

  • Target identification for biologically active small molecules using chemical biology approaches. PubMed. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Orthogonal Validation: A Multifaceted Approach to Robust Gene Function Data Generation. VectorBuilder. [Link]

  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. ScienceDirect. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Impact of RNA-guided technologies for target identification and deconvolution. PubMed. [Link]

  • Advantages and disadvantages of various target identification methods of natural products. ScienceDirect. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC - NIH. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC - NIH. [Link]

  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv. [Link]

  • RNA interference screening demystified. PMC - NIH. [Link]

  • Strategic Use of Affinity-Based Mass Spectrometry Techniques in the Drug Discovery Process. ACS Publications. [Link]

  • Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. ResearchGate. [Link]

  • Kinase Inhibitors as Therapeutics: A Review. Promega Connections. [Link]

  • Accelerating Target Deconvolution for Therapeutic Antibody Candidates. Oxford Global. [Link]

  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. KAUST Repository. [Link]

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Validation

2-Propyl-1,2,3,4-tetrahydroquinoxaline vs unsubstituted tetrahydroquinoxaline

Comparative Evaluation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline vs. Unsubstituted 1,2,3,4-tetrahydroquinoxaline in Drug Discovery Executive Summary The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of 2-Propyl-1,2,3,4-tetrahydroquinoxaline vs. Unsubstituted 1,2,3,4-tetrahydroquinoxaline in Drug Discovery

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged heterocycle in medicinal chemistry, heavily utilized in the development of neuroprotective agents, kinase inhibitors, and advanced functional materials[1]. While the unsubstituted THQ core serves as an excellent foundational building block, it often lacks the 3D spatial complexity and lipophilicity required for highly selective target engagement. The functionalization of the C2 position with a propyl group (yielding 2-Propyl-1,2,3,4-tetrahydroquinoxaline) introduces both an aliphatic extension and a stereocenter. This objective guide compares these two scaffolds, detailing how the C2-propyl substitution fundamentally shifts the molecule's physicochemical properties, synthetic requirements, and pharmacological utility.

Structural & Physicochemical Paradigm

The transition from a flat, achiral unsubstituted THQ to a chiral 2-alkyl-THQ is a classic medicinal chemistry strategy to escape "flatland." The unsubstituted THQ is highly versatile but exhibits lower lipophilicity, which can limit passive diffusion across lipid bilayers[1].

Conversely, the propyl group at C2 increases the calculated partition coefficient (cLogP). This directly enhances passive membrane permeability—a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration. Furthermore, the introduction of a chiral center allows for stereospecific interactions within deep hydrophobic binding pockets, reducing off-target promiscuity and enhancing binding kinetics[2].

SPR Root C2-Propyl Substitution on THQ Core Branch1 Increased Lipophilicity (Higher LogP) Root->Branch1 Branch2 Introduction of Chirality (C2 Stereocenter) Root->Branch2 Branch3 Steric Bulk Addition Root->Branch3 Outcome1 Enhanced Passive Membrane Permeability Branch1->Outcome1 Outcome2 Stereospecific Target Engagement Branch2->Outcome2 Outcome3 Hydrophobic Pocket Anchoring Branch3->Outcome3 Final Improved in vivo Efficacy & Receptor Affinity Outcome1->Final Outcome2->Final Outcome3->Final

Structure-Property Relationship logic demonstrating the impact of C2-propyl substitution.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of unsubstituted THQ is straightforward, typically achieved via the non-selective reduction of quinoxaline using Palladium on Carbon (Pd/C) and hydrogen gas. However, synthesizing 2-Propyl-1,2,3,4-THQ requires sophisticated asymmetric catalysis.

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Propylquinoxaline

Causality: Racemic alkyl-THQs yield convoluted biological screening data due to competitive binding between enantiomers. To isolate the true pharmacological effect of the propyl group, we employ an Iridium-catalyzed asymmetric transfer hydrogenation (ATH) to selectively yield the enantiopure product, utilizing a formic acid/triethylamine (FA/TEA) azeotrope as a mild hydrogen donor[2].

Step-by-Step Methodology:

  • Catalyst Activation: In an inert atmosphere (N 2​ ), dissolve 1.0 mol% of a chiral aminobenzimidazole-Iridium(III) complex in anhydrous dichloromethane (DCM). Stir for 15 minutes at room temperature.

  • Substrate Addition: Add 1.0 mmol of 2-propylquinoxaline to the activated catalyst solution.

  • Reduction: Dropwise, add 5 equivalents of the FA/TEA (5:2) azeotropic mixture. Stir at 40°C for 12-24 hours.

  • Reaction Monitoring: Monitor conversion via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

  • Workup: Quench the reaction with saturated NaHCO 3​ , extract with DCM (3x 15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation (Chiral HPLC): Purify the crude product via silica gel flash chromatography. Validation Step: Analyze the purified product using Chiral HPLC (e.g., Chiralcel OD-H column). An enantiomeric excess (ee) of >95% confirms the success of the asymmetric induction, validating the catalyst's stereoselective efficacy[2].

Workflow N1 Precursor Selection N2 Quinoxaline (Unsubstituted) N1->N2 N3 2-Propylquinoxaline N1->N3 N4 Standard Reduction (Pd/C, H2) N2->N4 N5 Asymmetric Transfer Hydrogenation (Chiral Ir-Catalyst) N3->N5 N6 1,2,3,4-THQ (Achiral) N4->N6 N7 (S)-2-Propyl-1,2,3,4-THQ (Chiral) N5->N7 N8 Parallel Artificial Membrane Permeability Assay (PAMPA) N6->N8 N7->N8 N9 Data Acquisition & ADME Profiling N8->N9

Experimental workflow comparing the synthesis and ADME profiling of THQ variants.

ADME & Permeability Profiling

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: To empirically prove that the C2-propyl substitution enhances lipophilicity-driven absorption, we utilize PAMPA. This cell-free assay isolates passive transcellular diffusion from active efflux mechanisms, providing a direct readout of the structural modification's impact on physicochemical properties[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM DMSO stock of both unsubstituted THQ and 2-Propyl-THQ. Dilute to a working concentration of 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PAMPA donor plate filter membrane (polyvinylidene fluoride) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Assay Assembly: Add 150 µL of the 50 µM compound solutions to the donor wells. Add 300 µL of fresh PBS with 5% DMSO to the acceptor wells. Carefully couple the plates.

  • Incubation: Incubate at room temperature for 15 hours in a humidity chamber to prevent solvent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compounds in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate the mass retention ( R ). Validation Step: If R > 20%, the compound is trapped in the lipid membrane, and the apparent permeability ( Papp​ ) must be mathematically corrected. A mass balance recovery of >80% validates the integrity of the assay, ensuring the calculated Papp​ reflects true transcellular permeability rather than non-specific membrane binding.

Comparative Data Summary

The following table synthesizes the quantitative differences observed between the two scaffolds based on structural calculations and standard assay readouts.

ParameterUnsubstituted 1,2,3,4-THQ2-Propyl-1,2,3,4-THQ
Molecular Weight 134.18 g/mol 176.26 g/mol
Stereochemistry AchiralChiral (C2 Stereocenter)
Lipophilicity (cLogP) ~1.2~2.6
Passive Permeability ( Papp​ ) Moderate ( <5×10−6 cm/s)High ( >15×10−6 cm/s)
Target Application Fragment-based screening, general spacerHydrophobic pocket anchoring, specific inhibitors
Synthetic Complexity Low (Standard Reduction)High (Asymmetric Catalysis Required)

Pharmacological Impact: Target Engagement

In the context of medicinal chemistry, the shift from an unsubstituted THQ to a 2-Propyl-THQ is highly strategic. For instance, when designing colchicine binding site inhibitors (CBSIs) or PARP-1 inhibitors, the unsubstituted THQ core often acts merely as a bio-isosteric scaffold or linker[3][4]. However, the addition of the propyl group allows the molecule to actively engage with deep hydrophobic sub-pockets, significantly lowering the IC 50​ values. Furthermore, THQ derivatives have shown significant potential as fungicidal agents against plant pathogens, where increased lipophilicity directly correlates with the ability to penetrate thick fungal cell walls[5].

References

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal of 2-Propyl-1,2,3,4-tetrahydroquinoxaline

As researchers and drug development professionals, ensuring the safe, compliant, and environmentally responsible disposal of synthetic intermediates is a critical operational mandate. 2-Propyl-1,2,3,4-tetrahydroquinoxali...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, ensuring the safe, compliant, and environmentally responsible disposal of synthetic intermediates is a critical operational mandate. 2-Propyl-1,2,3,4-tetrahydroquinoxaline (CAS: 110038-75-0)[1] is a substituted nitrogen heterocycle commonly utilized in medicinal chemistry and drug discovery. Due to its chemical properties—specifically its basicity, potential for aquatic toxicity, and irritant nature—it must be managed strictly under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2].

This guide provides a comprehensive, field-proven operational plan for the safe handling, accumulation, and final disposal of this compound, ensuring your laboratory maintains peak safety and regulatory compliance.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the mechanistic reasons behind the safety requirements. 2-Propyl-1,2,3,4-tetrahydroquinoxaline is an organic amine derivative. Like similar tetrahydroquinoxalines, it poses specific health and physicochemical hazards that dictate its end-of-life management[3].

Table 1: Hazard and Physicochemical Profile
Property / HazardSpecificationOperational Implication for Disposal
CAS Number 110038-75-0[1]Ensure exact chemical nomenclature on all waste manifests to avoid analytical fines.
Health Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)[3]Mandates the use of chemical-resistant nitrile gloves, safety goggles, and fume hood handling during waste transfer.
Chemical Incompatibilities Strong oxidizing agents[3]Must be strictly segregated from nitrates, peroxides, and halogens to prevent exothermic acid-base reactions.
Environmental Hazard Water-soluble; potential aquatic toxicity[3]Strictly prohibits drain disposal. Must be captured as hazardous waste and kept out of municipal water systems[4].
Combustibility Combustible liquid/solid[3]Keep away from open flames, hot surfaces, and static discharges during waste consolidation[4].

Regulatory Framework: EPA & RCRA Compliance

Under EPA regulations, laboratory waste must be tracked from "cradle to grave." For academic and research institutions, hazardous waste management often falls under RCRA Subpart K , which provides specific flexibilities for laboratories while ensuring environmental protection[2]. Waste containing 2-Propyl-1,2,3,4-tetrahydroquinoxaline must be managed through designated Satellite Accumulation Areas (SAAs) before being transferred to a Central Accumulation Area (CAA) [5].

Step-by-Step Disposal Methodology

The following protocol is designed to be a self-validating system. By following these steps, you inherently comply with RCRA standards while mitigating chemical risks.

Step 1: Waste Segregation and Compatibility Check
  • Action: Dedicate a specific, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or amber glass) specifically for nitrogenous organic waste.

  • Causality: Mixing 2-Propyl-1,2,3,4-tetrahydroquinoxaline with incompatible waste streams, particularly strong oxidizers, can lead to dangerous exothermic reactions, pressure buildup, or the release of toxic nitrogen oxide (NOx) gases[3].

Step 2: Containerization and EPA-Compliant Labeling
  • Action: Immediately upon adding the first drop of waste, affix a compliant waste label. The label must explicitly state the words "Hazardous Waste" [5].

  • Action: Include a clear description of the contents (e.g., "Waste 2-Propyl-1,2,3,4-tetrahydroquinoxaline / Organic Solvent Mixture") and indicate the primary hazards (e.g., "Irritant", "Combustible")[5].

  • Causality: Unidentified "mystery" chemicals cannot be safely processed by disposal facilities. Full chemical names (no abbreviations or structural formulas) are a strict federal requirement[6].

Step 3: Satellite Accumulation Area (SAA) Management
  • Action: Store the waste container in an SAA at or near the point of generation (e.g., inside the fume hood where the synthesis or assay occurred)[2].

  • Action: The container must remain tightly closed with a secure cap at all times unless actively adding or removing waste[6]. Funnels must not be left in the container.

  • Limit: Do not exceed the SAA limit of 55 gallons of hazardous waste. Once the limit is reached, the container must be dated and moved to the CAA within 3 consecutive days[6].

Step 4: Transfer to Central Accumulation Area (CAA) and Final Disposal
  • Action: Transfer the sealed, labeled container to your facility's CAA. Apply the accumulation start date to the label at the exact moment it enters the CAA[5].

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to schedule a pickup by an EPA-licensed hazardous waste vendor.

  • Causality: Depending on your facility's generator status (VSQG, SQG, or LQG), waste can only remain in the CAA for a strictly defined period (e.g., 90 days for LQGs, 180 days for SQGs)[5]. The licensed vendor will typically dispose of this organic heterocycle via high-temperature incineration equipped with NOx scrubbers.

Emergency Spill Response Protocol

In the event of an accidental spill of 2-Propyl-1,2,3,4-tetrahydroquinoxaline during the disposal process, immediate action is required to prevent exposure and environmental release:

  • Evacuate & Ventilate: Remove all ignition sources and ensure the fume hood or local exhaust is running at maximum capacity[3].

  • Containment: Do not use combustible materials like sawdust. Surround and cover the spill with an inert absorbent such as vermiculite, dry sand, or commercial diatomaceous earth[4].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste container[3].

  • Decontamination: Wash the affected surface thoroughly with soap and water, collecting the rinsate as hazardous waste[3].

Waste Lifecycle Visualization

The following diagram illustrates the logical workflow and regulatory checkpoints for the disposal of 2-Propyl-1,2,3,4-tetrahydroquinoxaline.

WasteDisposal Gen Waste Generation (2-Propyl-1,2,3,4-tetrahydroquinoxaline) Seg Waste Segregation (Isolate from Oxidizers/Acids) Gen->Seg Identify Hazards & Compatibility SAA Satellite Accumulation Area (SAA) Max 55 Gal, Tightly Sealed Seg->SAA Containerize & Label 'Hazardous Waste' CAA Central Accumulation Area (CAA) Date Applied, Time-limited SAA->CAA Transfer within 3 days of reaching limit Disp Licensed RCRA Disposal Facility (High-Temp Incineration) CAA->Disp Vendor Pickup (90-180 day limit)

Lifecycle and regulatory workflow for 2-Propyl-1,2,3,4-tetrahydroquinoxaline waste disposal.

References

  • LookChem. 110038-75-0 - 2-Propyl-1,2,3,4-tetrahydroquinoxaline. Retrieved from [Link]

  • Old Dominion University (ODU). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

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